Cromakalin
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C16H18N2O3 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1 |
Clave InChI |
TVZCRIROJQEVOT-LSDHHAIUSA-N |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
SMILES isomérico |
CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
SMILES canónico |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Sinónimos |
BRL 38226 BRL 38227 BRL-34915 BRL-38226 BRL-38227 BRL38226 BRL38227 Cromakalim Cromakalim, (3R-cis)-Isomer Cromakalim, (3R-trans)-Isomer Cromakalim, (3S-cis)-Isomer Cromakalim, (3S-trans)-Isomer Cromakalim, (trans)-Isomer Lemakalim Levcromakalim |
Origen del producto |
United States |
Foundational & Exploratory
Cromakalim mechanism of action in smooth muscle
An In-Depth Technical Guide on the Core Mechanism of Action of Cromakalim in Smooth Muscle
Introduction
Cromakalim is a prototypical ATP-sensitive potassium (KATP) channel opener, recognized for its potent vasodilatory effects on smooth muscle.[1][2] As a member of the benzopyran class of compounds, it has been an invaluable pharmacological tool for investigating the physiological roles of KATP channels and for exploring therapeutic strategies in conditions such as hypertension. This guide provides a detailed examination of cromakalim's mechanism of action at the molecular and cellular levels, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and workflows.
Core Mechanism of Action
The primary action of cromakalim is to induce smooth muscle relaxation by activating a specific type of ion channel: the ATP-sensitive potassium (KATP) channel.[2] This process involves a precise sequence of molecular and cellular events, leading to a decrease in muscle contractility.
Molecular Target: The KATP Channel
The KATP channel in vascular smooth muscle is a hetero-octameric protein complex. It consists of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.[3] In smooth muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits.[4] The SUR subunit acts as the primary sensor for intracellular nucleotides and is the binding site for both KATP channel openers, like cromakalim, and blockers, like the sulfonylurea glibenclamide.[5]
Binding and Channel Activation
Cromakalim binds to a specific site within the transmembrane domain of the SUR2B subunit.[6] This binding event stabilizes the KATP channel in an open conformation.[3][6] By opening these channels, cromakalim significantly increases the plasma membrane's permeability to potassium ions (K+).[2][7]
Cellular Electrophysiological Effects: Hyperpolarization
The opening of KATP channels facilitates the efflux of K+ ions out of the smooth muscle cell, driven by the electrochemical gradient.[2] This outward movement of positive charge results in membrane hyperpolarization—making the intracellular environment more electrically negative.[1][7][8]
Downstream Signaling Cascade to Relaxation
The hyperpolarization induced by cromakalim is the critical trigger for smooth muscle relaxation.
-
Closure of Voltage-Gated Calcium Channels (VGCCs): Smooth muscle cell membranes contain L-type voltage-gated Ca2+ channels that are sensitive to changes in membrane potential. Hyperpolarization causes these channels to close, thereby inhibiting the influx of extracellular Ca2+ into the cell.[3][4]
-
Reduction in Intracellular Calcium ([Ca2+]i): The decreased influx of Ca2+ leads to a significant reduction in the cytosolic free calcium concentration ([Ca2+]i).[9]
-
Inactivation of Myosin Light Chain Kinase (MLCK): The initiation of smooth muscle contraction is dependent on the Ca2+/calmodulin complex, which activates Myosin Light Chain Kinase (MLCK).[10][11] With lower intracellular Ca2+, less Ca2+/calmodulin complex is formed, leading to the inactivation of MLCK.
-
Dephosphorylation of Myosin Light Chain (MLC): Inactivated MLCK can no longer phosphorylate the 20-kDa regulatory light chain of myosin (MLC20). Concurrently, Myosin Light Chain Phosphatase (MLCP) continues to dephosphorylate MLC20.[10][12] This shifts the balance towards dephosphorylated myosin.
-
Muscle Relaxation: Dephosphorylated myosin has a low affinity for actin, preventing the cross-bridge cycling that is necessary for force generation and muscle contraction. The result is smooth muscle relaxation and vasodilation.[10]
Pharmacological Antagonism
The action of cromakalim can be specifically and competitively antagonized by sulfonylurea drugs, most notably glibenclamide.[13][14] Glibenclamide binds to the SUR subunit, preventing cromakalim from opening the KATP channel and thereby reversing its hyperpolarizing and relaxant effects.[13][14][15]
Signaling Pathway Visualization
The following diagram illustrates the complete signaling cascade initiated by cromakalim in a smooth muscle cell.
Quantitative Data Summary
The potency of cromakalim and its antagonism by glibenclamide have been quantified across various studies and tissue types.
Table 1: Potency of Cromakalim in Smooth Muscle Preparations
| Preparation / Condition | Parameter | Value | Reference(s) |
| Guinea-pig pulmonary artery (KCl-contracted) | EC50 | 0.166 µM (-log EC50 = 6.78) | [13] |
| Canine coronary artery (dispersed cells, phenylephrine-contracted) | IC50 | 0.124 nM | [16] |
| Canine coronary artery (muscle strips, phenylephrine-contracted) | EC50 | 0.194 µM | [16] |
| Rabbit aorta (K+-contracted, (-)-cromakalim enantiomer) | EC50 | 0.18 µM | [17] |
| Rabbit aorta (norepinephrine-contracted, (-)-cromakalim enantiomer) | EC50 | 0.68 µM | [17] |
| Human isolated portal vein (noradrenaline-contracted) | EC50 | 4.53 µM | [18] |
Table 2: Antagonist Affinity (pA2) of Glibenclamide against Cromakalim
| Preparation | Antagonist | pA2 Value | Reference(s) |
| Guinea-pig pulmonary artery | Glibenclamide | 7.17 - 7.22 | [13] |
| Canine coronary artery (dispersed cells) | Glibenclamide | 9.12 | [16] |
| Canine coronary artery (muscle strips) | Glibenclamide | 7.84 | [16] |
Experimental Protocols
The mechanism of cromakalim has been elucidated through key experimental techniques, primarily isometric tension studies and patch-clamp electrophysiology.
Vascular Tone Measurement in Isolated Arterial Rings
This ex vivo method measures the direct effect of cromakalim on the contractility of vascular smooth muscle.
Objective: To determine the concentration-response relationship for cromakalim-induced relaxation in a pre-contracted arterial ring.
Methodology:
-
Tissue Preparation: A segment of a blood vessel (e.g., thoracic aorta, mesenteric artery) is excised from a laboratory animal (e.g., rat, guinea pig). The vessel is cleaned of adherent connective tissue and cut into rings approximately 2-4 mm in length. The endothelium may be removed by gentle rubbing of the intimal surface if required.
-
Mounting: The arterial ring is suspended between two L-shaped stainless-steel hooks in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.[2][13]
-
Transducer and Recording: One hook is fixed to the organ bath, while the other is connected to an isometric force transducer, which records changes in muscle tension. The output is amplified and recorded by data acquisition software.
-
Equilibration and Viability Check: The tissue is allowed to equilibrate under a resting tension (e.g., 1-2 grams) for 60-90 minutes. The viability of the smooth muscle is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).
-
Pre-contraction: After washout and return to baseline, a submaximal, stable contraction is induced using a contractile agonist such as phenylephrine (e.g., 1 µM) or a moderate concentration of KCl (e.g., 20 mM).[13]
-
Cromakalim Application: Once the contraction plateaus, cromakalim is added to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM). The tissue is allowed to reach a steady-state response at each concentration before the next addition.
-
Data Analysis: The relaxation at each cromakalim concentration is expressed as a percentage of the initial pre-contraction amplitude. A concentration-response curve is plotted, and the EC50 (the concentration producing 50% of the maximal relaxation) is calculated.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique allows for direct measurement of the K+ currents activated by cromakalim across the membrane of a single smooth muscle cell.
Objective: To record and characterize the KATP channel currents induced by cromakalim.
Methodology:
-
Cell Isolation: Smooth muscle cells are enzymatically dissociated from a source tissue (e.g., portal vein, saphenous artery).[1] This typically involves incubation in a solution containing enzymes like collagenase and papain. The isolated cells are then stored in a physiological solution.
-
Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated using a pipette puller. It is then filled with an intracellular-like solution (e.g., high K+, low Cl-, ATP, and EGTA) and has a resistance of 4-8 MΩ.[19][20]
-
Seal Formation: The micropipette is lowered onto a single, healthy smooth muscle cell using a micromanipulator. Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[3][21]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.[3]
-
Voltage Clamp and Recording: The cell membrane potential is "clamped" at a holding potential (e.g., -60 mV) using a patch-clamp amplifier. The amplifier measures the current required to maintain this voltage. Outward currents, such as K+ efflux, are recorded.[3][21]
-
Cromakalim Application: A baseline current is recorded. Then, the cell is perfused with an extracellular solution containing cromakalim. The activation of KATP channels by cromakalim results in a measurable increase in the outward K+ current.
-
Data Analysis: The amplitude of the cromakalim-induced current is measured. The current-voltage (I-V) relationship can be determined by applying a series of voltage steps and measuring the corresponding currents before and after drug application. The specificity of the current can be confirmed by applying an antagonist like glibenclamide, which should reverse the effect.
Conclusion
Cromakalim exerts its potent relaxant effect on smooth muscle through a well-defined and elegant mechanism of action. By specifically targeting and opening the SUR2B/Kir6.1 subtype of KATP channels, it initiates a cascade of events beginning with membrane hyperpolarization, leading to the closure of voltage-gated calcium channels, a reduction in intracellular calcium, and ultimately, the dephosphorylation of myosin light chains. This pathway effectively uncouples the contractile machinery, resulting in muscle relaxation. The detailed understanding of this mechanism, facilitated by quantitative pharmacological and electrophysiological studies, has cemented cromakalim's role as a critical tool for cardiovascular research and drug development.
References
- 1. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potassium channel modulation: a new drug principle for regulation of smooth muscle contractility. Studies on isolated airways and arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. SUR, ABC proteins targeted by KATP channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potassium channel blockers and the effects of cromakalim on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of cromakalim on the smooth muscle of the guinea-pig urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of intracellular calcium by potassium channel openers in vascular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myosin light chain kinase is central to smooth muscle contraction and required for gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling through myosin light chain kinase in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phosphorylation of myosin light chain in skeletal and smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glibenclamide is a competitive antagonist of cromakalim, pinacidil and RP 49356 in guinea-pig pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition by glibenclamide of the vasorelaxant action of cromakalim in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of KATP channel blocker glibenclamide on levcromakalim-induced headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relaxation by cromakalim and pinacidil of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cromakalim inhibits multiple mechanisms of smooth muscle activation with similar stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of the vasorelaxing effect of cromakalim and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Cromakalim: An In-depth Technical Guide to an ATP-Sensitive Potassium Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cromakalim is a potent vasodilator that functions as an ATP-sensitive potassium (KATP) channel opener.[1][2] Its action leads to the hyperpolarization of smooth muscle cell membranes, making them less excitable and resulting in relaxation.[1][2] This technical guide provides a comprehensive overview of Cromakalim's mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and relevant experimental workflows. The active isomer of Cromakalim is Levcromakalim.[1]
Core Mechanism of Action
Cromakalim exerts its primary effect by activating ATP-sensitive potassium (KATP) channels in the cell membrane.[3] These channels are hetero-octameric complexes composed of four regulatory sulfonylurea receptor (SUR) subunits and four pore-forming inwardly rectifying potassium (Kir) channel subunits. In vascular smooth muscle, the predominant subtype is Kir6.1/SUR2B.[4]
Under normal physiological conditions, intracellular ATP binds to the KATP channels, causing them to close. By opening these channels, Cromakalim increases the efflux of potassium ions (K+) from the cell, following its electrochemical gradient. This net outward current leads to hyperpolarization of the cell membrane, moving the membrane potential further away from the threshold required for the opening of voltage-gated calcium channels (VGCCs). The reduced influx of calcium ions (Ca2+) through VGCCs leads to a decrease in intracellular calcium concentration, resulting in the relaxation of smooth muscle and vasodilation.[1][2] Interestingly, the interaction between Cromakalim and ATP appears to be competitive.[5]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for Cromakalim and its active enantiomer, Levcromakalim, from various in vitro studies.
Table 1: Vasorelaxant Potency (EC50 Values)
| Compound | Tissue | Pre-contraction Agent | EC50 (µM) | Reference |
| Cromakalim | Human Portal Vein | Noradrenaline | 4.53 ± 0.12 | [6] |
| Levcromakalim | Rabbit Ear Artery | - | 0.369 ± 0.048 | [7] |
| Levcromakalim | Rabbit Ear Artery (in presence of CHA) | - | 0.194 ± 0.054 | [7] |
| Levcromakalim | A10 Cells (rat thoracic aorta) | - | 0.87 ± 0.19 | [8] |
| Levcromakalim | Human Umbilical Artery | Serotonin | Emax: 80.37±5.32% | [9] |
Table 2: Binding Affinity (pKi Values)
| Compound | Radioligand | Tissue | pKi | Reference |
| (+)-(3R,4R)-cis-cromakalim | [3H]P1075 | Rat Aorta | 5.4 | [10] |
| (-)-(3S,4S)-cis-cromakalim | [3H]P1075 | Rat Aorta | 5.2 | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of KATP channel currents in isolated cells.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Cell line expressing KATP channels (e.g., A10 cells, HEK-293 cells transfected with Kir6.x/SURx)
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH 7.2 with KOH. ATP can be added to study nucleotide sensitivity.[11]
-
Cromakalim stock solution (in DMSO)
-
Glibenclamide stock solution (KATP channel blocker)
Procedure:
-
Cell Preparation: Culture cells on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Place a coverslip with adherent cells in the recording chamber and perfuse with the extracellular solution.
-
Approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps or steps to elicit currents and record baseline activity.
-
Perfuse the cell with a solution containing Cromakalim to observe the activation of KATP channels.
-
To confirm specificity, apply the KATP channel blocker glibenclamide to the bath to observe the inhibition of the Cromakalim-induced current.[11]
-
Data Analysis:
-
Measure the change in whole-cell current in response to Cromakalim.
-
Construct a dose-response curve to determine the EC50 value.
-
Analyze the current-voltage (I-V) relationship to characterize the properties of the Cromakalim-activated current.
Isolated Tissue Bath Assay
This protocol assesses the vasodilatory properties of Cromakalim on isolated arterial rings.
Materials:
-
Isolated tissue bath system with force transducers
-
Arterial tissue (e.g., rat aorta, rabbit ear artery)
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose
-
Carbogen gas (95% O2, 5% CO2)
-
Vasoconstrictor agent (e.g., phenylephrine, noradrenaline)
-
Cromakalim stock solution
-
Glibenclamide stock solution
Procedure:
-
Tissue Preparation: Dissect the desired artery and cut it into rings (2-3 mm).
-
Mounting: Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension.
-
Viability Test: Contract the arterial rings with a high-potassium solution (e.g., 80 mM KCl) to ensure tissue viability.
-
Experiment:
-
After washing and returning to baseline, induce a submaximal contraction with a vasoconstrictor.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of Cromakalim to the organ bath.
-
In a separate experiment, pre-incubate the tissue with glibenclamide before adding the vasoconstrictor and Cromakalim to confirm the involvement of KATP channels.[12][13]
-
Data Analysis:
-
Express the relaxation at each Cromakalim concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 value.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of Cromakalim or its analogs to KATP channels.
Materials:
-
Membrane preparation from a tissue or cell line expressing KATP channels
-
Radiolabeled KATP channel opener (e.g., [3H]P1075)
-
Unlabeled Cromakalim or its analogs
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled Cromakalim.
-
Separation: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled Cromakalim.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[14][15]
Visualizations
Signaling Pathway of Cromakalim
Caption: Signaling pathway of Cromakalim's action on ATP-sensitive potassium channels.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for a whole-cell patch-clamp experiment to study Cromakalim.
Experimental Workflow for Isolated Tissue Bath Assay
Caption: Workflow for an isolated tissue bath assay to assess Cromakalim's vasorelaxant effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cromakalim - Wikipedia [en.wikipedia.org]
- 3. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the vasorelaxing effect of cromakalim and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of vasodilatation to levcromakalim by adenosine analogues in the rabbit ear: an explanation for hypoxic augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding and effects of K(ATP) cha... preview & related info | Mendeley [mendeley.com]
- 9. Vasorelaxant effect of levcromakalim on isolated umbilical arteries of preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The individual enantiomers of cis-cromakalim possess K+ channel opening activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
The Structure-Activity Relationship of Cromakalim and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cromakalim, a potent ATP-sensitive potassium (K-ATP) channel opener, has been a pivotal molecule in cardiovascular research and drug development.[1][2][3] Its ability to relax vascular smooth muscle by opening K-ATP channels, leading to membrane hyperpolarization and reduced calcium influx, has established it as a valuable tool for studying ion channel function and as a lead compound for the design of new therapeutic agents.[1][4] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of cromakalim and its extensive family of analogs, offering insights into the chemical features that govern their potency, tissue selectivity, and mechanism of action.
Core Structure and Mechanism of Action
Cromakalim is a benzopyran derivative, with its active enantiomer being levcromakalim.[1] The primary molecular target of cromakalim and its analogs is the ATP-sensitive potassium (K-ATP) channel. These channels are hetero-octameric protein complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[5][6] Cromakalim and its analogs primarily interact with the SUR subunit, specifically within the transmembrane domains (TMDs), to induce a conformational change that favors the open state of the channel.[5][7][8][9] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle, making them effective antihypertensive agents.[1][4][10]
Signaling Pathway of Cromakalim Action
The signaling cascade initiated by cromakalim binding to the K-ATP channel is crucial for its pharmacological effects. The following diagram illustrates this pathway.
Caption: Signaling pathway of Cromakalim and its analogs.
Structure-Activity Relationship (SAR) of Cromakalim Analogs
The SAR of cromakalim has been extensively explored to enhance potency, tissue selectivity (e.g., vascular vs. pancreatic), and pharmacokinetic properties. Modifications have been made to the benzopyran ring, the C4-substituent, and the C6-substituent.
Modifications of the Benzopyran Nucleus
The benzopyran core is a critical scaffold for activity.
-
Pyran Oxygen Replacement: Replacing the pyran oxygen with nitrogen (to form a dihydropyridine) or sulfur has been investigated, with some analogs retaining activity.
-
Aromatic Ring Substitution: Introduction of electron-withdrawing groups at the 6-position of the benzopyran ring, such as a cyano or nitro group, is generally favorable for potent vasorelaxant activity.[11]
-
Replacement of Benzene Ring: Replacing the benzene ring with a pyridine ring has yielded potent compounds. For instance, pyrano[3,2-c]pyridines have shown significant antihypertensive activity.[10]
Modifications at the C4-Position
The substituent at the C4 position of the pyran ring is a key determinant of potency and tissue selectivity.
-
Chirality: The stereochemistry at the C3 and C4 positions is crucial. The (3S, 4R)-enantiomer (levcromakalim) is the more active isomer.
-
Amide/Urea/Thiourea Moieties: Replacement of the hydroxyl group with amide, urea, or thiourea functionalities has led to analogs with diverse pharmacological profiles.[12][13] Some of these derivatives exhibit selectivity for pancreatic K-ATP channels over vascular channels.[13][14] For example, introducing a meta- or para-electron-withdrawing group on a C-4 phenylaminocarbonylamino substituent can enhance pancreatic tissue selectivity.[14]
Modifications at the C6-Position
The C6 position of the benzopyran ring is another important site for modification.
-
Electron-Withdrawing Groups: As mentioned, an electron-withdrawing group at this position, typically a cyano group in cromakalim, is beneficial for activity. Replacing the cyano group with alkyl or phenyl groups has been explored, with the order of antihypertensive potency being ethyl, isopropyl, tert-butyl > propyl, cyclopentyl > methyl > phenyl.[10]
Quantitative Structure-Activity Relationship (QSAR) Data
The following tables summarize the quantitative SAR data for various cromakalim analogs.
Table 1: Vasodilator Activity of Cromakalim Analogs
| Compound/Analog | Modification | Assay | Potency (EC50/IC50) | Reference |
| Cromakalim | Parent Compound | Rat Aorta Relaxation | ~0.1-0.3 µM | [12] |
| Levcromakalim | (3S, 4R)-enantiomer | Human Pial Artery Relaxation | pEC50: 6.36 ± 0.09 | [6] |
| Analog 4a | Ring-opened, thiourea moiety | Rat Aorta Relaxation | ED50 more potent than diazoxide | [12] |
| Analog 4e | Ring-opened | Rat Trachea Relaxation | 21-fold more active than cromakalim | [12] |
| Oxadiazole derivative 6 | Heterocycle at 6,7-positions of benzoxazine | Hypotensive effect in SHR | More potent than cromakalim | [11] |
| Compound 38 | 6-chloro, 4-(3-chlorophenylaminocarbonylamino) | Rat Aorta Relaxation | Less potent than cromakalim | [14] |
Table 2: Activity on Pancreatic β-Cell K-ATP Channels
| Compound/Analog | Modification | Assay | Effect | Reference |
| Cromakalim | Parent Compound | Insulin Release Inhibition | Weakly potent | [13][14] |
| Dimethylchroman thioureas | Thiourea at C4 | Insulin Release Inhibition | More potent than diazoxide | [13] |
| Compound 38 | 6-chloro, 4-(3-chlorophenylaminocarbonylamino) | Insulin Release Inhibition | Potent inhibitor | [14] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of cromakalim analogs.
K-ATP Channel Activity Measurement: Patch-Clamp Electrophysiology
The patch-clamp technique is the gold standard for directly measuring the activity of ion channels like the K-ATP channel.
-
Cell Preparation: Cells expressing the K-ATP channels of interest (e.g., isolated ventricular myocytes, pancreatic β-cells, or cell lines transfected with specific Kir6.x/SUR subunits) are prepared.
-
Pipette Solution: The patch pipette is filled with a solution mimicking the extracellular fluid, typically containing (in mM): 140 KCl, 2.6 CaCl2, 1.2 MgCl2, and 10 HEPES, adjusted to pH 7.4.
-
Bath Solution: The cells are bathed in a solution that can be modified to study channel regulation, for example, by varying ATP concentrations. A typical solution contains (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, and 10 HEPES, at pH 7.4.
-
Recording Configurations:
-
Cell-attached: Records the activity of channels within the patched membrane area without disrupting the intracellular environment.
-
Inside-out: After forming a cell-attached patch, the pipette is withdrawn to expose the intracellular face of the membrane to the bath solution, allowing for the direct application of ATP and other modulators.
-
-
Data Analysis: The opening and closing of individual channels are recorded as changes in current. The channel open probability (Po) is a key parameter used to quantify the effect of compounds like cromakalim.
Vasodilator Activity Assessment: Aortic Ring Assay
This ex vivo method assesses the ability of a compound to relax pre-constricted blood vessels.
-
Tissue Preparation: A segment of the thoracic aorta is isolated from a rat or mouse and cut into rings of 2-3 mm in width.
-
Mounting: The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Contraction: The aortic rings are pre-contracted with a vasoconstrictor, typically phenylephrine (for endothelium-dependent relaxation studies) or high potassium chloride (KCl) (for endothelium-independent relaxation).
-
Compound Addition: The cromakalim analog is added to the bath in a cumulative manner, and the relaxation of the aortic ring is measured isometrically using a force transducer.
-
Data Analysis: The relaxant effect is expressed as a percentage of the pre-contraction, and the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) is calculated.
Experimental Workflow for Analog Evaluation
The development and evaluation of new cromakalim analogs typically follow a structured workflow.
Caption: Typical experimental workflow for evaluating Cromakalim analogs.
Conclusion and Future Perspectives
The extensive research into the structure-activity relationships of cromakalim has yielded a deep understanding of the structural requirements for potent and selective K-ATP channel opening. Key findings highlight the importance of the benzopyran scaffold, the stereochemistry at C3 and C4, and the nature of substituents at C4 and C6. The development of analogs with tissue selectivity, particularly for pancreatic β-cells or specific vascular beds, remains an active area of research. Future directions may involve the use of computational modeling and structure-based drug design, leveraging the increasing availability of high-resolution structures of K-ATP channels, to design novel openers with improved therapeutic profiles for conditions such as hypertension, asthma, and certain neurological disorders. The continued exploration of cromakalim's SAR will undoubtedly pave the way for the next generation of K-ATP channel modulators.
References
- 1. Cromakalim - Wikipedia [en.wikipedia.org]
- 2. From cromakalim to different structural classes of K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in the chemistry of potassium channel activators: the cromakalim analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dualistic actions of cromakalim and new potent 2H-1,4-benzoxazine derivatives on the native skeletal muscle KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural identification of vasodilator binding sites on the SUR2 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The molecular basis of the specificity of action of KATP channel openers | The EMBO Journal [link.springer.com]
- 8. A transmembrane domain of the sulfonylurea receptor mediates activation of ATP-sensitive K(+) channels by K(+) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The molecular basis of the specificity of action of KATP channel openers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variation in the aromatic ring of cromakalim: antihypertensive activity of pyranopyridines and 6-alkyl-2H-1-benzopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel potassium channel activators. II. Synthesis and pharmacological evaluation of 3,4-dihydro-2H-1,4-benzoxazine derivatives: modification of the aromatic part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New R/S-3,4-dihydro-2,2-dimethyl-6-halo-4-(phenylaminothiocarbonylamino)-2H-1-benzopyrans structurally related to (+/-)-cromakalim as tissue-selective pancreatic beta-cell K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Discovery and Development of Cromakalim: A Technical Guide for Researchers
Abstract
Cromakalim (BRL 34915) is a pioneering synthetic compound that has been instrumental in the study of ATP-sensitive potassium (KATP) channels. Its discovery as a potent vasodilator revolutionized the understanding of ion channel function in vascular smooth muscle and other tissues. This technical guide provides an in-depth overview of Cromakalim's discovery, mechanism of action, and its application in research. It includes a summary of its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows, designed for researchers, scientists, and drug development professionals.
Introduction: The Advent of a KATP Channel Opener
The quest for novel antihypertensive agents in the 1980s led to the synthesis of Cromakalim by Beecham Pharmaceuticals.[1] Initially identified for its potent vasorelaxant properties, subsequent research revealed its unique mechanism of action: the opening of ATP-sensitive potassium (KATP) channels.[2][3] This discovery was a landmark in pharmacology, as it introduced a new class of drugs, the potassium channel openers (KCOs), and provided a powerful tool to investigate the physiological roles of KATP channels.[4][5]
Cromakalim, with the chemical name (±)-trans-6-Cyano-3,4-dihydro-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-2H-1-benzopyran-3-ol, possesses a benzopyran structure.[1] Its biological activity primarily resides in its (-)-enantiomer, Levcromakalim.[6] The compound's ability to selectively activate KATP channels has made it an invaluable pharmacological probe in diverse fields, including cardiovascular physiology, neurobiology, and endocrinology.
Mechanism of Action: Gating the KATP Channel
Cromakalim exerts its physiological effects by directly interacting with and opening ATP-sensitive potassium (KATP) channels.[2][3] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[7]
The opening of KATP channels by Cromakalim leads to an increase in potassium ion (K+) efflux from the cell, following its electrochemical gradient. This outward movement of positive charge results in hyperpolarization of the cell membrane, making it less excitable.[8]
Signaling Pathway of Cromakalim-Induced Vasorelaxation
The primary and most studied effect of Cromakalim is the relaxation of vascular smooth muscle. The signaling cascade is initiated by the binding of Cromakalim to the SUR subunit of the KATP channel, leading to channel opening and subsequent physiological responses.
References
- 1. Cromakalim | CAS 94470-67-4 | BRL 34915 | Tocris Bioscience [tocris.com]
- 2. Vasorelaxant effects of cromakalim in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in the chemistry of potassium channel activators: the cromakalim analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potassium channel openers: a new class of vasorelaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the potassium channel activator cromakalim (BRL 34915) as a bronchodilator in the guinea-pig: comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SUR, ABC proteins targeted by KATP channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potassium channel blockers and the effects of cromakalim on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Cromakalim: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of cromakalim, a potent vasodilator agent. It delves into its core mechanism of action, detailing its effects on vascular smooth muscle and the resultant hemodynamic changes. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for research and development purposes.
Core Mechanism of Action: K-ATP Channel Activation
Cromakalim is a benzopyran derivative that functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (K-ATP) channels in the cell membrane of vascular smooth muscle cells.[1][2][3] Its vasodilatory effect is a direct consequence of this action, independent of the endothelium.[1] The activation of these channels leads to an increase in potassium ion (K+) efflux, causing hyperpolarization of the cell membrane.[1][3][4] This hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium (Ca2+) into the cell.[5] The subsequent decrease in intracellular Ca2+ concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation.[5] The effects of cromakalim can be competitively antagonized by glibenclamide, a well-known K-ATP channel blocker.[1][6][7][8]
Signaling Pathway of Cromakalim-Induced Vasodilation
Caption: Signaling cascade of cromakalim-induced vasodilation.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the effects of cromakalim from various in vitro and in vivo studies.
Table 1: In Vitro Potency of Cromakalim
| Preparation | Agonist | Parameter | Value | Reference |
| Rabbit Portal Vein | Spontaneous Contraction | IC50 | 2.1 x 10-8 M | [9] |
| Human Portal Vein | Noradrenaline | EC50 | 4.53 ± 0.12 µM | [10] |
| Porcine Large Coronary Arteries | Bay-K-8644, Endothelin, Histamine, 5-HT, Phenylephrine, PGF2α, U 46619 | EC50 (-log M) | 6.43 - 6.87 | [7] |
| Follicle-Enclosed Xenopus Oocytes | K+ Current Activation | EC50 | 194 ± 21 µM | [11] |
Table 2: Hemodynamic Effects of Cromakalim in Humans
| Study Population | Dose | Parameter | Change | Reference |
| Patients with Angina Pectoris | 15 µg/kg IV | Cardiac Output | +30% | [12] |
| Patients with Angina Pectoris | 15 µg/kg IV | Systolic Arterial Pressure | -8% | [12] |
| Patients with Angina Pectoris | 15 µg/kg IV | Systemic Vascular Resistance | -29% | [12] |
| Patients with Angina Pectoris | 15 µg/kg IV | Pulmonary Vascular Resistance | -24% | [12] |
| Healthy Volunteers | 2.0 mg oral | Forearm Vascular Resistance | Significantly Reduced | [13] |
| Healthy Volunteers | 2.0 mg oral | Supine Heart Rate | Increased | [13] |
| Patients with Essential Hypertension | 1.5 mg oral | Blood Pressure | Significantly Decreased (2-6h post-dose) | [14] |
| Normotensive Subjects | 1 mg oral | Heart Rate | Reflex Increase | [15] |
Table 3: Hemodynamic Effects of Cromakalim in Animal Models
| Animal Model | Dose | Parameter | Change | Reference |
| Conscious Cats | 0.03 and 0.06 mg/kg oral | Arterial Pressure | Decreased | [16] |
| Conscious Cats | 0.03 and 0.06 mg/kg oral | Total Peripheral Resistance | Decreased | [16] |
| Conscious Cats | 0.03 and 0.06 mg/kg oral | Cardiac Output | Increased | [16] |
| Conscious Spontaneously Hypertensive Rats | Not specified | Blood Flow (Stomach, Skeletal Muscle, Skin) | Increased | [17] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the pharmacological profile of cromakalim.
In Vitro Vascular Smooth Muscle Relaxation Assay (Organ Bath)
This protocol is used to determine the concentration-response relationship for cromakalim-induced vasorelaxation on isolated arterial rings.[5][18]
Objective: To quantify the vasorelaxant effects of cromakalim.
Materials:
-
Isolated arterial rings (e.g., from rat aorta, porcine coronary artery)
-
Organ bath system with isometric force transducers
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Carbogen gas (95% O2 / 5% CO2)
-
Vasoconstrictor agent (e.g., Phenylephrine, Norepinephrine, KCl)
-
Cromakalim stock solution
-
Glibenclamide (for antagonism studies)
Procedure:
-
Tissue Preparation: Isolate the desired artery and carefully cut it into rings of 2-3 mm in width.
-
Mounting: Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: Assess the viability of the tissue by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).
-
Pre-contraction: After washing out the high potassium solution and allowing the tissue to return to baseline, induce a submaximal, stable contraction with a vasoconstrictor (e.g., 1 µM Phenylephrine).
-
Concentration-Response Curve: Once a stable contraction is achieved, cumulatively add increasing concentrations of cromakalim (e.g., 1 nM to 100 µM) to the organ bath.
-
Recording: Record the changes in isometric tension after each addition of cromakalim to generate a concentration-response curve.
-
Antagonism Study (Optional): To confirm the involvement of K-ATP channels, pre-incubate the arterial rings with glibenclamide (e.g., 10 µM) before adding the vasoconstrictor and then repeat the cromakalim concentration-response curve.
Caption: Workflow for in vitro vasorelaxation assay.
Electrophysiological Analysis of K-ATP Channel Activity (Patch-Clamp)
This protocol details the use of the whole-cell patch-clamp technique to measure the effect of cromakalim on K-ATP channel currents in isolated vascular smooth muscle cells (VSMCs) or a suitable cell line.[18][19][20][21]
Objective: To characterize the activation of K-ATP channels by cromakalim at the single-cell level.
Materials:
-
Isolated primary VSMCs or a cell line expressing K-ATP channels (e.g., HEK-293 cells transfected with Kir6.2/SURx)
-
Patch-clamp rig (amplifier, micromanipulator, microscope, and data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
Standard extracellular and intracellular (pipette) solutions
-
Cromakalim stock solution
-
Glibenclamide stock solution
Solution Composition (Typical):
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH 7.2 with KOH. ATP can be included to study nucleotide sensitivity.
Procedure:
-
Cell Preparation: Plate isolated cells on glass coverslips suitable for microscopy and allow them to adhere.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Seal Formation: Fill a micropipette with the intracellular solution and mount it on the micromanipulator. Approach a target cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to establish a whole-cell configuration.
-
Data Acquisition: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Record baseline K-ATP channel currents. Apply voltage ramps or steps to elicit currents.
-
Drug Application: Perfuse the recording chamber with varying concentrations of cromakalim (e.g., 1 µM to 100 µM) and record the resulting changes in the outward K+ current.
-
Specificity Control: To confirm the involvement of K-ATP channels, co-apply glibenclamide (e.g., 10 µM) with cromakalim to observe the inhibition of the induced current.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
In Vivo Blood Pressure Measurement
This protocol describes the measurement of the antihypertensive effects of cromakalim in conscious, spontaneously hypertensive rats (SHR), a common animal model of human essential hypertension.[17][22]
Objective: To evaluate the in vivo efficacy of cromakalim in reducing blood pressure.
Materials:
-
Spontaneously hypertensive rats (and normotensive Wistar-Kyoto rats as controls)
-
Telemetry system for continuous blood pressure monitoring or tail-cuff method for non-invasive measurement
-
Cromakalim formulation for oral or intravenous administration
-
Vehicle control
Procedure (using telemetry):
-
Surgical Implantation: Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta of the rats under anesthesia. Allow for a recovery period of at least one week.
-
Acclimatization: Acclimatize the animals to the experimental conditions and handling procedures.
-
Baseline Recording: Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) before drug administration.
-
Drug Administration: Administer cromakalim or vehicle to the rats via the desired route (e.g., oral gavage).
-
Continuous Monitoring: Continuously monitor and record blood pressure, heart rate, and activity for an extended period (e.g., 24 hours) post-administration.
-
Data Analysis: Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect of cromakalim compared to the vehicle control.
Conclusion
Cromakalim is a well-characterized vasodilator that exerts its effects through the opening of ATP-sensitive potassium channels in vascular smooth muscle. This leads to membrane hyperpolarization and subsequent vasorelaxation. Its pharmacological profile demonstrates potent antihypertensive effects in both preclinical and clinical settings. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of K-ATP channel openers for cardiovascular applications.
References
- 1. ahajournals.org [ahajournals.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Cardiovascular and biological effects of K+ channel openers, a class of drugs with vasorelaxant and cardioprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of cromakalim on the contraction and the membrane potential of the circular smooth muscle of guinea-pig stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Effects of cromakalim on the contraction and the membrane potential of the circular smooth muscle of guinea-pig stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicorandil as a nitrate, and cromakalim as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vasodilating actions of cromakalim in resting and contracting states of carotid arteries from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cromakalim, a potassium channel activator: a comparison of its cardiovascular haemodynamic profile and tissue specificity with those of pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the vasorelaxing effect of cromakalim and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methylene Blue Inhibits Cromakalim-Activated K+ Currents in Follicle-Enclosed Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acute haemodynamic effects of cromakalim in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cardiovascular effects of cromakalim (BRL 34915) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potassium channel stimulation in normal subjects and in patients with essential hypertension: an acute study with cromakalim (BRL 34915) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical studies with the potassium channel activator cromakalim in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The haemodynamic profile of cromakalim in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of cromakalim, a potassium channel opener, on regional blood flow in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 22. Antihypertensive effect of levcromakalim in patients with essential hypertension. Study by 24-h ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Cromakalim's Impact on Cellular Potassium Efflux: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms and cellular effects of Cromakalim, a potent activator of ATP-sensitive potassium (K-ATP) channels. The primary focus is on its role in promoting cellular potassium efflux, a key process in the regulation of cell membrane potential and function in various tissues. This document summarizes key quantitative data, details common experimental protocols for studying Cromakalim's effects, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: K-ATP Channel Activation
Cromakalim exerts its physiological effects by directly activating ATP-sensitive potassium (K-ATP) channels, leading to an increase in potassium ion (K+) efflux from the cell.[1][2] This efflux of positively charged potassium ions results in hyperpolarization of the cell membrane, making the cell less excitable. K-ATP channels are complex proteins composed of two main subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[3][4][5] Cromakalim and other potassium channel openers are thought to interact with the SUR subunit, which in turn modulates the gating of the Kir6.x pore.[3]
The activity of K-ATP channels is tightly regulated by intracellular adenine nucleotides. High levels of adenosine triphosphate (ATP) promote channel closure, whereas adenosine diphosphate (ADP) can antagonize ATP-mediated inhibition and facilitate channel opening.[6] Cromakalim's activation of these channels is often observed to be more pronounced under conditions of lower intracellular ATP, suggesting a competitive or allosteric interaction with the nucleotide binding sites on the SUR subunit.[6]
Quantitative Analysis of Cromakalim-Induced Potassium Efflux
The following tables summarize quantitative data from various studies investigating the effect of Cromakalim on potassium efflux, often measured using the tracer ion Rubidium-86 (⁸⁶Rb⁺), a reliable surrogate for K⁺.
Table 1: Effective Concentrations of Cromakalim on K⁺/⁸⁶Rb⁺ Efflux
| Cell/Tissue Type | Species | Cromakalim Concentration | Observed Effect | Reference |
| Insulin-secreting cell line (RINm5F) | Rat | 80-200 µM | Activated channels inhibited by 0.1 mM ATP | [6] |
| Insulin-secreting cell line (RINm5F) | Rat | 400-800 µM | Activated channels inhibited by 0.5-2 mM ATP | [6] |
| Frog skeletal muscle | Frog | 30-300 µM | Increased ⁸⁶Rb⁺ efflux | |
| Rat aorta | Rat | ≥ 0.03 µM | Threshold for ⁴²K⁺ efflux | [7] |
| Rat aorta | Rat | 0.1 µM | Threshold for ⁸⁶Rb⁺ efflux | [7] |
| Canine coronary artery | Dog | Not specified | Large increase in ⁸⁶Rb⁺ efflux | [8] |
| Canine mesenteric artery | Dog | Not specified | Small increase in ⁸⁶Rb⁺ efflux | [8] |
| Rabbit mesenteric artery | Rabbit | Not specified | Significant increase in ⁸⁶Rb⁺ efflux after 15s exposure | [9] |
Table 2: Modulation of Cromakalim's Effect by Other Agents
| Modulating Agent | Cell/Tissue Type | Effect on Cromakalim-Induced Efflux | Concentration | Reference |
| Glibenclamide | Canine coronary arteries | Almost completely abolished relaxation | 30 µM | [10] |
| Glibenclamide | Horse penile resistance arteries | Blocked Cromakalim-evoked relaxations | 3 µM | [11] |
| ATP | Insulin-secreting cell line (RINm5F) | Inhibited Cromakalim-activated channels | 0.5-2 mM | [6] |
| Ba²⁺ | Rat isolated aorta | Inhibited ⁸⁶Rb⁺ efflux (IC₅₀) | 29 µM | [12] |
Experimental Protocols
Measurement of Potassium Efflux using ⁸⁶Rb⁺ Tracer
This protocol describes a common method for quantifying Cromakalim-induced potassium efflux from cultured cells or isolated tissues using the radioactive tracer ⁸⁶Rb⁺.
Materials:
-
Cell culture medium or appropriate physiological salt solution (e.g., Krebs-Henseleit solution).
-
⁸⁶RbCl solution.
-
Cromakalim stock solution.
-
Washing buffer (e.g., ice-cold physiological salt solution).
-
Lysis buffer (e.g., 0.1% Triton X-100).
-
Scintillation counter and vials.
Procedure:
-
Cell/Tissue Preparation: Culture cells to confluence in multi-well plates or prepare isolated tissue segments.
-
Loading with ⁸⁶Rb⁺: Incubate the cells/tissues in a medium containing ⁸⁶RbCl (typically 1-2 µCi/mL) for a sufficient time to allow for cellular uptake and equilibration (e.g., 2-4 hours).
-
Washing: Rapidly wash the cells/tissues multiple times with ice-cold, non-radioactive washing buffer to remove extracellular ⁸⁶Rb⁺.
-
Stimulation: Add the experimental solution containing the desired concentration of Cromakalim or vehicle control.
-
Efflux Measurement: At specified time points, collect the supernatant (extracellular medium), which contains the effused ⁸⁶Rb⁺.
-
Cell Lysis: After the final time point, lyse the cells/tissues with lysis buffer to release the remaining intracellular ⁸⁶Rb⁺.
-
Quantification: Measure the radioactivity in the collected supernatant samples and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the rate of ⁸⁶Rb⁺ efflux, often expressed as a percentage of the total initial intracellular ⁸⁶Rb⁺ released per unit of time.
Electrophysiological Recording of K-ATP Channel Activity (Whole-Cell Patch-Clamp)
This protocol provides a general framework for recording Cromakalim-activated K-ATP channel currents in isolated cells.
Materials:
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope.
-
Micromanipulator.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, with or without ATP; pH 7.2).
-
Cromakalim stock solution.
Procedure:
-
Cell Preparation: Plate isolated cells on glass coverslips.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Cell Approach and Sealing: Under microscopic observation, carefully approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Current Recording: Record baseline whole-cell currents.
-
Cromakalim Application: Perfuse the cell with the extracellular solution containing Cromakalim.
-
Data Acquisition: Record the changes in membrane current induced by Cromakalim. An outward current at the holding potential indicates the efflux of positive ions (K⁺).
-
Data Analysis: Analyze the current-voltage relationship and the magnitude of the Cromakalim-induced current.
Signaling Pathways and Experimental Workflows
Cromakalim Signaling Pathway
Caption: Cromakalim binds to the SUR subunit of the K-ATP channel, promoting the opening of the Kir6.x pore and leading to K⁺ efflux and membrane hyperpolarization. Intracellular ATP inhibits this process.
Experimental Workflow for ⁸⁶Rb⁺ Efflux Assay
Caption: A stepwise workflow for measuring Cromakalim-induced potassium efflux using the ⁸⁶Rb⁺ tracer method.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: A streamlined workflow for investigating the electrophysiological effects of Cromakalim on K-ATP channels using the whole-cell patch-clamp technique.
References
- 1. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of KATP channels in pain modulation: a systematic review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of KATP channels in pain modulation: a systematic review of preclinical studies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effluxes of 42K+ and 86Rb+ elicited by cromakalim (BRL 34915) in tonic and phasic vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The diverse effects of cromakalim on tension and 86Rb efflux in canine arterial smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium efflux enhancement by cromakalim (BRL 34915) in rabbit mesenteric artery: an indirect effect independent of calcium? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of selective inhibition of potassium channels on vasorelaxing response to cromakalim, nitroglycerin and nitric oxide of canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of ATP-sensitive K+ channels in relaxation of penile resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ba2+ differentially inhibits the Rb+ efflux promoting and the vasorelaxant effects of levcromakalim and minoxidil sulfate in rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Cromakalim: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cromakalim, a potent vasodilator, exerts its therapeutic effects primarily by targeting ATP-sensitive potassium (KATP) channels. This technical guide provides an in-depth exploration of the molecular targets of Cromakalim, summarizing key quantitative data, detailing experimental protocols for its investigation, and illustrating the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.
Primary Molecular Target: ATP-Sensitive Potassium (KATP) Channels
The principal molecular target of Cromakalim is the ATP-sensitive potassium (KATP) channel.[1] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium (Kir6.x) channel subunits and four regulatory sulfonylurea receptor (SUR) subunits.[2][3] Cromakalim is a KATP channel opener, and its active enantiomer is Levcromakalim.[4][5]
The binding of Cromakalim to the SUR subunit of the KATP channel complex leads to an increase in the channel's open probability. This results in the efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization leads to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent muscle relaxation (vasodilation), which is the basis for its antihypertensive effect.[3]
Subtype Selectivity
KATP channels exhibit tissue-specific expression of different subunit isoforms (Kir6.1, Kir6.2, SUR1, SUR2A, SUR2B), leading to functional diversity. Levcromakalim demonstrates selectivity for KATP channels containing the SUR2 subunit, which are predominantly found in vascular smooth muscle (SUR2B/Kir6.1) and cardiac muscle (SUR2A/Kir6.2).[4][6][7] It shows a preference for the Kir6.1/SUR2B subtype.[4]
Quantitative Data
The interaction of Cromakalim and its active enantiomer, Levcromakalim, with KATP channels has been quantified through various in vitro and ex vivo studies. The following tables summarize the key binding affinity and potency data.
Table 1: Binding Affinity of Levcromakalim for SUR Subtypes
| Subtype | pKi | Ki (nM) | Reference |
| SUR2A | 6.37 ± 0.04 | 426.6 | [6] |
| SUR2B | 6.95 ± 0.03 | 112.2 | [6] |
pKi is the negative logarithm of the Ki value.
Table 2: Potency (EC50/IC50) of Cromakalim/Levcromakalim
| Parameter | Value | Cell/Tissue Type | Experimental Condition | Reference |
| Functional Potency (EC50) | ||||
| Relaxation (EC50) | 1.94 x 10-7 M | Canine coronary artery strips | Phenylephrine-induced contraction | [6] |
| Hyperpolarization (EC50) | 870 ± 190 nM | A10 cells (rat thoracic aorta) | --- | |
| Relaxation (EC50) | 0.47 ± 0.05 µM | Rat aortic rings (SHAM) | Phenylephrine pre-constriction | |
| Relaxation (EC50) | 1.48 ± 0.12 µM | Rat aortic rings (DOCA-salt hypertensive) | Phenylephrine pre-constriction | |
| Kir6.1/SUR2B Activation (EC50) | 0.13 µM | HEK293 cells | Thallium flux assay | [3] |
| Kir6.2/SUR2A Activation (EC50) | 0.44 µM | HEK293 cells | Thallium flux assay | [3] |
| Kir6.2/SUR1 Activation (EC50) | >30 µM | HEK293 cells | Thallium flux assay | [3] |
| Inhibitory Potency (IC50) | ||||
| Inhibition of Contraction (IC50) | 1.24 x 10-10 M | Canine coronary artery cells | Phenylephrine-induced contraction | [6] |
Signaling Pathway of Cromakalim
The mechanism of action of Cromakalim involves a direct signaling pathway leading to smooth muscle relaxation.
Experimental Protocols
The investigation of Cromakalim's molecular targets relies on several key experimental techniques.
Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the activity of ion channels, including KATP channels, in response to Cromakalim.
Objective: To measure Cromakalim-induced K+ currents through KATP channels in isolated vascular smooth muscle cells.
Methodology:
-
Cell Isolation: Isolate vascular smooth muscle cells from a suitable source (e.g., rat mesenteric artery) by enzymatic digestion.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 MgATP (pH 7.2 with KOH).
-
-
Recording:
-
Establish a giga-ohm seal between the micropipette and a single smooth muscle cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record baseline currents.
-
Perfuse the cell with varying concentrations of Cromakalim to elicit outward K+ currents.
-
To confirm the current is through KATP channels, co-perfuse with a KATP channel blocker like Glibenclamide (e.g., 10 µM).
-
Isolated Organ Bath (Wire Myography)
This ex vivo technique assesses the functional effect of Cromakalim on the contractility of intact blood vessel segments.
Objective: To measure the vasorelaxant effect of Cromakalim on pre-constricted arterial rings.
Methodology:
-
Tissue Preparation: Isolate a blood vessel (e.g., thoracic aorta or mesenteric artery) from a laboratory animal and cut it into 2-3 mm rings.
-
Mounting: Mount the arterial rings in an organ bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of 1-2 grams.
-
Contraction: Induce a stable contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM) or a high concentration of KCl (e.g., 60 mM).
-
Relaxation: Once a stable plateau of contraction is reached, add cumulative concentrations of Cromakalim to generate a concentration-response curve for relaxation.
-
Control: In a separate set of experiments, pre-incubate the arterial rings with a KATP channel blocker like Glibenclamide (e.g., 10 µM) for 20-30 minutes before adding the vasoconstrictor and Cromakalim to confirm the involvement of KATP channels.
References
- 1. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KATP channel therapeutics at the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Profiling of KATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine [mdpi.com]
- 5. The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Cromakalim Electrophysiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the electrophysiological effects of Cromakalim, a well-characterized ATP-sensitive potassium (K-ATP) channel opener. The information herein is intended to guide researchers in designing and executing experiments to investigate the pharmacology and cellular effects of Cromakalim and other K-ATP channel modulators.
Introduction
Cromakalim is a potent vasodilator that exerts its effects by opening ATP-sensitive potassium (K-ATP) channels in the plasma membrane of various cell types, particularly smooth muscle cells.[1][2] This opening leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent relaxation of smooth muscle.[3][4] Electrophysiology techniques, such as patch-clamp and voltage-clamp, are essential tools for characterizing the interaction of Cromakalim with K-ATP channels and understanding its mechanism of action at the cellular level.
Mechanism of Action
Cromakalim and its active enantiomer, levocromakalim, directly activate K-ATP channels.[1] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits. Cromakalim is thought to bind to the SUR subunit, which allosterically modulates the Kir6.x subunit to increase its open probability. This leads to an outward potassium current, causing membrane hyperpolarization.
dot
Quantitative Data Summary
The following tables summarize the quantitative effects of Cromakalim observed in various electrophysiological studies.
Table 1: Potency of Cromakalim (EC50 / IC50 Values)
| Cell Type | Parameter | Value (µM) | Reference |
| Guinea Pig Ventricular Myocytes | IC50 for APD90 Shortening | 0.6 | |
| Canine Coronary Artery Smooth Muscle Cells | IC50 for Inhibition of Phenylephrine-induced Contraction | 0.124 | [5] |
| Rat Hippocampal Neurons | EC50 for Facilitation of Sustained Outward Current | 40 | [6] |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Aortic Rings | EC50 for Relaxation | Significantly higher than control | [7] |
Table 2: Effect of Cromakalim on Current Density
| Cell Type | Current Type | Effect | Concentration (µM) | Reference |
| Rabbit Portal Vein Smooth Muscle Cells | K+ Current | Induced a time-independent outward current | 10 | |
| Rat Hippocampal Neurons | Sustained Voltage-Dependent Outward Current | 59% maximal facilitation | 100 | [6] |
| Rat Saphenous Arterial Myocytes | K-ATP Current | Activation | Not specified | [8] |
Table 3: Effect of Cromakalim on Action Potential Duration (APD)
| Cell Type | Parameter | Effect | Concentration (µM) | Reference |
| Guinea Pig Ventricular Myocytes | APD90 | Decreased | 0.3 - 10 | |
| Rabbit Cardiac Tissue | Maximum Tension | Decreased | Concentration-dependent | [9] |
Experimental Protocols
The following are detailed protocols for common electrophysiology experiments used to study Cromakalim.
Whole-Cell Patch-Clamp Protocol for K-ATP Currents
This protocol is designed to measure macroscopic K-ATP channel currents in isolated cells.
dot
Materials:
-
Cells: Isolated vascular smooth muscle cells, cardiac myocytes, or neurons.
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 3 Mg-ATP (pH adjusted to 7.2 with KOH). Note: ATP concentration can be varied to study the ATP-dependence of the channel.
-
Cromakalim Stock Solution: 10 mM in DMSO.
-
Glibenclamide Stock Solution: 10 mM in DMSO.
Procedure:
-
Cell Preparation: Isolate single cells using appropriate enzymatic digestion and mechanical dispersion methods. Plate cells on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments for 200 ms) to elicit membrane currents.
-
-
Data Acquisition:
-
Record baseline currents in the extracellular solution.
-
Perfuse the bath with a solution containing the desired concentration of Cromakalim (e.g., 1-100 µM) and record the induced outward current.
-
To confirm the current is through K-ATP channels, co-apply a K-ATP channel blocker such as Glibenclamide (e.g., 10 µM) and observe the inhibition of the Cromakalim-induced current.
-
-
Data Analysis:
-
Measure the amplitude of the Cromakalim-induced current at a specific voltage (e.g., +40 mV).
-
Normalize the current to the cell capacitance (pA/pF) to obtain current density.
-
Construct a concentration-response curve to determine the EC50 of Cromakalim.
-
Current-Clamp Protocol for Action Potential Duration
This protocol is used to measure changes in the action potential duration in response to Cromakalim in excitable cells like cardiac myocytes and neurons.
Materials:
-
Same as for the whole-cell patch-clamp protocol.
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1-4 of the whole-cell patch-clamp protocol.
-
Current-Clamp Mode: Switch the amplifier to current-clamp mode (I=0).
-
Elicit Action Potentials: Inject brief (e.g., 2-5 ms) suprathreshold depolarizing current pulses to elicit action potentials.
-
Data Acquisition:
-
Record baseline action potentials.
-
Perfuse the bath with Cromakalim and record the changes in the action potential waveform.
-
-
Data Analysis:
-
Measure the action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
Quantify the percentage change in APD in the presence of Cromakalim.
-
Downstream Signaling and Broader Effects
The primary effect of Cromakalim-induced K-ATP channel opening is membrane hyperpolarization. This can lead to several downstream physiological effects:
-
In Vascular Smooth Muscle: Hyperpolarization closes voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and leading to vasodilation.[8]
-
In Neurons: Hyperpolarization can decrease neuronal excitability and firing frequency, potentially offering neuroprotective effects against ischemic conditions.[10][11]
-
In Cardiac Myocytes: Shortening of the action potential duration can reduce the open time of L-type Ca²⁺ channels, leading to a decrease in Ca²⁺ influx and a negative inotropic effect.
dot
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the electrophysiological effects of Cromakalim. By employing these methodologies, researchers can further elucidate the role of K-ATP channels in various physiological and pathophysiological processes and advance the development of novel therapeutics targeting these important ion channels.
References
- 1. From cromakalim to different structural classes of K(ATP) channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Frontiers | Activation of KATP channels in pain modulation: a systematic review of preclinical studies [frontiersin.org]
- 4. Frontiers | Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases [frontiersin.org]
- 5. Relaxation by cromakalim and pinacidil of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BRL 34915 (cromakalim) enhances voltage-dependent K+ current in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of the potassium channel openers cromakalim and pinacidil and the cromakalim analog U-89232 on isolated vascular and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opening of ATP-sensitive potassium channels by cromakalim confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The potassium channel opener (-)-cromakalim prevents glutamate-induced cell death in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Cromakalim in Patch Clamp Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cromakalim is a potent vasodilator that functions as a potassium channel opener.[1] Its primary mechanism of action involves the activation of ATP-sensitive potassium (KATP) channels, leading to membrane hyperpolarization and the relaxation of smooth muscle.[1][2] Patch clamp electrophysiology is a fundamental technique for investigating the effects of compounds like cromakalim on ion channel function at the cellular and molecular level.[3][4] These application notes provide detailed protocols and data for the use of cromakalim in patch clamp experiments, intended to guide researchers in studying its effects on KATP channels.
Mechanism of Action
Cromakalim selectively opens KATP channels, which are composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SURx) subunit.[5] The opening of these channels increases potassium ion (K+) efflux, causing the cell membrane to hyperpolarize.[1][6] This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, reducing calcium influx and leading to the relaxation of smooth muscle cells and reduced excitability of other cell types like neurons and cardiomyocytes.[5][6] The effects of cromakalim can be antagonized by sulfonylureas such as glibenclamide, which are known blockers of KATP channels.[2][7][8]
Signaling Pathway of Cromakalim
The activation of KATP channels by cromakalim initiates a signaling cascade that results in reduced cellular excitability.
Caption: General signaling pathway of the KATP channel opener cromakalim.
Quantitative Data
The following tables summarize quantitative data from various patch clamp studies involving cromakalim.
Table 1: Potency (EC50) of Levcromakalim (the active isomer of Cromakalim) on different KATP Channel Subtypes
| KATP Channel Subtype | Cell Type | EC50 (µM) | Reference |
| Kir6.2/SUR1 (Pancreatic) | HEK293 | >30 | [5] |
| Kir6.1/SUR2B (Vascular Smooth Muscle) | HEK293 | 0.13 | [5] |
| Kir6.2/SUR2A (Cardiac) | HEK293 | 0.44 | [5] |
Table 2: Experimental Concentrations of Cromakalim and Observed Effects
| Cell Type | Cromakalim Concentration | Observed Electrophysiological Effect | Reference |
| Rat Saphenous Arterial Myocytes | Not specified | Activation of a glibenclamide-sensitive K+ current | [2] |
| Frog Atrial and Ventricular Cells | 1 µM | Activation of a time-independent outward current | [7] |
| RINm5F (Insulin-secreting cell line) | 80-200 µM | Activation of KATP channels in the presence of 0.1 mM ATP | [9] |
| Rabbit Portal Vein Smooth Muscle Cells | 10 µM | Induction of a potassium current (ICkm) | [10] |
| Rat Neuronal Cultures | 10 µM | Conferral of tolerance against chemical ischemia | [11] |
| Cultured Rat Hippocampal Neurons | 10-500 µM | Dose-dependent increase in sustained voltage-dependent outward current | [12] |
Experimental Protocols
Whole-Cell Patch Clamp Protocol for Measuring Cromakalim-Induced Currents
This protocol provides a general framework for recording KATP channel currents activated by cromakalim in isolated cells using the whole-cell patch clamp configuration.
1. Cell Preparation:
-
Culture cells (e.g., HEK293 cells expressing KATP channels, primary smooth muscle cells, or neurons) on glass coverslips suitable for microscopy.[6]
-
For primary cells, follow a standard enzymatic dissociation protocol to obtain single cells.[2][13]
2. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[6] ATP and ADP can be included to study nucleotide sensitivity.[6]
-
Cromakalim Stock Solution: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to the final desired concentration in the external solution immediately before use.
3. Electrophysiological Recording:
-
Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.[14]
-
Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.[6]
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[6]
-
Clamp the cell at a holding potential of -60 mV.[6]
-
Apply voltage ramps or steps to elicit currents and establish a baseline recording.
-
Perfuse the cell with the external solution containing cromakalim to observe the activation of KATP channels.[6]
-
To confirm that the observed currents are mediated by KATP channels, apply a KATP channel blocker such as glibenclamide (e.g., 10 µM) to the bath.[2][6]
4. Data Analysis:
-
Measure the amplitude of the cromakalim-induced current at a specific membrane potential.
-
Plot the current-voltage (I-V) relationship before and after cromakalim application.
-
If testing multiple concentrations, construct a concentration-response curve and calculate the EC50 value.[6]
Inside-Out Patch Clamp Protocol for Studying Single KATP Channels
This configuration allows for the direct application of cromakalim to the intracellular face of the channel.
1. Cell and Pipette Preparation:
-
Follow the same cell and pipette preparation steps as for the whole-cell protocol.
2. Electrophysiological Recording:
-
Form a giga-seal with the cell membrane.
-
Gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.[6]
-
Apply cromakalim to the bath solution to observe the activation of KATP channels in the patch.[6]
-
The effect of intracellular ATP on channel activity can be studied by adding it to the bath solution.
-
Record single-channel currents at a fixed holding potential.
3. Data Analysis:
-
Analyze single-channel recordings to determine the channel open probability (Po), single-channel conductance, and mean open and closed times.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a whole-cell patch clamp experiment to study the effects of cromakalim.
Caption: Workflow for a whole-cell patch clamp experiment with cromakalim.
References
- 1. Cromakalim - Wikipedia [en.wikipedia.org]
- 2. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 4. An Introduction to Patch Clamp Recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Action of cromakalim on potassium membrane conductance in isolated heart myocytes of frog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of the cromakalim-induced potassium conductance in smooth muscle cells isolated from the rabbit portal vein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opening of ATP-sensitive potassium channels by cromakalim confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BRL 34915 (cromakalim) enhances voltage-dependent K+ current in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Electrophysiology properties of voltage-gated potassium channels in rat peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cromakalim for Vasodilation Assays in Aortic Rings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cromakalim, a potent ATP-sensitive potassium (KATP) channel opener, for inducing and studying vasodilation in ex vivo aortic ring assays. This document outlines the effective concentration ranges, a detailed experimental protocol, and the underlying signaling pathway.
Introduction
Cromakalim is a widely used pharmacological tool to investigate the role of KATP channels in regulating vascular smooth muscle tone. Its activation of these channels leads to membrane hyperpolarization and subsequent vasodilation, making it a valuable compound for studying vascular physiology and screening for novel vasoactive drugs.[1][2] Aortic rings provide a robust and reproducible ex vivo model to assess the direct effects of compounds on vascular contractility.
Quantitative Data: Effective Concentrations of Cromakalim
The effective concentration of Cromakalim for inducing vasodilation can vary depending on the animal species, specific vessel used, and the pre-constricting agent. The following table summarizes reported EC50 values and concentration ranges for Cromakalim in vasodilation assays.
| Tissue/Species | Pre-constricting Agent | Effective Concentration Range | EC50 Value | Reference |
| Rat Aorta | Noradrenaline, KCl (25 mM) | - | 15-40 nM | [3] |
| Porcine Coronary Artery | Bay-K-8644, Endothelin, 5-HT, etc. | - | -log M: 6.43-6.87 | [4] |
| Rabbit Aortic Segments | Noradrenaline (1 µM) | 0.01-100 µM | - | [5] |
| Human Saphenous Vein | Prostaglandin F2α | Up to 10⁻⁵ M | - | [6] |
| Rabbit Ear Artery | - | - | 369 ± 48 nM | [7] |
Signaling Pathway of Cromakalim-Induced Vasodilation
Cromakalim exerts its vasodilatory effect by directly activating ATP-sensitive potassium (KATP) channels on the plasma membrane of vascular smooth muscle cells.[2] This activation leads to an increase in potassium efflux, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-dependent calcium (Ca2+) channels, thereby reducing the influx of extracellular Ca2+. The resulting decrease in intracellular Ca2+ concentration prevents the activation of calmodulin and myosin light chain kinase, leading to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation and vasodilation.[2] This mechanism is independent of the endothelium.[6] The action of Cromakalim can be specifically antagonized by KATP channel blockers such as glibenclamide.[4][6][8][9]
Experimental Protocol: Vasodilation Assay in Aortic Rings
This protocol provides a generalized procedure for assessing Cromakalim-induced vasodilation in isolated aortic rings.
1. Materials and Reagents:
-
Thoracic aorta (e.g., from Wistar rat or New Zealand white rabbit)
-
Krebs-Ringer bicarbonate solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11.1 glucose)
-
Cromakalim stock solution (e.g., in DMSO)
-
Pre-constricting agent (e.g., Norepinephrine, Phenylephrine, Prostaglandin F2α)
-
Glibenclamide (for antagonist studies)
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
-
Standard dissection tools
2. Aortic Ring Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Ringer solution.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
For endothelium-denuded studies, gently rub the intimal surface of the ring with a fine wire or wooden stick.
3. Experimental Setup:
-
Mount the aortic rings in organ baths containing Krebs-Ringer solution maintained at 37°C and continuously gassed with carbogen.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g, washing with fresh Krebs-Ringer solution every 15-20 minutes.
4. Vasodilation Assay:
-
After equilibration, induce a submaximal contraction with a pre-constricting agent (e.g., norepinephrine at a concentration that produces about 80% of the maximal response).
-
Once the contraction has reached a stable plateau, add Cromakalim cumulatively to the organ bath in increasing concentrations (e.g., from 1 nM to 10 µM).
-
Record the relaxation response at each concentration until a maximal effect is achieved or the concentration-response curve is complete.
-
For antagonist studies, incubate the aortic rings with a KATP channel blocker like glibenclamide (e.g., 1-10 µM) for 20-30 minutes before adding the pre-constricting agent and proceeding with the Cromakalim concentration-response curve.
5. Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curves and calculate the EC50 (the concentration of Cromakalim that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).
References
- 1. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional roles of KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ba2+ differentially inhibits the Rb+ efflux promoting and the vasorelaxant effects of levcromakalim and minoxidil sulfate in rat isolated aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicorandil as a nitrate, and cromakalim as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of age on the vasorelaxation elicited by cromakalim. Role of K+ channels and cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Modulation of vasodilatation to levcromakalim by adenosine analogues in the rabbit ear: an explanation for hypoxic augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium channel blockers and the effects of cromakalim on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasodilating actions of cromakalim in resting and contracting states of carotid arteries from spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies with Cromakalim
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential information for conducting in vitro studies using Cromakalim, a well-characterized ATP-sensitive potassium (K-ATP) channel opener. The following sections detail the appropriate vehicles and solvents for Cromakalim, preparation of stock solutions, and comprehensive protocols for key in vitro experiments.
Vehicle and Solvent Selection
The choice of an appropriate solvent is critical for the successful in vitro application of Cromakalim, ensuring its solubility and stability without inducing cellular toxicity. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing Cromakalim stock solutions due to its high solubilizing capacity for this compound. Ethanol has also been reported as a solvent for stock solutions.
It is imperative to maintain the final concentration of the solvent in the cell culture medium at a non-toxic level. For DMSO, the final concentration should generally not exceed 0.5%, as higher concentrations can be detrimental to most cell lines.[1][2] However, the tolerance to DMSO can be cell-line specific, and it is advisable to perform a vehicle control experiment to assess the impact of the solvent on the experimental model.
Quantitative Solubility Data for Cromakalim and Levcromakalim
| Compound | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Cromakalim | DMSO | 50 | 174.62 | Sonication is recommended to aid dissolution. |
| Levcromakalim | DMSO | 2.86 | 10 | Levcromakalim is the active enantiomer of Cromakalim. |
Data sourced from commercially available product information.
Preparation of Cromakalim Stock Solution (10 mM in DMSO)
-
Weigh out the required amount of Cromakalim powder. The molecular weight of Cromakalim is 286.33 g/mol .
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 2.86 mg of Cromakalim in 1 mL of DMSO.
-
Vortex the solution and, if necessary, sonicate in a water bath until the Cromakalim is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Signaling Pathway of Cromakalim
Cromakalim exerts its physiological effects by opening ATP-sensitive potassium (K-ATP) channels in the plasma membrane of various cell types, particularly smooth muscle cells and pancreatic β-cells.[3][4] This leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane. The resulting hyperpolarization closes voltage-gated calcium channels, reducing the influx of extracellular calcium (Ca2+) and leading to cellular responses such as smooth muscle relaxation or inhibition of insulin secretion.
Experimental Protocols
The following are detailed protocols for common in vitro assays involving Cromakalim.
Vasorelaxation Assay in Isolated Arterial Rings
This protocol describes an organ bath experiment to quantify the vasorelaxant effects of Cromakalim on isolated arterial rings.
Experimental Workflow
Methodology
-
Tissue Preparation:
-
Isolate a suitable artery (e.g., thoracic aorta from a rat) and place it in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose).
-
Carefully remove adherent connective tissue and cut the artery into 2-3 mm rings.
-
-
Organ Bath Setup:
-
Mount the arterial rings in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.
-
-
Experiment:
-
After equilibration, induce a submaximal contraction with an agonist such as phenylephrine (e.g., 1 µM).
-
Once a stable contraction plateau is reached, add Cromakalim cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).
-
Record the changes in isometric tension after each addition.
-
-
Data Analysis:
-
Express the relaxation at each Cromakalim concentration as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curve and calculate the EC50 value.
-
Control Experiment: To confirm the involvement of K-ATP channels, pre-incubate arterial rings with a K-ATP channel blocker like glibenclamide (e.g., 10 µM) for 20-30 minutes before adding the contracting agonist and then generate the Cromakalim concentration-response curve.
Patch-Clamp Electrophysiology on K-ATP Channels
This protocol details the use of the whole-cell patch-clamp technique to measure Cromakalim-induced activation of K-ATP channels in isolated cells.
Methodology
-
Cell Preparation:
-
Culture a suitable cell line expressing K-ATP channels (e.g., HEK-293 cells transfected with Kir6.x/SURx subunits) or use primary isolated cells (e.g., vascular smooth muscle cells) on glass coverslips.
-
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, with varying concentrations of MgATP (e.g., 0.1 to 3 mM) to study ATP sensitivity (pH 7.2 with KOH).
-
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate micropipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV and record baseline currents.
-
Perfuse the cell with varying concentrations of Cromakalim and record the resulting outward K+ current.
-
-
Data Analysis:
-
Measure the amplitude of the Cromakalim-induced current at different concentrations.
-
Plot the concentration-response relationship.
-
Control Experiment: To confirm that the observed current is mediated by K-ATP channels, co-apply the K-ATP channel blocker glibenclamide (e.g., 10 µM) with Cromakalim to observe the inhibition of the induced current.
Insulin Secretion Assay from Pancreatic Islets
This protocol describes a static incubation assay to measure the effect of Cromakalim on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.
Methodology
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) using collagenase digestion.
-
Culture the isolated islets overnight in a suitable culture medium to allow for recovery.
-
-
Insulin Secretion Assay:
-
Hand-pick islets of similar size and place them in batches (e.g., 5-10 islets per replicate) into a multi-well plate.
-
Pre-incubate the islets in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
Replace the pre-incubation buffer with fresh KRB buffer containing:
-
Low glucose (2.8 mM) as a basal control.
-
High glucose (e.g., 16.7 mM) to stimulate insulin secretion.
-
High glucose + varying concentrations of Cromakalim.
-
High glucose + Cromakalim + glibenclamide as a control.
-
-
Incubate for 1-2 hours at 37°C.
-
-
Insulin Measurement:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a suitable method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Data Analysis:
-
Normalize the insulin secretion to the number of islets or total protein/DNA content.
-
Compare the insulin secretion in the presence of Cromakalim to the high glucose control.[5]
-
Expected Outcome: Cromakalim is expected to inhibit glucose-stimulated insulin secretion by hyperpolarizing the pancreatic β-cell membrane.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Levcromakalim | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 3. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversal of β cell de-differentiation by a small molecule inhibitor of the TGFβ pathway | eLife [elifesciences.org]
- 6. Differential effects of cromakalim on pancreatic vascular resistance and insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cromakalim Administration in Animal Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of cromakalim, a potent ATP-sensitive potassium (K-ATP) channel opener, in two common rodent models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat. This document includes comprehensive experimental procedures, quantitative data summaries, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
Cromakalim is a vasodilator that exerts its antihypertensive effects by activating K-ATP channels in vascular smooth muscle cells.[1][2][3] This activation leads to membrane hyperpolarization, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent vasodilation.[2][3] Animal models of hypertension are crucial for studying the efficacy and mechanisms of action of antihypertensive drugs like cromakalim. The SHR model represents a genetic form of essential hypertension, while the DOCA-salt model mimics mineralocorticoid-induced, salt-sensitive hypertension.[4][5]
Signaling Pathway of Cromakalim in Vascular Smooth Muscle
Cromakalim directly binds to and opens the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of vascular smooth muscle cells. This initiates a cascade of events leading to vasodilation.
Caption: Mechanism of cromakalim-induced vasodilation.
Experimental Protocols
Animal Models of Hypertension
3.1.1. Spontaneously Hypertensive Rat (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension.[6]
-
Animals: Male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: Typically, experiments are initiated in rats between 12 and 20 weeks of age, when hypertension is well-established.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
3.1.2. DOCA-Salt Hypertensive Rat
This model induces hypertension through mineralocorticoid excess and high salt intake.[5][7]
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Uninephrectomy (Optional but recommended for robust hypertension): Anesthetize the rat. Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and remove the kidney. Suture the incision. Allow for a one to two-week recovery period.
-
DOCA Administration:
-
Subcutaneous Implantation: Implant a slow-release pellet of deoxycorticosterone acetate (DOCA; typically 25-100 mg/pellet) subcutaneously.
-
Subcutaneous Injection: Alternatively, administer DOCA (e.g., 20-25 mg/kg in a suitable vehicle like mineral oil) subcutaneously twice weekly.
-
-
High-Salt Diet: Replace drinking water with a 1% NaCl solution.
-
-
Timeline: Hypertension typically develops within 3-4 weeks.
Cromakalim Administration
3.2.1. Vehicle Preparation
Cromakalim has poor water solubility.[8] A common vehicle for in vivo administration is a mixture of solvents.
-
Example Vehicle:
-
10% Dimethyl sulfoxide (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
45% Saline[9]
-
3.2.2. Administration Routes and Dosages
-
Intravenous (IV) Infusion:
-
Dosage: 5.0 µg/kg/min for 20 minutes.[10]
-
Procedure: Anesthetize the rat and catheterize a femoral or jugular vein for infusion.
-
-
Oral Gavage:
-
Dosage: 0.5 - 2.0 mg/kg.[11]
-
Procedure: Use a proper-sized gavage needle. Measure the distance from the rat's snout to the last rib to ensure proper placement in the stomach. Administer the cromakalim solution slowly.[12][13] The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[13]
-
Blood Pressure Measurement
3.3.1. Tail-Cuff Plethysmography (Non-invasive)
-
Procedure:
-
Acclimatize the rats to the restraining device for several days before the experiment to minimize stress-induced blood pressure elevation.
-
Warm the rat's tail to increase blood flow.
-
Place the cuff and sensor on the tail and record systolic blood pressure.
-
Obtain multiple readings and average them for each time point.
-
3.3.2. Radiotelemetry (Invasive - Gold Standard)
-
Procedure:
-
Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta.
-
Allow for a recovery period of at least one week.
-
Record blood pressure and heart rate continuously in conscious, freely moving rats in their home cages.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of cromakalim in a hypertensive rat model.
Caption: A generalized experimental workflow.
Quantitative Data Summary
The following tables summarize the effects of cromakalim on mean arterial pressure (MAP) and heart rate (HR) in hypertensive animal models.
Table 1: Effect of Cromakalim on Mean Arterial Pressure (MAP) in Hypertensive Rats
| Animal Model | Administration Route | Dosage | Baseline MAP (mmHg) | Post-Treatment MAP (mmHg) | Change in MAP (mmHg) |
| SHR | Intravenous | 5.0 µg/kg/min | ~185 | ~150 | ↓ ~35[10] |
| DOCA-Salt | N/A | N/A | 177 ± 3 | N/A | N/A |
| Hypoxic Pulmonary Hypertensive Rats | Intravenous | 100-200 µg/kg | N/A | N/A | Dose-dependent decrease |
Note: Quantitative data for DOCA-salt rats requires further specific literature extraction.
Table 2: Effect of Cromakalim on Heart Rate (HR) in Hypertensive Animal Models
| Animal Model | Administration Route | Dosage | Baseline HR (bpm) | Post-Treatment HR (bpm) | Change in HR (bpm) |
| Normotensive Volunteers | Oral | 2.0 mg | N/A | N/A | ↑ (Trend)[11] |
| Hypertensive Patients | Oral (with atenolol) | 1 mg daily | N/A | N/A | No significant change |
Note: Specific quantitative data on heart rate changes in SHR and DOCA-salt models with cromakalim administration requires further targeted literature review.
Conclusion
Cromakalim effectively lowers blood pressure in various animal models of hypertension, primarily through the activation of K-ATP channels in vascular smooth muscle. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of cromakalim and other K-ATP channel openers. Careful consideration of the animal model, administration protocol, and blood pressure measurement technique is essential for obtaining reliable and reproducible results.
References
- 1. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional roles of KATP channels in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. DOCA-Salt Hypertension: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Changes in Spontaneously Hypertensive Rat Hearts Precede Cardiac Dysfunction and Left Ventricular Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The DOCA-Salt Hypertensive Rat as a Model of Cardiovascular Oxidative and Inflammatory Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Vasorelaxant effects of cromakalim in rats are mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular effects of cromakalim (BRL 34915) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols for Organ Bath Experiments Using Cromakalim on Tracheal Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting organ bath experiments to investigate the effects of Cromakalim on tracheal smooth muscle. Cromakalim is a well-established ATP-sensitive potassium (K-ATP) channel opener that induces smooth muscle relaxation, making it a valuable tool for respiratory pharmacology research.
Introduction
Organ bath experiments are a fundamental in vitro technique used to study the physiological and pharmacological responses of isolated tissues, such as tracheal smooth muscle.[1] This methodology allows for the precise measurement of tissue contractility and the effects of various compounds in a controlled environment.[1][2] Cromakalim, by opening K-ATP channels, leads to membrane hyperpolarization and subsequent relaxation of airway smooth muscle, a mechanism of significant interest in the study of asthma and other bronchoconstrictive disorders.[3][4][5]
Mechanism of Action of Cromakalim
Cromakalim exerts its relaxant effect on tracheal smooth muscle through a well-defined signaling pathway. It selectively opens ATP-sensitive potassium (K-ATP) channels in the plasma membrane of smooth muscle cells.[3][4][5] This opening leads to an efflux of potassium ions (K+) down their electrochemical gradient, causing membrane hyperpolarization. The hyperpolarization inhibits the opening of voltage-operated calcium channels (VOCs), thereby reducing the influx of extracellular calcium (Ca2+). The resulting decrease in intracellular Ca2+ concentration leads to the relaxation of the tracheal smooth muscle.[3] The effects of Cromakalim can be blocked by sulfonylureas such as glibenclamide, which are known inhibitors of K-ATP channels.[4][6][7]
Caption: Signaling pathway of Cromakalim in tracheal smooth muscle cells.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Cromakalim on tracheal smooth muscle.
Table 1: Dose-Response of Cromakalim on Tracheal Smooth Muscle Relaxation
| Species | Pre-contraction Agent | Cromakalim Concentration (µM) | Effect | Reference |
| Guinea Pig | Leukotriene D4 (30 nM) | 1 | Enhanced SNP-induced relaxation | [7] |
| Human | Spontaneous Tone | 0.1 - 30 | Concentration-dependent relaxation | [8] |
| Guinea Pig | Histamine | - | IC50: 1.73 ± 0.17 µM | [9] |
| Rat | Acetylcholine | 1 - 100 | Reduced acetylcholine efflux | [10] |
Table 2: Inhibitory Effects on Cromakalim-Induced Responses
| Species | Inhibitor | Inhibitor Concentration (µM) | Effect on Cromakalim Response | Reference |
| Guinea Pig | Glibenclamide | 1 | Abolished enhancement of SNP-induced relaxation | [7] |
| Guinea Pig | Glibenclamide | 10 | Blocked Cromakalim-induced current | [6] |
Experimental Protocols
A detailed protocol for a typical organ bath experiment to assess the effect of Cromakalim on tracheal smooth muscle is provided below.
Materials and Reagents
-
Animals: Guinea pigs or rats are commonly used.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is widely used.[11] Its composition (in mM) is: NaCl (113.0), KCl (4.8), CaCl2 (2.5), KH2PO4 (1.2), MgSO4 (1.2), NaHCO3 (25.0), and glucose (5.7).[11] The solution should be maintained at 37°C and continuously gassed with 95% O2 and 5% CO2 to maintain a pH of 7.4.[2][11]
-
Drugs:
-
Equipment:
Experimental Workflow
Caption: General workflow for an organ bath experiment.
Detailed Procedure
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved protocols.
-
Carefully dissect the trachea and place it in cold, oxygenated PSS.[11]
-
Clean the trachea of adhering connective and fatty tissues.
-
Cut the trachea into rings of 3-5 mm in length.[2] For studies investigating the role of the epithelium, some rings can be denuded by gently rubbing the inner surface.[11]
-
-
Mounting:
-
Equilibration:
-
Viability and Pre-contraction:
-
After equilibration, induce a contraction with a high concentration of a contractile agent (e.g., KCl at 60-80 mM or a high concentration of carbachol) to ensure tissue viability and to obtain a reference maximum contraction.
-
Wash the tissue repeatedly until the tension returns to the baseline.
-
Induce a submaximal, stable contraction using an appropriate agonist (e.g., histamine, acetylcholine, or leukotriene D4).[4][7] This pre-contracted state is necessary to observe the relaxant effects of Cromakalim.
-
-
Drug Administration:
-
Once a stable plateau of contraction is achieved, add Cromakalim to the organ bath in a cumulative manner, allowing the tissue to reach a steady-state response at each concentration before adding the next.
-
For antagonist studies, incubate the tissue with the antagonist (e.g., glibenclamide) for a specified period (e.g., 20-30 minutes) before inducing pre-contraction and adding Cromakalim.
-
-
Data Acquisition and Analysis:
-
Continuously record the isometric tension throughout the experiment.
-
Express the relaxation induced by Cromakalim as a percentage of the pre-contraction induced by the agonist.
-
Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the Cromakalim concentration.
-
From the concentration-response curve, calculate pharmacological parameters such as the EC50 (the concentration of drug that produces 50% of the maximal response) and the maximum relaxation (Emax).
-
Conclusion
The protocols and data presented provide a robust framework for investigating the effects of Cromakalim on tracheal smooth muscle using organ bath techniques. These methods are essential for characterizing the pharmacological properties of K-ATP channel openers and for advancing our understanding of airway smooth muscle physiology and pathophysiology. Careful adherence to these protocols will ensure the generation of reliable and reproducible data for research and drug development purposes.
References
- 1. Organ bath - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Potassium channel activators and bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium channel modulation: a new drug principle for regulation of smooth muscle contractility. Studies on isolated airways and arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potassium channel opening drugs and the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cromakalim-induced membrane current in guinea-pig tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium channel openers, NIP-121 and cromakalim, enhance the relaxation induced by sodium nitroprusside in the guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The relaxant effects of cromakalim (BRL 34915) on human isolated airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Cromakalim inhibits transmitter acetylcholine release in rat trachea by an action on epithelial cells and a diffusible factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application of Cromakalim for Smooth Muscle Relaxation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cromakalim is a potent and well-characterized ATP-sensitive potassium (KATP) channel opener. Its primary mechanism of action involves the activation of these channels in the plasma membrane of smooth muscle cells. This activation leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane. The subsequent closure of voltage-gated calcium channels reduces intracellular calcium concentration, ultimately leading to smooth muscle relaxation. These properties make Cromakalim a valuable tool for in vivo research in various physiological and pathological conditions involving smooth muscle contraction, such as hypertension, asthma, and vasospasm.
This document provides detailed application notes and protocols for the in vivo use of Cromakalim in smooth muscle relaxation studies, targeted at researchers, scientists, and professionals in drug development.
Mechanism of Action
Cromakalim's relaxant effect on smooth muscle is initiated by its interaction with the sulfonylurea receptor (SUR) subunit of the KATP channel complex. This interaction promotes the open state of the associated Kir6.x pore-forming subunit, leading to increased potassium conductance. The resulting hyperpolarization inhibits the influx of extracellular calcium, a critical step in the contractile process of smooth muscle.
Signaling Pathway of Cromakalim-Induced Smooth Muscle Relaxation
Caption: Signaling pathway of Cromakalim.
Quantitative Data from In Vivo Studies
The following table summarizes the effective doses and observed effects of Cromakalim in various in vivo models of smooth muscle relaxation.
| Animal Model | Smooth Muscle Type | Administration Route | Effective Dose | Observed Effect | Citation |
| Guinea Pig | Airway Smooth Muscle | Intraduodenal | 3 and 10 mg/kg | Inhibition of 5-HT-induced bronchospasm. | [1] |
| Guinea Pig | Airway Smooth Muscle | Intravenous | 84 µg/kg (ID50) | 50% inhibition of 5-HT-induced bronchoconstriction. | [1] |
| Guinea Pig | Airway Smooth Muscle | Oral | 1 mg/kg (minimum) | Prolonged time to convulsive cough in response to antigen challenge. | [1] |
| Guinea Pig | Airway Smooth Muscle | Oral | 2.5 mg/kg | Complete protection from histamine-induced asphyxic collapse in nearly 50% of animals. | [1] |
| Rabbit | Cerebral Artery | Intravenous | 0.1 and 0.3 mg/kg | Attenuation of cerebral vasospasm after subarachnoid hemorrhage. | [2] |
| Spontaneously Hypertensive Rat | Vascular Smooth Muscle | Not Specified | Not Specified | Hypotension and increased blood flow in stomach, skeletal muscle, and skin. | [3] |
| Human | Vascular Smooth Muscle | Oral | 1 and 2 mg | Blunted increase in total peripheral resistance induced by norepinephrine and angiotensin II. | [4] |
Experimental Protocols
Protocol 1: Evaluation of Bronchodilator Activity in Anesthetized Guinea Pigs
This protocol is designed to assess the in vivo efficacy of Cromakalim in reversing bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs (350-450 g)
-
Urethane anesthetic
-
Cromakalim
-
5-Hydroxytryptamine (5-HT)
-
Saline solution (vehicle)
-
Intravenous and intraduodenal cannulas
-
Ventilator
-
Pressure transducer to measure bronchoconstriction
Procedure:
-
Animal Preparation: Anesthetize guinea pigs with urethane. Cannulate the jugular vein for intravenous administration and the duodenum for intraduodenal administration.
-
Ventilation: Artificially ventilate the animals.
-
Measurement of Bronchoconstriction: Monitor changes in inflation pressure as an index of bronchoconstriction.
-
Induction of Bronchoconstriction: Administer an intravenous infusion of 5-HT to induce a stable bronchoconstriction.
-
Cromakalim Administration:
-
Data Analysis: Record the percentage inhibition of the 5-HT-induced bronchoconstriction at each dose of Cromakalim. Calculate the ID50 (the dose causing 50% inhibition) for intravenous administration.
Protocol 2: Assessment of Vasodilator Effects in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a method to study the effects of Cromakalim on regional blood flow and blood pressure.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Cromakalim
-
Vehicle (e.g., saline, DMSO)
-
Microspheres for blood flow measurement
-
Blood pressure transducer and catheter
-
Data acquisition system
Procedure:
-
Animal Preparation: Catheterize the femoral artery for blood pressure measurement and blood sampling, and the left ventricle for microsphere injection.
-
Baseline Measurements: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate.
-
Cromakalim Administration: Administer Cromakalim via the desired route (e.g., intravenous, oral).
-
Blood Flow Measurement: At baseline and at various time points after Cromakalim administration, inject fluorescently labeled microspheres into the left ventricle.
-
Tissue Collection: At the end of the experiment, euthanize the animal and collect organs of interest (e.g., stomach, skeletal muscle, skin, brain).[3]
-
Data Analysis: Measure the fluorescence in each tissue to determine regional blood flow. Calculate vascular resistance in different organ beds. Analyze the changes in MAP and heart rate over time.
Experimental Workflow for In Vivo Smooth Muscle Relaxation Study
Caption: General experimental workflow.
Considerations for In Vivo Studies
-
Vehicle Selection: Cromakalim is often dissolved in a vehicle such as saline, polyethylene glycol, or dimethyl sulfoxide (DMSO). It is crucial to perform vehicle-only control experiments to ensure that the observed effects are due to Cromakalim and not the vehicle.
-
Dose-Response Relationship: Establishing a dose-response relationship is essential to characterize the potency and efficacy of Cromakalim in a specific model.
-
Route of Administration: The choice of administration route (e.g., intravenous, oral, intraduodenal) will significantly impact the pharmacokinetics and pharmacodynamics of Cromakalim. The route should be selected based on the specific research question.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Conclusion
Cromakalim is a versatile and potent tool for studying the role of KATP channels in smooth muscle relaxation in vivo. The protocols and data presented in these application notes provide a foundation for designing and conducting robust experiments to investigate the physiological and potential therapeutic effects of this compound. Careful consideration of the experimental model, route of administration, and appropriate controls will ensure the generation of high-quality, reproducible data.
References
- 1. Evaluation of the potassium channel activator cromakalim (BRL 34915) as a bronchodilator in the guinea-pig: comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic administration of the potassium channel activator cromakalim attenuates cerebral vasospasm after experimental subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cromakalim, a potassium channel opener, on regional blood flow in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the potassium channel activator, cromakalim, on arterial and cardiac responses to norepinephrine, angiotensin II, and isoproterenol in normotensive men - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cromakalim in Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cromakalim is a well-established potassium channel opener with significant effects on cardiac myocyte electrophysiology and function. It selectively activates ATP-sensitive potassium (K-ATP) channels, leading to membrane hyperpolarization and a cascade of downstream effects that are of considerable interest in cardiovascular research and drug development. These application notes provide a comprehensive guide to the experimental design for studying Cromakalim in cardiac myocytes, including detailed protocols for key assays and data presentation standards.
Mechanism of Action
Cromakalim exerts its primary effect by opening the ATP-sensitive potassium (K-ATP) channels in the sarcolemma of cardiac myocytes.[1] This activation results in an increased outward potassium current (IK(ATP)), which is a time-independent current that drives the membrane potential towards the potassium equilibrium potential.[2][3] The consequence of this increased potassium conductance is a shortening of the action potential duration (APD) and hyperpolarization of the resting membrane potential.[2] These electrophysiological changes lead to a reduction in calcium influx through voltage-gated L-type calcium channels, subsequently decreasing intracellular calcium concentration ([Ca2+]i) and modulating cardiac contractility.[2] The effects of Cromakalim can be specifically antagonized by sulfonylurea drugs like glibenclamide, which are known blockers of K-ATP channels.[3]
Signaling Pathway of Cromakalim in Cardiac Myocytes
Caption: Signaling cascade initiated by Cromakalim in cardiomyocytes.
Data Presentation
Quantitative data from studies investigating the effects of Cromakalim on cardiac myocytes are summarized below.
Table 1: Electrophysiological Effects of Cromakalim on Guinea Pig Ventricular Myocytes
| Parameter | Cromakalim Concentration (µM) | Effect | Reference |
| Action Potential Duration at 90% Repolarization (APD90) | 0.6 (IC50) | Decrease | [4] |
| Action Potential Duration | 3 | Reduction | [2] |
| Action Potential Duration | 10 | Reduction | [2] |
| Action Potential Duration | 30 | Reduction | [2] |
| Resting Membrane Potential | 3, 10, 30 | Hyperpolarization | [2] |
Table 2: Effects of Cromakalim on Intracellular Calcium in Guinea Pig Ventricular Myocytes
| Parameter | Cromakalim Concentration (µM) | Effect | Reference |
| Ca2+ Transient Amplitude | 3 (IC50) | Decrease | [4] |
| Systolic [Ca2+]i | 3, 10, 30 | Reduction | [2] |
| Diastolic [Ca2+]i | 3, 10, 30 | No Significant Effect | [2] |
Table 3: Cardioprotective Effects of Cromakalim
| Model | Cromakalim Concentration (µM) | Effect | Reference |
| Ischemic Hypertrophied Rat Hearts | 3-30 | Improved reperfusion contractile function | [5] |
| Ischemic Hypertrophied Rat Hearts | 3-30 | No attenuation of LDH release | [5] |
Experimental Protocols
Detailed protocols for key experiments to study the effects of Cromakalim on cardiac myocytes are provided below.
Experimental Workflow for Studying Cromakalim
Caption: Workflow for investigating Cromakalim's effects on cardiac myocytes.
Patch-Clamp Electrophysiology for K-ATP Currents
This protocol is designed to record whole-cell K-ATP channel currents activated by Cromakalim in isolated ventricular myocytes.[6]
Materials:
-
External (Bath) Solution (in mM): 140 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with KOH).
-
Internal (Pipette) Solution (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).
-
Cromakalim stock solution (in DMSO).
-
Glibenclamide stock solution (in DMSO).
-
Borosilicate glass capillaries.
-
Patch-clamp amplifier and data acquisition system.
-
Inverted microscope.
Procedure:
-
Isolate ventricular myocytes from the desired animal model (e.g., guinea pig, rat) using standard enzymatic digestion methods.
-
Allow isolated myocytes to adhere to the bottom of the recording chamber for 10-15 minutes.
-
Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy myocyte with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments for 200 ms) to record baseline currents.
-
Perfuse the cell with the external solution containing the desired concentration of Cromakalim (e.g., 1-100 µM).
-
Repeat the voltage-step protocol to record Cromakalim-activated currents.
-
To confirm the current is through K-ATP channels, co-perfuse with Cromakalim and Glibenclamide (e.g., 10 µM) and record the currents.
Data Analysis:
-
Measure the amplitude of the steady-state outward current at a specific voltage (e.g., +40 mV) before and after Cromakalim application.
-
Subtract the baseline current from the Cromakalim-induced current to isolate the K-ATP current.
-
Construct a current-voltage (I-V) relationship for the Cromakalim-activated current.
Intracellular Calcium Imaging
This protocol describes the measurement of intracellular calcium transients in response to Cromakalim using the fluorescent indicator Fura-2 AM.
Materials:
-
Isolated cardiac myocytes.
-
Tyrode's solution (in mM): 140 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH 7.4).
-
Fura-2 AM stock solution (1 mM in anhydrous DMSO).
-
Pluronic F-127 (20% solution in DMSO).
-
Cromakalim stock solution.
-
Fluorescence imaging system with dual-excitation wavelengths (340 nm and 380 nm) and an emission filter around 510 nm.
Procedure:
-
Incubate isolated cardiac myocytes in Tyrode's solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 for 20-30 minutes at room temperature in the dark.
-
Wash the cells twice with fresh Tyrode's solution to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.
-
Place the coverslip with the loaded cells in a perfusion chamber on the stage of the fluorescence microscope.
-
Field-stimulate the myocytes at a constant frequency (e.g., 1 Hz) to elicit regular calcium transients.
-
Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Perfuse the cells with Tyrode's solution containing the desired concentration of Cromakalim.
-
Continue recording fluorescence to observe the effect of Cromakalim on the calcium transients.
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
Measure the peak systolic and diastolic F340/F380 ratio to determine the amplitude of the calcium transient.
-
Analyze the kinetics of the calcium transient, including the time to peak and the time to 50% decay.
Cell Viability Assay (LDH Release)
This protocol assesses the cytotoxicity of Cromakalim on cardiac myocytes by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[7][8]
Materials:
-
Isolated cardiac myocytes.
-
Cell culture medium.
-
Cromakalim stock solution.
-
Triton X-100 (10% solution for maximum LDH release control).
-
LDH cytotoxicity assay kit.
-
96-well plate.
-
Microplate reader.
Procedure:
-
Seed isolated cardiac myocytes in a 96-well plate at a suitable density and allow them to attach.
-
Treat the cells with various concentrations of Cromakalim for the desired duration (e.g., 24 hours).
-
Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.
-
Maximum LDH Release Control: Cells treated with 1% Triton X-100 to induce complete cell lysis.
-
Medium Background Control: Wells containing only cell culture medium.
-
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the instructions of the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants. Typically, this involves adding a reaction mixture and incubating for a specific time before measuring the absorbance at a specific wavelength (e.g., 490 nm).
Data Analysis:
-
Subtract the absorbance of the medium background control from all other absorbance readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Vehicle Control LDH Release) / (Maximum LDH Release - Vehicle Control LDH Release)] x 100
-
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the multifaceted effects of Cromakalim on cardiac myocytes. By employing these standardized methods, researchers can obtain reliable and reproducible data on the electrophysiological, intracellular calcium handling, and cytotoxic properties of this important K-ATP channel opener. This information is crucial for advancing our understanding of cardiac physiology and for the development of novel therapeutic strategies targeting ion channels in the heart.
References
- 1. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of lemakalim on action potentials, intracellular calcium, and contraction in guinea pig and human cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of cromakalim on potassium membrane conductance in isolated heart myocytes of frog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative cardioprotective effects of cromakalim and diltiazem in ischemic hypertrophied rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH cytotoxicity assay [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Mitigating Cromakalim Off-Target Effects in Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Cromakalim in experiments while effectively mitigating its off-target effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cromakalim?
Cromakalim is a well-established potassium channel opener. Its primary on-target effect is the activation of ATP-sensitive potassium (K-ATP) channels in the cell membrane.[1] This activation leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane.[1] The resulting hyperpolarization makes it more difficult for voltage-gated calcium channels to open, reducing the influx of calcium (Ca2+) and leading to the relaxation of smooth muscle. This is the basis for its vasodilatory and antihypertensive properties.[1][2]
Q2: What are the known or potential off-target effects of Cromakalim?
While potent in its action on K-ATP channels, Cromakalim can exhibit off-target effects that may confound experimental results. These include:
-
Modulation of other ion channels: Studies have suggested that Cromakalim can affect other types of ion channels, including voltage-gated calcium channels and large-conductance calcium-activated potassium (KCa) channels.[3][4]
-
Mitochondrial targets: Some evidence points towards Cromakalim and other K-ATP channel openers having effects on mitochondrial components, which could influence cellular bioenergetics.[5][6]
-
Inhibition of agonist-induced Ca2+ release: Research indicates that Cromakalim can interfere with receptor-mediated mobilization of intracellular calcium stores, an effect that may be independent of its action on plasmalemmal K-ATP channels.[7][8]
Q3: How can I be sure the effects I'm observing are due to K-ATP channel opening?
The most effective way to confirm the involvement of K-ATP channels is to use a selective K-ATP channel antagonist. Glibenclamide is a widely used and effective blocker of these channels.[9][10] If the effects of Cromakalim are significantly reduced or completely abolished in the presence of Glibenclamide, it provides strong evidence for the on-target action of Cromakalim.[9]
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected vasodilation response.
-
Possible Cause: Suboptimal experimental conditions or tissue desensitization.
-
Troubleshooting Steps:
-
Verify Tissue Viability: Ensure proper dissection and handling of vascular rings to maintain tissue health.
-
Optimize Contraction: Use a consistent and submaximal concentration of a contractile agent (e.g., phenylephrine, KCl) to induce a stable pre-contraction.[11]
-
Cumulative Concentration-Response: Construct a cumulative concentration-response curve for Cromakalim to determine the optimal concentration range.[2]
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve Cromakalim, e.g., DMSO) to account for any effects of the solvent itself.[12]
-
Issue 2: Observed cellular effects are not blocked by Glibenclamide.
-
Possible Cause: The observed effect is likely an off-target action of Cromakalim.
-
Troubleshooting Steps:
-
Investigate Alternative Ion Channels:
-
Calcium Channels: Test for direct effects on voltage-gated calcium channels using patch-clamp electrophysiology.[5] A specific L-type calcium channel blocker like nifedipine can be used as a positive control.[5]
-
KCa Channels: Use a specific blocker of large-conductance KCa channels, such as iberiotoxin, to see if it attenuates the observed effect.[13]
-
-
Assess Mitochondrial Involvement:
-
Use a Structurally Unrelated K-ATP Opener: Compare the effects of Cromakalim with another K-ATP channel opener from a different chemical class, such as pinacidil.[5] If the effect is specific to Cromakalim, it is more likely to be an off-target effect.
-
Issue 3: Difficulty in interpreting patch-clamp electrophysiology data.
-
Possible Cause: Inadequate voltage protocol or incorrect solution composition.
-
Troubleshooting Steps:
-
Optimize Voltage Protocol: Use a voltage step or ramp protocol to elicit and measure K+ currents effectively. A holding potential of -60 mV is a common starting point.[11][14]
-
Verify Solution Composition: Ensure the internal and external solutions are correctly prepared and filtered. The internal solution should be potassium-based to mimic intracellular conditions.[1][15][16]
-
Confirm K-ATP Channel Expression: If working with a cell line, verify the expression of K-ATP channel subunits (Kir6.x and SURx) using techniques like qPCR or Western blotting.[5]
-
Data Presentation
Table 1: Cromakalim EC50 Values for Vasodilation in Various Tissues
| Tissue | Species | Contractile Agent | EC50 (µM) | Reference |
| Portal Vein | Human | Noradrenaline | 4.53 ± 0.12 | [9] |
| Aortic Rings | Rat (SHAM-control) | - | Lower than DOCA-salt | [17] |
| Aortic Rings | Rat (DOCA-salt hypertensive) | - | Higher than SHAM-control | [17] |
| Rabbit Ear Artery | Rabbit | - | 0.369 ± 0.048 | [18] |
Table 2: Concentrations of Inhibitors for Mitigating Off-Target Effects
| Inhibitor | Target | Typical Concentration | Reference |
| Glibenclamide | Plasmalemmal K-ATP Channels | 10 - 30 µM | [1][9][13] |
| 5-Hydroxydecanoate (5-HD) | Mitochondrial K-ATP Channels | Varies, use as a control | [5][6] |
| Iberiotoxin | Large-conductance KCa Channels | 90 nM | [13] |
| Nifedipine | L-type Calcium Channels | 10 µM | [5] |
Experimental Protocols
Protocol 1: Vasodilation Assay in Isolated Arterial Rings
Objective: To determine the concentration-response relationship for Cromakalim-induced vasodilation.
Methodology:
-
Tissue Preparation: Isolate arteries (e.g., mesenteric artery, aorta) and cut them into 2-3 mm rings.
-
Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.[11]
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for rat aorta).[11]
-
Pre-contraction: Induce a stable, submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).[11][12]
-
Concentration-Response Curve: Once a stable contraction is achieved, cumulatively add increasing concentrations of Cromakalim (e.g., 10 nM to 100 µM).
-
Data Recording: Record the changes in isometric tension after each addition of Cromakalim.
-
Control Experiment: In a parallel experiment, pre-incubate the rings with Glibenclamide (e.g., 10 µM) for 20-30 minutes before adding the vasoconstrictor and then generate the Cromakalim concentration-response curve to confirm K-ATP channel involvement.[1]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To directly measure Cromakalim-induced activation of K-ATP channels.
Methodology:
-
Cell Preparation: Isolate vascular smooth muscle cells or use a cell line expressing K-ATP channels.
-
Solutions:
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.[1]
-
Record baseline currents.
-
Perfuse the cell with Cromakalim (e.g., 10 µM) and record the outward K+ current.[19]
-
To confirm specificity, co-perfuse with Cromakalim and Glibenclamide (e.g., 10 µM) to demonstrate inhibition of the current.[1]
-
Mandatory Visualization
Caption: On-target signaling pathway of Cromakalim.
Caption: Troubleshooting workflow for Cromakalim off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Cromakalim, a vasodilator, differentially inhibits Ca2+ currents in NG108-15 neuroblastoma x glioma hybrid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Alternative Targets for Modulators of Mitochondrial Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. K+ channel openers, cromakalim and Ki4032, inhibit agonist-induced Ca2+ release in canine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cromakalim inhibits contractions of the rat isolated mesenteric bed induced by noradrenaline but not caffeine in Ca(2+)-free medium: evidence for interference with receptor-mediated Ca2+ mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the vasorelaxing effect of cromakalim and the new inodilator, levosimendan, in human isolated portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potassium channel blockers and the effects of cromakalim on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Effect of selective inhibition of potassium channels on vasorelaxing response to cromakalim, nitroglycerin and nitric oxide of canine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. scientifica.uk.com [scientifica.uk.com]
- 16. swharden.com [swharden.com]
- 17. researchgate.net [researchgate.net]
- 18. Modulation of vasodilatation to levcromakalim by adenosine analogues in the rabbit ear: an explanation for hypoxic augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Properties of the cromakalim-induced potassium conductance in smooth muscle cells isolated from the rabbit portal vein - PMC [pmc.ncbi.nlm.nih.gov]
Cromakalim Experimental Artifacts: A Technical Support Center
Welcome to the technical support center for Cromakalim, a valuable tool for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this KATP channel opener.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cromakalim?
Cromakalim is a potent and selective opener of ATP-sensitive potassium (KATP) channels. By opening these channels, it increases potassium efflux from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, reducing calcium influx and resulting in the relaxation of smooth muscle and inhibition of insulin secretion.
Q2: What is the active enantiomer of Cromakalim?
The pharmacologically active enantiomer of Cromakalim is Levcromakalim, the (3S,4R)-enantiomer.
Q3: How should I prepare and store Cromakalim stock solutions?
Cromakalim is typically dissolved in DMSO to create a high-concentration stock solution. For working solutions, it's crucial to use a vehicle that is compatible with your experimental system and to perform vehicle controls to rule out solvent effects. Stock solutions in DMSO can generally be stored at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture. Always refer to the manufacturer's instructions for specific storage recommendations.
Q4: Why is Glibenclamide often used in experiments with Cromakalim?
Glibenclamide is a potent blocker of KATP channels and is used as a crucial negative control in experiments involving Cromakalim. By demonstrating that the effects of Cromakalim are reversed or inhibited by Glibenclamide, researchers can confirm that the observed effects are mediated through the opening of KATP channels and not due to off-target effects.
Troubleshooting Guides
This section provides troubleshooting for common experimental issues encountered when using Cromakalim.
General Issues
Problem: No observable effect of Cromakalim.
-
Possible Cause 1: Inactive compound.
-
Solution: Ensure that the Cromakalim stock solution has been stored correctly and has not expired. Prepare a fresh stock solution from a new vial of the compound.
-
-
Possible Cause 2: Low expression of KATP channels in the experimental model.
-
Solution: Verify the expression of KATP channel subunits (Kir6.x and SURx) in your cell line or tissue using techniques like qPCR or Western blotting. Consider using a positive control cell line or tissue known to express functional KATP channels.
-
-
Possible Cause 3: Incorrect concentration range.
-
Solution: Perform a dose-response curve to determine the optimal concentration of Cromakalim for your specific experimental setup. Consult the literature for effective concentrations in similar models (see Tables 1 and 2).
-
Problem: Inconsistent or variable results between experiments.
-
Possible Cause 1: Vehicle effects.
-
Solution: Always include a vehicle control group in your experiments to account for any effects of the solvent (e.g., DMSO) on your measurements. Ensure the final concentration of the vehicle is consistent across all experimental groups and is at a non-toxic level.
-
-
Possible Cause 2: Degradation of Cromakalim in the experimental buffer.
-
Solution: Prepare fresh working solutions of Cromakalim for each experiment. Avoid prolonged exposure of the compound to aqueous solutions, especially at physiological temperatures.
-
Vasodilation Assays (e.g., Aortic Ring Assays)
Problem: Cromakalim fails to induce vasodilation in pre-constricted aortic rings.
-
Possible Cause 1: Damaged endothelium.
-
Solution: While Cromakalim's primary action is on smooth muscle, endothelial factors can sometimes modulate vascular responses. Assess the health of the endothelium by testing the response to an endothelium-dependent vasodilator like acetylcholine.
-
-
Possible Cause 2: Use of an inappropriate vasoconstrictor.
-
Solution: The contractile agent used can influence the apparent potency of Cromakalim. Phenylephrine and high potassium chloride (KCl) are commonly used. Note that high KCl-induced contraction is dependent on membrane depolarization and may be less sensitive to the hyperpolarizing effects of Cromakalim.
-
-
Possible Cause 3: Inadequate pre-constriction.
-
Solution: Ensure a stable and submaximal pre-constriction of the aortic rings before adding Cromakalim. A typical pre-constriction level is 50-80% of the maximal response to the vasoconstrictor.
-
Problem: Artifactual relaxation or contraction in vehicle control.
-
Possible Cause 1: High concentration of DMSO.
-
Solution: Keep the final concentration of DMSO in the organ bath as low as possible (ideally ≤ 0.1%). High concentrations of DMSO can have direct effects on vascular tone.
-
-
Possible Cause 2: Mechanical stress during solution changes.
-
Solution: Ensure gentle and consistent addition of solutions to the organ bath to avoid mechanical artifacts.
-
Insulin Secretion Assays (e.g., Isolated Pancreatic Islets)
Problem: Cromakalim does not inhibit glucose-stimulated insulin secretion.
-
Possible Cause 1: Suboptimal glucose stimulation.
-
Solution: Ensure that the glucose concentration used is sufficient to induce a robust insulin secretion response. A common stimulating concentration is 16.7 mM glucose.
-
-
Possible Cause 2: Presence of other secretagogues.
-
Solution: Be aware that other factors in the experimental medium (e.g., certain amino acids) can stimulate insulin secretion through pathways independent of KATP channels.
-
-
Possible Cause 3: Paradoxical effect at high concentrations.
-
Solution: While generally an inhibitor, some studies have reported complex or paradoxical effects of Cromakalim on ion fluxes in islets. Perform a careful concentration-response analysis.
-
Electrophysiology (e.g., Patch-Clamp)
Problem: No Cromakalim-induced outward current is observed.
-
Possible Cause 1: "Run-down" of KATP channels.
-
Solution: KATP channels can exhibit "run-down" (loss of activity) in excised patches. Include ATP in the intracellular solution to maintain channel activity. Cromakalim's effect is often dependent on the presence of intracellular ATP.
-
-
Possible Cause 2: Incorrect holding potential.
-
Solution: Set the holding potential at a level that allows for the detection of outward potassium currents (e.g., -60 mV).
-
-
Possible Cause 3: Blockage of the patch pipette tip.
-
Solution: Ensure the pipette solution is filtered and free of precipitates. A clean pipette tip is essential for a good seal and recording.
-
Problem: Unstable recordings or high noise levels.
-
Possible Cause 1: Poor gigaohm seal.
-
Solution: A high-resistance seal (>1 GΩ) is critical for low-noise recordings. Ensure the cell membrane is clean and healthy.
-
-
Possible Cause 2: Electrical interference.
-
Solution: Properly ground all equipment and use a Faraday cage to shield the setup from external electrical noise.
-
Data Presentation
Table 1: EC50 Values of Cromakalim in Vasodilation Studies
| Tissue | Species | Pre-constrictor | EC50 (µM) | Reference |
| Portal Vein | Human | Noradrenaline | 4.53 | |
| Aortic Rings | Rat | Noradrenaline | ~1-3 | |
| Coronary Artery | Canine | Prostaglandin F2α | ~1-10 |
Table 2: Effective Concentrations of Cromakalim in Insulin Secretion Studies
| Experimental Model | Species | Glucose Concentration | Effective Cromakalim Concentration | Effect | Reference |
| Isolated Pancreatic Islets | Rat | High | 10-100 µM | Inhibition of insulin release | |
| RINm5F cells | Rat (cell line) | N/A (patch-clamp) | 80-200 µM | Activation of KATP channels |
Experimental Protocols
Protocol 1: Vasodilation Assay Using Isolated Aortic Rings
-
Tissue Preparation:
-
Euthanize a rat according to approved institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).
-
Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.
-
-
Mounting:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O2 and 5% CO2.
-
Attach the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with buffer changes every 15-20 minutes.
-
-
Experimental Procedure:
-
Induce a submaximal contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
Once a stable plateau of contraction is reached, add Cromakalim in a cumulative manner to obtain a concentration-response curve.
-
For control experiments, pre-incubate the rings with Glibenclamide (e.g., 10 µM) for 20-30 minutes before adding the vasoconstrictor and Cromakalim.
-
A vehicle control (e.g., DMSO) should be run in parallel.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Pancreatic Islets
-
Islet Isolation:
-
Isolate pancreatic islets from mice or rats using a collagenase digestion method.
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Static Incubation Assay:
-
Hand-pick islets of similar size and place them in batches of 5-10 islets per well of a 24-well plate.
-
Pre-incubate the islets for 1-2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Remove the pre-incubation buffer and add fresh KRB buffer containing either low glucose (basal) or high glucose (e.g., 16.7 mM) with or without different concentrations of Cromakalim.
-
For control experiments, co-incubate with Glibenclamide.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement using an ELISA or RIA kit.
-
Lyse the islets to measure total insulin content for normalization.
-
Protocol 3: Measurement of Membrane Potential Changes
-
Cell Preparation:
-
Culture cells known to express KATP channels (e.g., smooth muscle cells, insulin-secreting cell lines) on glass coverslips.
-
-
Dye Loading:
-
Wash the cells with a physiological salt solution (PSS).
-
Load the cells with a membrane potential-sensitive fluorescent dye (e.g., DiBAC4(3) or a FRET-based sensor) according to the manufacturer's instructions. This is typically done for 15-30 minutes at room temperature or 37°C.
-
-
Fluorescence Measurement:
-
Mount the coverslip on a fluorescence microscope equipped with a perfusion system.
-
Continuously perfuse the cells with PSS and record baseline fluorescence.
-
Switch to a perfusion solution containing Cromakalim and record the change in fluorescence over time. Hyperpolarization will typically result in a decrease in DiBAC4(3) fluorescence.
-
To confirm the role of KATP channels, apply Glibenclamide to reverse the effect of Cromakalim.
-
As a positive control for depolarization, perfuse with a high KCl solution.
-
Visualizations
Caption: Signaling pathway of Cromakalim's action.
Caption: A logical workflow for troubleshooting Cromakalim experiments.
Addressing Cromakalim stability issues in experimental setups
Technical Support Center: Cromakalim Experimental Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information for addressing stability issues associated with Cromakalim in experimental settings. The following troubleshooting guides and FAQs will help ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I store solid Cromakalim? Solid Cromakalim is stable for at least four years when stored at -20°C.[1]
Q2: What is the best practice for preparing and storing Cromakalim stock solutions? The recommended solvent for stock solutions is Dimethyl Sulfoxide (DMSO).[1][2] Prepare a concentrated stock (e.g., 10-50 mM), dispense it into single-use aliquots to avoid repeated freeze-thaw cycles, and store the aliquots in sealed, light-protected containers.[1][3] For optimal stability, store at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
Q3: My Cromakalim solution has precipitated. What can I do? Precipitation can occur, especially when diluting a DMSO stock into an aqueous buffer.[3] Gentle warming and/or sonication can help redissolve the compound.[4][5] Ensure the final concentration of DMSO or other co-solvents is sufficient to maintain solubility.
Q4: Is Cromakalim sensitive to light or moisture? Yes. Stock solutions should be stored away from moisture and light to prevent degradation.[4] It is advisable to prepare and store solutions in amber vials or tubes wrapped in foil.[6]
Q5: What are the primary causes of Cromakalim instability in experimental setups? The main causes are chemical degradation in aqueous solutions, degradation from repeated freeze-thaw cycles of stock solutions, and potential photodecomposition if not protected from light.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with Cromakalim.
Problem: No observable biological effect or inconsistent results.
This is a frequent issue that can often be traced back to compound instability or other experimental variables.
-
Possible Cause 1: Compound Degradation Your Cromakalim may have degraded due to improper storage or handling. Stock solutions stored for extended periods beyond the recommended guidelines, or those subjected to multiple freeze-thaw cycles, may lose potency.[3]
-
Troubleshooting Steps:
-
Always prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the DMSO stock.[3]
-
If you suspect the stock solution has degraded, prepare a fresh stock from solid Cromakalim.
-
Verify the stability of your compound under your specific experimental conditions (e.g., buffer composition, temperature, duration) using an analytical method like HPLC.[7]
-
-
-
Possible Cause 2: Poor Aqueous Solubility Cromakalim has limited solubility in aqueous solutions.[3][8] When diluting the DMSO stock into a physiological buffer, the compound can precipitate, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect the final working solution for any signs of precipitation.
-
Increase the concentration of the co-solvent (e.g., DMSO), but be mindful of its potential effects on the experimental model. A final DMSO concentration of up to 10% is often used in vitro.[3]
-
For in vivo studies where DMSO toxicity is a concern, use a validated vehicle formulation.[3][4]
-
Use sonication or gentle heating to aid dissolution when preparing working solutions.[4]
-
-
-
Possible Cause 3: Low or Absent K-ATP Channel Expression The biological effect of Cromakalim is dependent on the presence of ATP-sensitive potassium (K-ATP) channels in your cell line or tissue model.[9]
-
Troubleshooting Steps:
-
-
Possible Cause 4: Vehicle Effects The solvent vehicle (e.g., DMSO, PEG300, Tween-80) can have independent biological effects that may mask or interfere with the action of Cromakalim.[3]
-
Troubleshooting Steps:
-
Always include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from the effects of Cromakalim.[3]
-
-
Problem: How can I confirm the observed effect is specifically due to K-ATP channel opening?
-
Troubleshooting Steps:
-
Pharmacological Inhibition: Pre-treatment of your cells or tissue with a selective K-ATP channel blocker, such as glibenclamide, should antagonize the effects of Cromakalim.[3][10][11] A significant reduction or reversal of the Cromakalim-induced effect strongly indicates the involvement of K-ATP channels.[12]
-
Electrophysiology: Use patch-clamp techniques to directly measure the opening of K-ATP channels in response to Cromakalim application on isolated cells.[3][11]
-
Membrane Potential Assays: Use a membrane potential-sensitive fluorescent dye to demonstrate that Cromakalim causes hyperpolarization of the cell membrane, an effect that should be reversible by glibenclamide.[11]
-
Data Presentation: Storage and Solubility
For reproducible results, adherence to correct storage and solution preparation protocols is critical.
Table 1: Recommended Storage Conditions for Cromakalim
| Form | Solvent | Storage Temperature | Maximum Duration | Key Considerations |
| Solid | N/A | -20°C | ≥ 4 years[1] | Store in a desiccator. |
| Stock Solution | DMSO | -80°C | 6 months[4] | Aliquot to avoid freeze-thaw. Protect from light and moisture.[3][4] |
| Stock Solution | DMSO | -20°C | 1 month[4] | Aliquot to avoid freeze-thaw. Protect from light and moisture.[3][4] |
Table 2: Cromakalim Solubility and In-Use Formulations
| Solvent/Vehicle | Max Concentration | Application | Notes |
| DMSO | ~50 mg/mL (174.6 mM)[5] | Stock Solution | Purge with inert gas. Sonication may be required.[1][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (8.73 mM)[4] | In Vivo | Prepare by adding solvents sequentially.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.73 mM)[4] | In Vivo | A clear solution is expected.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (8.73 mM)[4] | In Vivo | Suitable for administration in oil-based vehicles.[4] |
| 10% Cremophor EL in PBS (from DMSO stock) | 5 mM | Topical (Ocular) | Used to maintain solubility and enhance tissue penetration.[8] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Cromakalim Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid Cromakalim (M.W. 286.33 g/mol ) in a sterile microfuge tube. For 1 mL of a 50 mM solution, this would be 14.32 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for a 50 mM solution).[1] Using newly opened DMSO is recommended.[3]
-
Dissolution: Vortex the solution thoroughly. If necessary, use brief sonication in a water bath to ensure complete dissolution.[5] Visually confirm that no solid particles remain.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (e.g., amber) microfuge tubes. Store immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
Protocol 2: Preparation of an Aqueous Working Solution
-
Thawing: Remove a single aliquot of the DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilution: Prepare the final working solution by diluting the DMSO stock into the desired aqueous buffer (e.g., Krebs solution, PBS). It is crucial to add the DMSO stock to the buffer while vortexing to minimize precipitation.
-
Final Concentration: Ensure the final concentration of DMSO in the working solution is as low as possible while maintaining Cromakalim solubility. This concentration should be kept consistent across all experiments, including the vehicle control.
-
Usage: Use the freshly prepared working solution immediately. Do not store aqueous solutions of Cromakalim for extended periods.
Protocol 3: General Methodology for Assessing Cromakalim Stability
This protocol outlines a forced degradation study, which is essential for understanding the stability of Cromakalim under specific experimental conditions.
-
Sample Preparation: Prepare a solution of Cromakalim in your experimental buffer at the working concentration.
-
Stress Conditions: Expose the solution to various stress conditions relevant to your experiment, such as:
-
Thermal Stress: Incubate at your experimental temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Photostability: Expose the solution to a controlled light source (e.g., UV or fluorescent lamp) and compare it to a sample protected from light.[13]
-
pH Stress: Adjust the pH of the buffer to acidic and basic conditions (e.g., pH 3, pH 9) and monitor over time.
-
-
Analysis: At each time point, analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
-
Data Interpretation: Quantify the peak area of the parent Cromakalim compound at each time point relative to T=0. A significant decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products, which can be further characterized using Mass Spectrometry (LC-MS).[7][14]
Visualizations: Pathways and Workflows
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Levcromakalim | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cromakalim | Potassium Channel | TargetMol [targetmol.com]
- 6. phytotechlab.com [phytotechlab.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Ocular Hypotensive Effects of the ATP-Sensitive Potassium Channel Opener Cromakalim in Human and Murine Experimental Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Inhibitory effect of cromakalim in human detrusor muscle is mediated by glibenclamide-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ia.tbzmed.ac.ir [ia.tbzmed.ac.ir]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Resistance to Cromakalim's Effects in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges encountered during experiments involving the K-ATP channel opener, cromakalim.
Troubleshooting Guides & FAQs
This section addresses common issues related to cromakalim resistance in a question-and-answer format.
My cells are not responding to cromakalim, or the response is much weaker than expected. What are the possible causes and how can I troubleshoot this?
A lack of response to cromakalim often points to issues with the target K-ATP channels or the experimental setup. Here are the primary causes and troubleshooting steps:
Possible Cause 1: Low or Absent K-ATP Channel Expression
The most common reason for a lack of response is that the cell line under investigation does not express functional ATP-sensitive potassium (K-ATP) channels, or expresses them at very low levels.
-
Troubleshooting Steps:
-
Verify K-ATP Channel Subunit Expression: Use quantitative PCR (qPCR) or Western blotting to confirm the expression of the pore-forming (Kir6.x) and regulatory (SURx) subunits of the K-ATP channel. Vascular smooth muscle cells, for instance, primarily express Kir6.1 and SUR2B subunits. A significant decrease in the expression of these subunits is linked to a reduced response to K-ATP channel openers.
-
Pharmacological Confirmation: Use a known K-ATP channel blocker, such as glibenclamide, as a negative control. Pre-treatment with glibenclamide should antagonize the effects of cromakalim if functional K-ATP channels are present. Additionally, test a different class of K-ATP channel opener, like diazoxide or pinacidil, to see if a response can be elicited.[1][2][3]
-
Possible Cause 2: Altered Intracellular ATP/ADP Ratio
Cromakalim's ability to open K-ATP channels is dependent on the intracellular concentration of ATP. High levels of intracellular ATP favor the closed state of the channel and can competitively inhibit the action of cromakalim.[4]
-
Troubleshooting Steps:
-
Monitor Cellular Metabolic State: Ensure that the metabolic conditions of your cell culture are consistent. Changes in glucose availability or cellular stress can alter the ATP/ADP ratio.
-
Permeabilized Patch-Clamp: For in-depth mechanistic studies, use the inside-out patch-clamp technique to directly control the concentration of ATP at the intracellular face of the membrane patch and assess cromakalim's efficacy.
-
Possible Cause 3: Altered Signaling Pathways (PKA/PKC)
The activity of K-ATP channels is modulated by intracellular signaling cascades, primarily involving Protein Kinase A (PKA) and Protein Kinase C (PKC).[5][6]
-
PKA-mediated activation: Vasodilators that increase intracellular cAMP levels activate PKA, which in turn phosphorylates and activates K-ATP channels.[5][7]
-
PKC-mediated inhibition: Vasoconstrictors can activate PKC, which phosphorylates and inhibits K-ATP channels.[6][8]
Resistance to cromakalim could arise from dysregulation of these pathways.
-
Troubleshooting Steps:
-
Investigate PKA/PKC Activity: Assess the basal activity and responsiveness of the PKA and PKC signaling pathways in your cell line.
-
Use Pathway Modulators:
-
To explore the PKA pathway, try co-application of cromakalim with a phosphodiesterase inhibitor (to increase cAMP) or an adenylyl cyclase activator like forskolin.[9]
-
To investigate PKC's role, use PKC inhibitors to see if they can restore sensitivity to cromakalim.
-
-
I have successfully developed a cromakalim-resistant cell line. How do I confirm and characterize this resistance?
Confirmation of resistance involves quantifying the shift in the dose-response to cromakalim.
-
Characterization Steps:
-
Determine IC50 Values: Perform cell viability or functional assays (e.g., vasorelaxation, membrane potential measurement) with a range of cromakalim concentrations on both the parental (sensitive) and the developed resistant cell lines. A significant increase in the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) indicates resistance.[10][11]
-
Assess K-ATP Channel Expression: Quantify the mRNA and protein levels of Kir6.x and SURx subunits in both sensitive and resistant cell lines using qPCR and Western blotting, respectively. A down-regulation of these subunits in the resistant line is a likely mechanism of resistance.
-
Functional Assays: Use electrophysiological techniques like patch-clamp to directly measure and compare K-ATP channel currents in sensitive and resistant cells in response to cromakalim. A diminished current in resistant cells would confirm functional resistance at the channel level.
-
Quantitative Data Summary
The following table summarizes the potency of cromakalim and alternative K-ATP channel openers. Note that IC50/EC50 values can vary between cell types and experimental conditions.[12]
| Compound | Cell/Tissue Type | Assay | Potency (IC50/EC50) | Reference |
| Cromakalim | Dispersed canine coronary artery smooth muscle cells | Inhibition of phenylephrine-induced contraction | 1.24 x 10⁻¹⁰ M | [13] |
| Rabbit portal vein | Inhibition of tension | 2.1 x 10⁻⁸ M | [2] | |
| Human portal vein | Relaxation of noradrenaline-precontracted tissue | 4.53 µM | [14] | |
| Pinacidil | Dispersed canine coronary artery smooth muscle cells | Inhibition of phenylephrine-induced contraction | 6.8 x 10⁻¹⁰ M | [13] |
| Rabbit portal vein | Inhibition of tension | 4.6 x 10⁻⁸ M | [2] | |
| Diazoxide | Rat aorta | ⁸⁶Rb⁺ efflux | ~100x less potent than cromakalim | [1] |
Experimental Protocols
1. Protocol for Developing a Cromakalim-Resistant Cell Line
This protocol describes a method for generating a resistant cell line by continuous exposure to incrementally increasing concentrations of the drug.[10][15]
-
Determine Initial IC50: First, determine the IC50 of cromakalim on your parental cell line using a standard cell viability assay (e.g., MTT assay).
-
Initial Exposure: Culture the parental cells in a medium containing cromakalim at a concentration equal to the IC20 (the concentration that inhibits 20% of the cell population).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the concentration of cromakalim by 1.5- to 2-fold.
-
Repeat and Select: Continue this process of stepwise dose escalation. If significant cell death occurs, maintain the cells at the previous concentration until they recover.
-
Characterize Resistance: After the cells can proliferate in a significantly higher concentration of cromakalim (e.g., 5-10 times the initial IC50), formally characterize the resistance by re-determining the IC50 and comparing it to the parental cell line.[10]
-
Cryopreserve Stocks: At each stage of increased resistance, it is advisable to cryopreserve a batch of cells.
2. Protocol for Quantifying K-ATP Channel Subunit Expression via qPCR
This protocol provides a general framework for measuring the mRNA expression of Kir6.1 and SUR2B.
-
RNA Extraction: Isolate total RNA from both sensitive and resistant cell lines using a commercial kit (e.g., RNeasy Kit) or a TRIZOL-based method.[16] To prevent degradation, proceed immediately to reverse transcription.
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
Primer Design: Design or obtain validated qPCR primers specific for your target genes (e.g., KCNJ8 for Kir6.1 and ABCC9 for SUR2B) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, SYBR Green master mix, and forward and reverse primers.[17]
-
Thermal Cycling: Perform the qPCR reaction in a real-time thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).[18]
-
Data Analysis: Analyze the amplification data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the resistant and sensitive cell lines, normalized to the housekeeping gene.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulating K-ATP Channel Activity
The following diagram illustrates the opposing effects of PKA and PKC signaling on K-ATP channel activity. Alterations in these pathways can be a source of cromakalim resistance.
Experimental Workflow for Investigating Cromakalim Resistance
The following diagram outlines a logical workflow for troubleshooting and characterizing resistance to cromakalim.
References
- 1. researchgate.net [researchgate.net]
- 2. Cromakalim, a potassium channel activator: a comparison of its cardiovascular haemodynamic profile and tissue specificity with those of pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Dualistic actions of cromakalim and new potent 2H-1,4-benzoxazine derivatives on the native skeletal muscle K ATP channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKA-mediated phosphorylation of the human K(ATP) channel: separate roles of Kir6.2 and SUR1 subunit phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vanishing Act: PKC-dependent internalization of KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic activation of brain adenylate cyclase by calmodulin, and either GTP or catecholamines including dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Relaxation by cromakalim and pinacidil of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cellosaurus cell line A7r5 (CVCL_0137) [cellosaurus.org]
- 15. researchgate.net [researchgate.net]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gene-quantification.de [gene-quantification.de]
Identifying and minimizing Cromakalim's effects on mitochondrial function
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Cromakalim on mitochondrial function.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Cromakalim's effect on mitochondria?
Cromakalim is a potent and selective opener of adenosine triphosphate-sensitive potassium (K-ATP) channels.[1] In mitochondria, it specifically targets the mitochondrial ATP-sensitive potassium (mitoKATP) channels located on the inner mitochondrial membrane.[2][3][4] Activation of these channels leads to an influx of potassium ions (K+) into the mitochondrial matrix.
Q2: What are the expected downstream effects of activating mitoKATP channels with Cromakalim?
The opening of mitoKATP channels by Cromakalim initiates a cascade of events within the mitochondria:
-
Mitochondrial Membrane Depolarization: The influx of positively charged K+ ions partially depolarizes the inner mitochondrial membrane.[3]
-
Increased Respiration: This depolarization can lead to an increase in the rate of mitochondrial respiration (oxygen consumption).[3]
-
Decreased ATP Synthesis: The partial dissipation of the proton gradient due to K+ influx can decrease the rate of mitochondrial ATP synthesis.[3]
-
Matrix Swelling: The influx of K+ and osmotically obligated water can cause the mitochondrial matrix to swell.[3][5]
-
Calcium Release: Cromakalim can induce the release of calcium (Ca2+) that has been accumulated in the mitochondria.[3]
-
Reactive Oxygen Species (ROS) Production: Activation of mitoKATP channels can lead to an increase in the production of reactive oxygen species.[4][6]
Q3: What are the potential off-target effects of Cromakalim on mitochondrial function?
While Cromakalim is relatively selective for K-ATP channels, researchers should be aware of potential off-target effects, especially at higher concentrations.[7] Some K-ATP channel openers, like diazoxide, have been shown to interact with other mitochondrial components, and similar effects could be possible with Cromakalim.[1] These can include:
-
Inhibition of Respiratory Chain Complexes: Some potassium channel modulators can inhibit components of the electron transport chain.[7] For example, 5-hydroxydecanoate (5-HD), a mitoKATP channel blocker, has been shown to stimulate complex II and inhibit complex III activity.[4]
-
Interaction with ATP Synthase: Off-target effects on the F0F1 ATP synthase have been reported for other K-ATP channel openers.[1]
-
Induction of the Mitochondrial Permeability Transition Pore (mPTP): While mitoKATP channel opening is generally considered protective, excessive mitochondrial stress, including Ca2+ overload and high levels of ROS, can trigger the opening of the mPTP, a non-selective pore that can lead to cell death.[8][9]
Troubleshooting Guide
Issue 1: No observable effect of Cromakalim on mitochondrial function.
| Possible Cause | Troubleshooting Steps |
| Low or absent mitoKATP channel expression in the experimental model. | 1. Verify Expression: Confirm the expression of the channel subunits (Kir6.x and SUR) in your cell line or tissue using qPCR or Western blot.[1] 2. Use a Positive Control Cell Line: Employ a cell line known to express functional mitoKATP channels. |
| Inefficient drug delivery or degradation. | 1. Confirm Drug Integrity: Ensure the Cromakalim solution is fresh and has been stored correctly. 2. Use a Positive Control Compound: Test a different, structurally unrelated mitoKATP channel opener like Pinacidil or Diazoxide to see if a similar lack of effect is observed.[1] |
| Experimental conditions are masking the effect. | 1. Optimize Drug Concentration: Perform a dose-response curve to determine the optimal concentration of Cromakalim for your system. 2. Check ATP Concentration: The inhibitory effect of ATP on K-ATP channels is competitive with Cromakalim.[10] High intracellular ATP levels may prevent channel opening. Consider permeabilizing cells and controlling the ATP concentration in the buffer. |
Issue 2: Unexpected or contradictory results with Cromakalim.
| Possible Cause | Troubleshooting Steps |
| Off-target effects are dominating the observed response. | 1. Use a mitoKATP Channel Blocker: Co-incubate with a specific mitoKATP channel blocker like 5-hydroxydecanoate (5-HD) or glibenclamide. If the effect of Cromakalim is reversed, it suggests an on-target mechanism.[1][4] 2. Compare with other K-ATP Openers: Use a structurally different K-ATP channel opener (e.g., pinacidil) to see if the effect is specific to the chemical class of Cromakalim.[1] |
| Induction of the Mitochondrial Permeability Transition Pore (mPTP). | 1. Assess mPTP Opening: Use an mPTP assay, such as the calcein-cobalt technique, to determine if the mPTP is being activated. 2. Use an mPTP Inhibitor: Test if the observed effect is blocked by an mPTP inhibitor like Cyclosporin A.[11] |
| Confounding effects on cellular calcium homeostasis. | 1. Measure Cytosolic and Mitochondrial Calcium: Use fluorescent indicators to monitor changes in calcium levels in both compartments to understand the interplay between Cromakalim's effects and calcium signaling. |
Data Presentation
Table 1: Effects of Cromakalim on Mitochondrial Membrane Potential
| Parameter | Cromakalim Concentration | Observed Effect | Reference |
| Mitochondrial Membrane Potential | 25 µM | Depolarization of ~25 mV | [3] |
| Slow Wave Amplitude & Duration | >1 µM | Decrease | [12] |
| Membrane Hyperpolarization | >1 µM | Induced | [12] |
Table 2: Effects of Cromakalim on Mitochondrial Respiration and ATP Synthesis
| Parameter | Cromakalim Concentration | Observed Effect | Reference |
| Mitochondrial Respiration Rate | 25 µM | Increase | [3] |
| Mitochondrial ATP Synthesis Rate | 25 µM | Decrease | [3] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Membrane Potential using a Fluorescent Dye (e.g., TMRM or JC-1)
-
Cell Preparation: Plate cells in a suitable format for fluorescence microscopy or plate reader analysis.
-
Dye Loading: Incubate cells with the mitochondrial membrane potential-sensitive dye (e.g., 25-100 nM TMRM or 1-5 µg/mL JC-1) in appropriate buffer or media for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed buffer to remove excess dye.
-
Compound Addition: Add Cromakalim at the desired concentration. Include appropriate controls: vehicle control, a positive control for depolarization (e.g., FCCP), and a mitoKATP blocker control (e.g., 5-HD).
-
Image/Data Acquisition: Immediately begin acquiring fluorescence images or plate reader measurements. For TMRM, a decrease in fluorescence indicates depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization.[13][14]
-
Data Analysis: Quantify the changes in fluorescence intensity or the ratio of red to green fluorescence over time.
Protocol 2: Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using High-Resolution Respirometry
-
Instrument Calibration: Calibrate the high-resolution respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.[15][16]
-
Cell/Mitochondria Preparation: Prepare a suspension of intact cells, permeabilized cells, or isolated mitochondria in a suitable respiration buffer (e.g., MiR05).[17][18]
-
Loading the Chamber: Add the cell or mitochondrial suspension to the respirometer chambers.
-
Baseline Respiration: Allow the system to equilibrate and record the basal oxygen consumption rate.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
ROUTINE respiration: Add substrates for Complex I (e.g., glutamate, malate) and/or Complex II (e.g., succinate) to measure routine respiration.
-
LEAK respiration: Add an ATP synthase inhibitor (e.g., oligomycin) to measure proton leak.
-
ETS capacity: Add an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.
-
ROX: Add inhibitors of Complex I (e.g., rotenone) and Complex III (e.g., antimycin A) to measure residual oxygen consumption.
-
-
Cromakalim Addition: To assess the specific effect of Cromakalim, it can be added after establishing a stable baseline respiration or before initiating the SUIT protocol, depending on the experimental question.
-
Data Analysis: Analyze the oxygen consumption rates at each step of the protocol. Normalize the data to cell number or protein concentration.[19][20]
Visualizations
Caption: Signaling pathway of Cromakalim's effect on mitochondrial function.
Caption: Troubleshooting workflow for Cromakalim experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotective-Efficacy-of-the-Mitochondrial-ATP-Sensitive-Potassium-Channel-Opener--Chromakalim-Against-Depolarization-Injury-to-CA1-Pyramidal-Neurons-in-Rat-Hippocampal-Slices [aesnet.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Alternative Targets for Modulators of Mitochondrial Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mitochondrial ROMK channel is a molecular component of Mitokatp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacology of mitochondrial potassium channels: dark side of the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Dichotomous Role of the Mitochondrial Permeability Transition Pore [aua.memberclicks.net]
- 9. What is the mitochondrial permeability transition pore? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of cromakalim on the contraction and the membrane potential of the circular smooth muscle of guinea-pig stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays for Mitochondria Function | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. High-Throughput Assay for Modulators of Mitochondrial Membrane Potential Identifies a Novel Compound With Beneficial Effects on db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cromakalim and Glibenclamide
Welcome to the technical support center for researchers utilizing cromakalim and its antagonist, glibenclamide. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful and accurate application of these compounds in your research.
Troubleshooting Guide
This guide addresses common issues encountered when using glibenclamide to block the effects of cromakalim.
| Question/Issue | Possible Cause & Troubleshooting Steps |
| Why is glibenclamide not blocking the cromakalim-induced effect? | 1. Inadequate Concentration: Glibenclamide's inhibitory effect is concentration-dependent.[1] Solution: Verify that you are using an effective concentration. For in vitro assays, concentrations typically range from 1 µM to 10 µM.[1] Increase the concentration systematically to determine the optimal blocking concentration for your specific model. 2. Insufficient Pre-incubation Time: Glibenclamide requires adequate time to bind to the ATP-sensitive potassium (K-ATP) channels before cromakalim is introduced. Solution: Pre-incubate the tissue or cells with glibenclamide for a sufficient period before adding cromakalim. A pre-incubation time of 15-30 minutes is generally recommended.[1][2] 3. Compound Degradation: Improper storage or handling can lead to the degradation of glibenclamide. Solution: Ensure that glibenclamide is stored correctly, typically at room temperature, and protected from light.[3] Prepare fresh stock solutions in DMSO or ethanol as recommended.[3] |
| I'm observing inconsistent results between experiments. | 1. pH Variations: The pH of your experimental buffer can influence the activity of both compounds. Solution: Maintain a consistent and physiological pH throughout your experiments. Regularly check and adjust the pH of your buffers. 2. Solvent Effects: The solvent used to dissolve cromakalim and glibenclamide (e.g., DMSO) can have off-target effects at high concentrations. Solution: Keep the final solvent concentration as low as possible (typically <0.1%) and include a vehicle control group in all experiments. |
| Glibenclamide is causing unexpected effects on its own. | 1. Off-Target Effects: At higher concentrations, glibenclamide can have effects unrelated to K-ATP channels. For instance, it can inhibit the CFTR Cl- channel.[3][4] Solution: Perform a dose-response curve for glibenclamide alone in your system to identify a concentration that blocks the cromakalim effect without causing significant off-target effects. 2. Cell Health: The observed effects may be due to cytotoxicity at high concentrations. Solution: Conduct a cell viability assay (e.g., MTT or Trypan Blue) to ensure that the concentrations of glibenclamide used are not toxic to your cells. |
Logical Flow for Troubleshooting
This diagram outlines a step-by-step process for diagnosing issues with glibenclamide's blocking effect.
Caption: Troubleshooting Decision Tree for Glibenclamide Blockade.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for cromakalim and glibenclamide?
A1: Cromakalim is a potent and selective opener of ATP-sensitive potassium (K-ATP) channels.[5] By opening these channels, it increases potassium efflux, leading to hyperpolarization of the cell membrane.[6] This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, resulting in effects like smooth muscle relaxation.[7] Glibenclamide, a sulfonylurea drug, is a specific blocker of K-ATP channels.[3][4][8][9] It acts by binding to the sulfonylurea receptor 1 (SUR1) subunit of the channel, which inhibits its activity and reverses the effects of cromakalim.[10][11]
K-ATP Channel Signaling Pathway
Caption: Interaction of Cromakalim and Glibenclamide with the K-ATP channel.
Q2: What are the typical concentrations used for these compounds?
A2: The effective concentrations can vary significantly depending on the experimental model (e.g., isolated tissues, cell culture). Below is a general guideline for in vitro studies.
| Compound | Typical Concentration Range | Common Stock Solvent |
| Cromakalim | 100 nM - 30 µM[1] | DMSO or Ethanol[5] |
| Glibenclamide | 1 µM - 10 µM[1][9] | DMSO or Ethanol[3] |
Always perform a dose-response curve to determine the optimal concentration for your specific system.
Q3: Are there different subtypes of K-ATP channels I should be aware of?
A3: Yes. K-ATP channels are octameric complexes of four Kir6.x pore-forming subunits and four sulfonylurea receptor (SUR) regulatory subunits. The specific combination of these subunits varies between tissues (e.g., SUR1 in pancreatic β-cells, SUR2A in cardiac muscle, SUR2B in smooth muscle), which can influence the binding affinity and efficacy of cromakalim and glibenclamide.
Q4: Can I use glibenclamide for in vivo studies?
A4: Yes, glibenclamide is used in in vivo studies. However, dosing and administration routes are critical. For instance, in conscious rats, an intravenous dose of 20 mg/kg of glibenclamide was shown to abolish the hypotensive effects of cromakalim.[1] It's important to note that the co-administration of these drugs in animal models can have complex metabolic effects.[12]
Experimental Protocols
Protocol 1: In Vitro Blockade of Cromakalim-Induced Vasodilation
This protocol details the procedure for demonstrating glibenclamide's blockade of cromakalim-induced relaxation in isolated vascular rings.
Materials:
-
Isolated tissue bath system
-
Krebs-Henseleit buffer
-
Cromakalim
-
Glibenclamide
-
Norepinephrine (or other contractile agent)
-
DMSO (vehicle)
Procedure:
-
Tissue Preparation: Mount rat thoracic aortic rings in tissue baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow tissues to equilibrate under optimal tension for 60-90 minutes.
-
Contraction: Induce a stable submaximal contraction with norepinephrine (e.g., 10⁻⁶ M).[1]
-
Pre-incubation (Blockade Group): Add glibenclamide (e.g., 10⁻⁶ M) to the tissue bath and incubate for 30 minutes.[1] For the control group, add an equivalent volume of vehicle (DMSO).
-
Cromakalim Administration: Generate a cumulative concentration-response curve by adding cromakalim (e.g., 3x10⁻⁷ M to 3x10⁻⁵ M) to both the glibenclamide-treated and control baths.[1]
-
Data Analysis: Record the relaxation response as a percentage of the pre-contraction induced by norepinephrine. Compare the dose-response curves between the control and glibenclamide-treated groups. A rightward shift in the cromakalim curve in the presence of glibenclamide indicates successful blockade.
Experimental Workflow Diagram
Caption: Workflow for an in vitro vasodilation blockade experiment.
References
- 1. Inhibition by glibenclamide of the vasorelaxant action of cromakalim in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Glibenclamide | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 5. tribioscience.com [tribioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glibenclamide selectively blocks ATP-sensitive K+ channels reconstituted from skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Glibenclamide - Wikipedia [en.wikipedia.org]
- 12. Effects of chronic treatment with cromakalim and glibenclamide in alloxan-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Cromakalim-Induced Desensitization in Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of cromakalim-induced desensitization (tachyphylaxis) in long-term experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is cromakalim and how does it work?
A1: Cromakalim is a potassium channel opener that specifically targets ATP-sensitive potassium (K-ATP) channels.[1][2] Its primary mechanism of action involves opening these channels, leading to an efflux of potassium ions from the cell. This results in hyperpolarization of the cell membrane, which in turn inhibits the opening of voltage-gated calcium channels, reduces intracellular calcium concentration, and ultimately causes relaxation of smooth muscle.[3][4] This makes it a potent vasodilator.[3][4]
Q2: What is cromakalim-induced desensitization (tachyphylaxis)?
A2: Cromakalim-induced desensitization, also known as tachyphylaxis, is the rapid decrease in the response to the drug after repeated or continuous administration.[5] In the context of long-term experiments, this means that the vasodilatory or other effects of cromakalim diminish over time, even with a constant concentration of the drug. This phenomenon is believed to be due to the loss of K-ATP channel function.[5]
Q3: What is the likely molecular mechanism behind cromakalim-induced desensitization?
A3: While the exact mechanism is still under investigation, a growing body of evidence suggests the involvement of Protein Kinase C (PKC).[6][7] The proposed mechanism is that prolonged activation of K-ATP channels by cromakalim may trigger an increase in intracellular calcium in localized microdomains, which in turn activates PKC. Activated PKC can then phosphorylate the K-ATP channel or an associated regulatory protein.[6][8] This phosphorylation event is thought to alter the channel's conformation, reducing its sensitivity to cromakalim and leading to desensitization.[6][8] Some studies also suggest that this process may involve the internalization of the K-ATP channels from the cell membrane.[7]
Q4: How can I prevent or mitigate cromakalim-induced desensitization in my experiments?
A4: There are two primary strategies to combat cromakalim-induced desensitization:
-
Inhibition of Protein Kinase C (PKC): Using a PKC inhibitor alongside cromakalim can prevent the phosphorylation of K-ATP channels and maintain their sensitivity to cromakalim.
-
Intermittent Dosing and Washout Periods: Applying cromakalim intermittently, with drug-free washout periods, can allow the K-ATP channels to recover their sensitivity.[9]
Troubleshooting Guides
Issue: Diminished Vasodilatory Response to Cromakalim Over Time
Possible Cause: Cromakalim-induced desensitization (tachyphylaxis) of K-ATP channels.
Solutions:
-
Co-administration with a Protein Kinase C (PKC) Inhibitor:
-
Rationale: To prevent the phosphorylation of K-ATP channels that leads to desensitization.
-
Recommended Inhibitors: Staurosporine or Chelerythrine.
-
See Experimental Protocol 1 for a detailed methodology.
-
-
Implementation of an Intermittent Dosing Schedule:
-
Rationale: To allow for the recovery of K-ATP channel sensitivity during drug-free intervals.[9]
-
See Experimental Protocol 2 for a detailed methodology.
-
-
Washout and Re-sensitization:
-
Rationale: To reverse desensitization by removing cromakalim and allowing the channels to return to their basal state.
-
See Experimental Protocol 3 for a detailed methodology.
-
Quantitative Data
Table 1: Effect of Peroxynitrite-Induced Tachyphylaxis on Cromakalim-Induced Vasodilation
| Treatment Group | Change in Mean Arterial Pressure (MAP) | Change in Mesenteric Vascular Resistance | Change in Hindquarter Vascular Resistance |
| Cromakalim (before tachyphylaxis) | Significant dose-dependent reduction | Significant dose-dependent reduction | Significant dose-dependent reduction |
| Cromakalim (after tachyphylaxis) | Markedly attenuated reduction | Markedly attenuated reduction | Markedly attenuated reduction |
Data summarized from a study on tachyphylaxis to the K-ATP channel opener peroxynitrite, which demonstrates the loss of cromakalim's efficacy. The study suggests that tachyphylaxis involves the loss of K-ATP channel function.[5]
Table 2: General Inhibitory Concentrations of Common PKC Inhibitors
| PKC Inhibitor | IC50 | Target |
| Staurosporine | ~3 nM | Broad-spectrum protein kinase inhibitor |
| Chelerythrine | ~0.66 µM | More selective for PKC than other kinases |
Note: The optimal concentration for preventing cromakalim-induced desensitization may need to be determined empirically for each specific experimental system.
Experimental Protocols
Experimental Protocol 1: Co-administration of a PKC Inhibitor with Cromakalim
Objective: To prevent cromakalim-induced desensitization in vascular smooth muscle preparations by inhibiting Protein Kinase C.
Materials:
-
Isolated vascular smooth muscle rings or cultured vascular smooth muscle cells.
-
Cromakalim solution.
-
Staurosporine or Chelerythrine stock solution (dissolved in DMSO).
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Organ bath or cell culture incubator.
-
Data acquisition system to measure vascular tension or other relevant parameters.
Methodology:
-
Preparation of Tissue/Cells: Prepare isolated vascular rings or culture vascular smooth muscle cells according to standard laboratory protocols.
-
Pre-incubation with PKC Inhibitor:
-
For Staurosporine: Pre-incubate the tissue/cells with a final concentration of 10 nM to 100 nM Staurosporine for 30 minutes before the addition of cromakalim.
-
For Chelerythrine: Pre-incubate the tissue/cells with a final concentration of 1 µM to 5 µM Chelerythrine for 30 minutes before the addition of cromakalim.
-
Note: The optimal pre-incubation time and concentration should be determined empirically for your specific experimental model.
-
-
Cromakalim Administration: After the pre-incubation period, add cromakalim to the experimental medium at the desired concentration.
-
Long-Term Experiment: Proceed with your long-term experimental protocol, maintaining the presence of the PKC inhibitor along with cromakalim.
-
Data Acquisition: Continuously monitor the vasodilatory response or other relevant parameters throughout the experiment.
-
Control Group: Run a parallel experiment with cromakalim alone (without the PKC inhibitor) to demonstrate the development of desensitization. A vehicle control (DMSO) for the PKC inhibitor should also be included.
Experimental Protocol 2: Intermittent Dosing of Cromakalim
Objective: To mitigate cromakalim-induced desensitization by providing drug-free intervals for K-ATP channel recovery.
Methodology:
-
Determine Dosing and Washout Periods: The optimal schedule will depend on the specific experimental model and the desired duration of the effect. A starting point could be:
-
Application Phase: 1-2 hours of continuous cromakalim exposure.
-
Washout Phase: 1-2 hours of a drug-free period with fresh physiological solution.
-
-
Experimental Workflow:
-
Equilibrate the tissue/cells in the experimental setup.
-
Introduce cromakalim at the desired concentration for the duration of the "Application Phase."
-
At the end of the application phase, thoroughly wash the preparation with fresh, drug-free physiological solution to initiate the "Washout Phase."
-
Repeat the application and washout cycles for the duration of the long-term experiment.
-
-
Data Monitoring: Continuously record the experimental parameter of interest to observe the response during each application phase and the recovery during the washout phase.
-
Control Group: A continuous exposure to cromakalim should be run in parallel to quantify the extent of desensitization prevented by the intermittent dosing schedule.
Experimental Protocol 3: Washout and Re-sensitization
Objective: To reverse cromakalim-induced desensitization after it has occurred.
Methodology:
-
Induce Desensitization: Expose the tissue/cells to a continuous high concentration of cromakalim until a significant reduction in response is observed.
-
Initiate Washout: Remove the cromakalim-containing solution and thoroughly wash the preparation multiple times with a fresh, drug-free physiological solution.
-
Recovery Period: Maintain the preparation in the drug-free solution for a recovery period. The required time for re-sensitization can vary, but a starting point of 1-2 hours is recommended. This may need to be optimized for your specific system.
-
Re-challenge with Cromakalim: After the recovery period, re-introduce cromakalim at the same concentration used to induce desensitization and measure the response. A restoration of the initial response indicates successful re-sensitization.
Signaling Pathways and Experimental Workflows
References
- 1. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the potassium channel activator, cromakalim, on arterial and cardiac responses to norepinephrine, angiotensin II, and isoproterenol in normotensive men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potassium channel opening drug cromakalim produces arterioselective vasodilation in the upper limbs of healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of K+ATP-channel-mediated vasodilation after induction of tachyphylaxis to peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis of protein kinase C-induced activation of ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vanishing Act: PKC-dependent internalization of KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of intermittent exposure and drug-free intervals on the in vitro vascular tolerance to nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Storing and Handling Cromakalim Powder
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper storage, handling, and use of Cromakalim powder in a research setting. Adherence to these guidelines is crucial for ensuring experimental accuracy, reproducibility, and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for Cromakalim powder?
For long-term stability, Cromakalim powder should be stored at -20°C.[1][2] It is also recommended to keep it away from direct sunlight and moisture.[1]
Q2: How should I store Cromakalim once it is in solution?
Stock solutions of Cromakalim, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to one year or -20°C for shorter periods.[1][2] This prevents degradation from repeated freeze-thaw cycles.
Q3: What is the recommended solvent for preparing Cromakalim stock solutions?
Cromakalim is practically insoluble in water but is soluble in DMSO.[1] A common practice is to prepare a stock solution of up to 50 mg/mL in DMSO.[1] Sonication may be required to fully dissolve the powder.[1]
Q4: What is the primary mechanism of action of Cromakalim?
Cromakalim is an ATP-sensitive potassium (KATP) channel opener.[1] By opening these channels in vascular smooth muscle cells, it causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane. This, in turn, inhibits the opening of voltage-gated calcium channels, reduces calcium influx, and results in vasodilation.
Troubleshooting Guide
Issue 1: Difficulty Dissolving Cromakalim Powder
-
Problem: The Cromakalim powder is not fully dissolving in the chosen solvent.
-
Solution:
Issue 2: Precipitation of Cromakalim in Aqueous Buffers
-
Problem: The compound precipitates out of solution when diluted from a DMSO stock into an aqueous experimental buffer.
-
Solution:
-
Minimize the final concentration of DMSO in your working solution, but be aware that some DMSO is often necessary to maintain solubility.
-
Prepare fresh working solutions immediately before use.[1]
-
Ensure the pH and composition of your aqueous buffer are compatible with Cromakalim.
-
Issue 3: Lack of Expected Biological Effect
-
Problem: Cromakalim is not producing the expected vasodilation or hyperpolarization in the experimental model.
-
Solution:
-
Verify KATP Channel Expression: Confirm that your cell line or tissue model expresses ATP-sensitive potassium channels (both the Kir6.x and SUR subunits). This can be done using techniques like qPCR or Western blotting.
-
Use a Positive Control: Test a different KATP channel opener, such as pinacidil, to confirm the presence of functional channels.
-
Check for Antagonism: Ensure that no components of your experimental buffer or media are known KATP channel blockers.
-
Issue 4: Unexpected or Off-Target Effects
-
Problem: The observed biological response is not consistent with the known mechanism of action of Cromakalim.
-
Solution:
-
Include a Vehicle Control: Always run a control group with the vehicle (e.g., DMSO or the co-solvent mixture) alone to account for any biological effects of the solvent system.
-
Confirm Mechanism with a Blocker: Pre-treat your cells or tissue with a selective KATP channel blocker, such as glibenclamide. If the effect of Cromakalim is reversed or significantly attenuated by the blocker, it provides strong evidence for on-target activity.
-
Consider Off-Target Possibilities: While Cromakalim is selective for KATP channels, at high concentrations, the possibility of off-target effects cannot be entirely ruled out. Compare your results with those from a structurally different KATP channel opener.
-
Data Presentation
Table 1: Storage Conditions and Shelf Life of Cromakalim
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |
| In Solvent (e.g., DMSO) | -20°C | 1 year[2] |
Table 2: Solubility of Cromakalim
| Solvent | Maximum Solubility | Notes |
| Water | Insoluble | |
| DMSO | 50 mg/mL (174.62 mM) | Sonication is recommended[1] |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | 2 mg/mL (6.98 mM) | Sonication is recommended[1] |
Experimental Protocols
Protocol 1: Ex Vivo Vasodilation Assay Using Isolated Aortic Rings
This protocol details the procedure for assessing the vasodilatory effect of Cromakalim on pre-contracted isolated rat aortic rings.
1. Preparation of Krebs-Henseleit Solution (KHS):
-
Composition (in mM): NaCl 118, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, CaCl2 2.5, Glucose 11.1.
-
Continuously gas the solution with 95% O2 / 5% CO2 to maintain a pH of 7.4.
2. Aortic Ring Preparation:
-
Euthanize a male Wistar rat according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in ice-cold KHS.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
3. Mounting and Equilibration:
-
Mount each aortic ring in a 10 mL organ bath containing KHS at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes.
4. Experimental Procedure:
-
After equilibration, induce a stable, submaximal contraction with a vasoconstrictor agent such as phenylephrine (1 µM) or KCl (60 mM).
-
Once the contraction reaches a stable plateau, add Cromakalim cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
For mechanism confirmation, a separate set of rings can be pre-incubated with glibenclamide (10 µM) for 20-30 minutes before the addition of the vasoconstrictor and subsequent Cromakalim concentration-response curve generation.
5. Data Analysis:
-
Express the relaxation at each Cromakalim concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Construct a concentration-response curve and calculate the EC50 value.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the general procedure for recording KATP channel currents activated by Cromakalim in isolated vascular smooth muscle cells.
1. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 MgATP (pH adjusted to 7.2 with KOH).
2. Cell Preparation:
-
Isolate vascular smooth muscle cells from a suitable artery (e.g., rat mesenteric artery) using enzymatic digestion.
3. Recording Procedure:
-
Establish a gigaohm seal between the patch pipette and a single smooth muscle cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Record baseline currents.
-
Perfuse the cell with the external solution containing Cromakalim (e.g., 10 µM) and record the outward K+ current.
-
To confirm that the recorded current is through KATP channels, co-perfuse with Cromakalim and glibenclamide (e.g., 10 µM) to demonstrate inhibition of the current.
4. Data Analysis:
-
Measure the amplitude of the outward current before and after the application of Cromakalim.
-
Quantify the inhibition of the Cromakalim-induced current by glibenclamide.
Mandatory Visualizations
Caption: Signaling pathway of Cromakalim-induced vasodilation.
References
- 1. Relaxation by cromakalim and pinacidil of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cromakalim on acetylcholine release and smooth muscle contraction in guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cromakalim and Pinacidil in Vasorelaxation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cromakalim and pinacidil, two prominent ATP-sensitive potassium (K-ATP) channel openers utilized in vasorelaxation research. The information presented is collated from a range of experimental studies to assist in experimental design and drug development.
Mechanism of Action: A Tale of Two Openers
Both cromakalim and pinacidil exert their primary vasorelaxant effects by opening K-ATP channels in the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.
While sharing this core mechanism, studies suggest that pinacidil possesses an additional, K-ATP channel-independent mode of action.[1][2][3] This secondary mechanism is evidenced by the incomplete antagonism of its vasorelaxant effects by the K-ATP channel blocker glibenclamide and in tissues depolarized by high potassium concentrations.[1][2][4] In contrast, the effects of cromakalim are more completely abolished under these conditions.[1][2][4] Furthermore, some research indicates that pinacidil may also inhibit the release of the vasoconstrictor norepinephrine from sympathetic nerve endings, contributing to its overall vasorelaxant profile.[2]
Potency and Efficacy: A Quantitative Comparison
Experimental data consistently demonstrates that cromakalim is a more potent vasorelaxant than pinacidil across various vascular beds. However, in some experimental setups, pinacidil has been observed to produce a greater maximal relaxation, suggesting higher efficacy in those contexts.[1][5]
| Parameter | Cromakalim | Pinacidil | Vascular Bed/Model | Reference |
| Potency (vs. Pinacidil) | ~100-fold more potent | - | Isolated vascular segments | [6][7] |
| Potency (vs. Pinacidil) | ~10 times more potent | - | Conscious renal hypertensive cats | [8] |
| Potency (vs. Pinacidil) | 8-9.5-fold more potent | - | Conscious dogs (circumflex artery) | [9] |
| pD2 Value | 6.53 | 5.95 | Dog coronary arteries | [4] |
| IC50 Value | 2.1 x 10-8 M | 4.6 x 10-8 M | Rabbit portal vein | [8] |
| Maximal Relaxation | Partial | Nearly full | Canine coronary artery (PDBu-induced contraction) | [1][5] |
Differential Effects on Vascular Tissues
Both cromakalim and pinacidil have demonstrated broad vasorelaxant activity in a variety of large and small arteries, including coronary, mesenteric, and cerebral vessels.[2][9][10] Notably, one study highlighted that in anesthetized cats, only cromakalim produced a significant reduction in renal vascular resistance, suggesting a potential for differential organ-specific effects.[8] In conscious dogs, both drugs were found to dilate both large and small coronary arteries.[9]
Experimental Protocols
The following outlines a generalized experimental workflow for comparing the vasorelaxant effects of cromakalim and pinacidil in isolated arterial rings, based on methodologies described in the cited literature.
Detailed Methodologies:
-
Tissue Preparation:
-
Vascular tissues, such as canine coronary arteries or rabbit mesenteric arteries, are isolated and placed in a cold, oxygenated physiological salt solution (e.g., Krebs solution).[1][3]
-
Arteries are carefully cleaned of adhering connective tissue and cut into rings of a specified width (e.g., 2-3 mm).
-
-
Experimental Setup:
-
The arterial rings are suspended between two hooks in an organ bath containing a physiological salt solution maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
-
-
Protocol for Vasorelaxation Assay:
-
The rings are allowed to equilibrate for a period (e.g., 60-90 minutes) under a predetermined optimal resting tension.
-
A stable contraction is induced using a vasoconstrictor agent such as phorbol 12,13-dibutylate (PDBu), U46619, prostaglandin F2 alpha, norepinephrine, or a high concentration of potassium chloride (KCl).[1][2][4]
-
Once a stable plateau of contraction is achieved, cumulative concentrations of cromakalim or pinacidil are added to the organ bath.
-
The resulting relaxation is recorded and expressed as a percentage of the pre-contracted tension.
-
To investigate the mechanism of action, experiments can be repeated in the presence of a K-ATP channel blocker like glibenclamide.[1][2][6]
-
-
86Rb+ Efflux Assay (for measuring K+ channel opening):
-
Vascular strips are incubated with 86Rb+ (a radioactive tracer for K+).
-
The strips are then washed to remove extracellular 86Rb+.
-
The efflux of 86Rb+ into a non-radioactive solution is measured over time, both at baseline and after the addition of cromakalim or pinacidil.
-
An increase in 86Rb+ efflux is indicative of K+ channel opening.[3][4]
-
Conclusion
Both cromakalim and pinacidil are valuable tools for studying vasorelaxation mediated by K-ATP channels. Cromakalim is a more potent and specific K-ATP channel opener. Pinacidil, while less potent, exhibits a more complex pharmacological profile that includes a K-ATP channel-independent mechanism of action, which may result in a greater maximal relaxation in certain contexts. The choice between these two agents will depend on the specific aims of the research, with cromakalim being preferable for studies focused purely on K-ATP channel activation and pinacidil offering an alternative for exploring broader vasorelaxant pathways.
References
- 1. Comparative relaxant effects of cromakalim and pinacidil on the tonic contraction of canine coronary artery induced by phorbol 12,13-dibutylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of pinacidil and cromakalim on vascular relaxation and sympathetic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of K+ channel blockade on the vasorelaxant activity of cromakalim, pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. ovid.com [ovid.com]
- 6. Comparative effects of the potassium channel openers cromakalim and pinacidil and the cromakalim analog U-89232 on isolated vascular and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Cromakalim, a potassium channel activator: a comparison of its cardiovascular haemodynamic profile and tissue specificity with those of pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of cromakalim and pinacidil on large epicardial and small coronary arteries in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dilating effect of perivascularly applied potassium channel openers cromakalim and pinacidil in rat and cat pial arteries in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cromakalim and Diazoxide on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent ATP-sensitive potassium (K-ATP) channel openers, Cromakalim and diazoxide, and their effects on insulin secretion. The information presented is curated from experimental data to assist researchers in understanding their mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate them.
Mechanism of Action: Inhibition of Insulin Secretion
Both Cromakalim and diazoxide are known to inhibit insulin secretion from pancreatic β-cells by targeting the ATP-sensitive potassium (K-ATP) channels.[1] These channels play a crucial role in coupling the metabolic state of the β-cell to its electrical activity and, consequently, to insulin release.[2]
Under normal physiological conditions, an increase in blood glucose leads to a rise in intracellular ATP levels within the β-cell. This elevated ATP binds to the K-ATP channels, causing them to close. The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.
Cromakalim and diazoxide exert their inhibitory effect by binding to the sulfonylurea receptor (SUR) subunit of the K-ATP channel, which keeps the channel in an open state.[3][4] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane.[2] The hyperpolarized state prevents the opening of voltage-gated calcium channels, thereby inhibiting the influx of calcium and ultimately suppressing insulin secretion.[3] While both drugs target the K-ATP channel, their interactions and the molecular consequences may differ, leading to variations in their potency and specificity.[5]
Quantitative Comparison of Effects on Insulin Secretion
The following table summarizes the quantitative data on the effects of Cromakalim and diazoxide on insulin secretion and related parameters, as reported in various studies.
| Parameter | Cromakalim | Diazoxide | Cell/Tissue Model | Reference |
| Inhibition of Glucose-Stimulated Insulin Release | 35% inhibition at 500 µM | 93% inhibition at 100 µM | Mouse pancreatic islets | [6] |
| No inhibition at 10⁻⁸ - 10⁻⁵ M | Inhibition in the range of 10⁻⁶ - 10⁻⁵ M | Isolated perfused rat pancreas | [5] | |
| Effect on K-ATP Channels | Activated channels inhibited by 0.1 mM ATP at 80-200 µM | Elicited activation of ATP-K+ channels partially inhibited by ATP | Insulin-secreting cell-line RINm5F / CRI-G1 | [7][8] |
| No significant effect on ATP-K+ currents at 10 µM and 100 µM | Activated ATP-K+ channels when inhibited by intracellular ATP (0.1 mM) | Insulin-secreting cell line CRI-G1 | [8] | |
| Dose-Dependent Inhibition of Glucose-Stimulated Release | Less effective than diazoxide | Dose-dependent inhibition from 20–400 µM | Isolated rat islets | [6][9] |
Experimental Protocols
Perifusion Assay for Dynamic Insulin Secretion
This method allows for the continuous monitoring of insulin secretion from isolated pancreatic islets in response to various stimuli.
Materials:
-
Isolated pancreatic islets (human or rodent)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with appropriate concentrations of glucose and other test substances.
-
Perifusion system (e.g., Biorep Technologies)
-
Fraction collector
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: Isolate pancreatic islets using collagenase digestion followed by purification. Culture islets overnight to allow for recovery.
-
Perifusion Setup: Place a known number of islets (e.g., 100-200 islet equivalents) into perifusion chambers.
-
Equilibration: Perfuse the islets with a basal low-glucose KRB buffer (e.g., 2.8 mM glucose) for a pre-incubation period (e.g., 30-60 minutes) to establish a stable baseline of insulin secretion.
-
Stimulation: Switch to a high-glucose KRB buffer (e.g., 16.7 mM glucose) to stimulate insulin secretion. To test the inhibitory effects of Cromakalim or diazoxide, include the desired concentration of the compound in the high-glucose buffer.
-
Fraction Collection: Collect the perifusate at regular intervals (e.g., every 1-5 minutes) using a fraction collector.
-
Insulin Measurement: Measure the insulin concentration in each collected fraction using an ELISA kit.
-
Data Analysis: Plot insulin secretion rate over time to visualize the dynamics of insulin release. Calculate parameters such as basal secretion, peak secretion, and total insulin output.
Patch-Clamp Electrophysiology for K-ATP Channel Activity
This technique is used to directly measure the activity of ion channels, such as the K-ATP channel, in the membrane of single pancreatic β-cells.
Materials:
-
Isolated pancreatic β-cells or insulin-secreting cell lines (e.g., INS-1E, MIN6)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Glass micropipettes
-
Extracellular and intracellular (pipette) solutions with defined ionic compositions. The intracellular solution will contain varying concentrations of ATP and ADP to study channel regulation.
Procedure:
-
Cell Preparation: Plate isolated β-cells or cell lines on glass coverslips.
-
Pipette Fabrication: Pull glass micropipettes to a fine tip (resistance of 2-5 MΩ).
-
Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".
-
Recording Configurations:
-
Cell-Attached: Record the activity of channels within the patched membrane area without disrupting the cell's integrity.
-
Inside-Out: After forming a seal, pull the pipette away from the cell to excise a patch of membrane, exposing the intracellular face of the channels to the bath solution. This allows for the direct application of ATP, ADP, Cromakalim, or diazoxide to the intracellular side of the channel.
-
Whole-Cell: Apply a stronger suction to rupture the membrane patch, allowing for the measurement of the total ion channel activity across the entire cell membrane.
-
-
Data Acquisition and Analysis: Record the ionic currents flowing through the K-ATP channels in response to voltage changes and the application of test compounds. Analyze parameters such as channel open probability, single-channel conductance, and whole-cell current density.
Visualizations
Signaling Pathway of Cromakalim and Diazoxide in Pancreatic β-Cells
Caption: Signaling pathway of Cromakalim and diazoxide on insulin secretion.
Experimental Workflow for a Perifusion Assay
Caption: Workflow for a typical islet perifusion experiment.
References
- 1. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 2. Diazoxide for Neonatal Hyperinsulinemic Hypoglycemia and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of cromakalim on pancreatic vascular resistance and insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of putative activators of K+ channels in mouse pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual effects of diazoxide on ATP-K+ currents recorded from an insulin-secreting cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
Validating Cromakalim's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cromakalim's performance in wild-type versus knockout animal models, offering experimental data to validate its mechanism of action as an ATP-sensitive potassium (KATP) channel opener. The data presented underscores the specificity of cromakalim for KATP channels containing the Kir6.1 subunit in vascular smooth muscle.
Core Mechanism of Action
Cromakalim, and its active enantiomer levcromakalim, are well-established potassium channel openers.[1] They exert their vasodilatory effects by opening ATP-sensitive potassium (KATP) channels in the cell membrane of smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarized state reduces the opening probability of voltage-gated calcium channels, thereby decreasing intracellular calcium concentration and leading to muscle relaxation and vasodilation.[1]
KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SURx) subunits.[2] The specific subunit composition of the KATP channel varies between different tissues, conferring distinct physiological and pharmacological properties. In vascular smooth muscle, the predominant KATP channel subtype is composed of Kir6.1 and SUR2B subunits.[1][2]
Validation in Knockout Models: A Comparative Analysis
To unequivocally demonstrate that the vasodilatory and other physiological effects of cromakalim are mediated through its interaction with specific KATP channel subunits, researchers have utilized knockout mouse models. These models, which lack the gene for a specific subunit, provide a powerful tool to dissect the drug's mechanism of action.
Kir6.1 Knockout Models: The Vascular Target
Studies utilizing mice with a targeted deletion of the Kcnj8 gene (encoding Kir6.1) in smooth muscle have been instrumental in confirming the vascular target of cromakalim.
Key Findings:
-
Impaired Vasodilatory Response: Arteries isolated from Kir6.1 smooth muscle knockout mice show a significantly diminished dilatory response to levcromakalim compared to arteries from wild-type mice.[3] This directly demonstrates that Kir6.1 is essential for the vasodilatory action of the drug.
-
Protection from Systemic Effects: Systemic administration of levcromakalim, which induces hypersensitivity in wild-type mice, fails to produce this effect in Kir6.1 smooth muscle knockout mice.[3] This indicates that the systemic vascular effects of levcromakalim are dependent on the presence of functional Kir6.1-containing KATP channels in the vasculature.
Kir6.2 Knockout Models: Delineating Tissue Specificity
In contrast to the findings in Kir6.1 knockout mice, studies using mice with a global deletion of the Kcnj11 gene (encoding Kir6.2) have highlighted the tissue-specific action of KATP channel openers.
Key Findings:
-
Preserved Vascular Response: The vasodilatory response to KATP channel openers like pinacidil (which has a similar mechanism to cromakalim) is maintained in the aortas of Kir6.2 knockout mice.[4][5] Furthermore, these knockout mice exhibit a similar hypotensive response to pinacidil as their wild-type counterparts.[4]
-
Abolished Cardiac Effects: Conversely, the cardiac effects of KATP channel openers are absent in Kir6.2 knockout mice.[4][5] Cardiomyocytes from these mice do not exhibit the characteristic electrical and contractile responses to these drugs.[4][5] This demonstrates that Kir6.2 is the primary pore-forming subunit of KATP channels in the heart.
-
Differential Subunit Expression: Molecular analysis has confirmed that vascular smooth muscle, such as in the aorta, predominantly expresses Kir6.1 mRNA, while Kir6.2 mRNA is largely absent.[4]
Data Presentation
Table 1: Comparative Effects of Levcromakalim on Arterial Dilation
| Animal Model | Levcromakalim-Induced Dilation of Cerebral Arteries | Reference |
| Wild-Type Mouse | Significant Dilation | [3] |
| Kir6.1 Smooth Muscle Knockout Mouse | Impaired Dilation | [3] |
Table 2: Comparative Systemic and Cardiovascular Responses to KATP Channel Openers
| Animal Model | Systemic Hypersensitivity to Levcromakalim | Vasodilatory Response to Pinacidil | Cardiac Response to Pinacidil | Hypotensive Response to Pinacidil | Reference |
| Wild-Type Mouse | Present | Present | Present | Present | [3][4] |
| Kir6.1 Knockout Mouse | Absent | Impaired | Not Reported | Not Reported | [3] |
| Kir6.2 Knockout Mouse | Not Reported | Present | Absent | Present | [4][5] |
Experimental Protocols
1. Assessment of Levcromakalim-Induced Hypersensitivity in Kir6.1 Knockout Mice
-
Animals: Wild-type and conditional smooth muscle Kir6.1 knockout mice were used.
-
Drug Administration: Levcromakalim was administered systemically.
-
Behavioral Testing: Mechanical hypersensitivity was assessed using von Frey filaments applied to the paw. The withdrawal threshold was measured before and after drug administration.
-
Data Analysis: A two-way ANOVA was used to compare the withdrawal thresholds between the knockout and wild-type groups over time.
2. Ex Vivo Arterial Dilation Studies
-
Tissue Preparation: Cerebral arteries were isolated from wild-type and Kir6.1 knockout mice and mounted in a wire myograph.
-
Experimental Conditions: The arteries were pre-constricted with a thromboxane A2 mimetic (U46619).
-
Drug Application: Cumulative concentration-response curves to levcromakalim were generated.
-
Data Analysis: The relaxation responses were expressed as a percentage of the pre-contraction tension. A two-way ANOVA was used to compare the concentration-response curves between the two genotypes.
3. Cardiovascular Phenotyping in Kir6.2 Knockout Mice
-
Animals: Wild-type and global Kir6.2 knockout mice were used.
-
Blood Pressure Measurement: Mean arterial pressure was measured in anesthetized mice via a carotid artery catheter before and after intravenous administration of pinacidil.
-
Isolated Aortic Ring Preparation: Aortic rings were isolated and mounted in an organ bath. The rings were pre-contracted with norepinephrine.
-
Drug Application: Concentration-dependent relaxation to pinacidil was measured.
-
Isolated Cardiomyocyte Electrophysiology: Ventricular myocytes were isolated from wild-type and Kir6.2 knockout hearts. Whole-cell patch-clamp recordings were performed to measure the response of membrane potential and ionic currents to pinacidil.
-
Data Analysis: Statistical comparisons between wild-type and knockout groups were performed using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizing the Mechanism and Experimental Design
Conclusion
The use of knockout mouse models has been pivotal in validating the mechanism of action of cromakalim. The impaired response to cromakalim in Kir6.1 knockout mice, coupled with the preserved vascular response in Kir6.2 knockout mice, provides compelling evidence that cromakalim's vasodilatory effects are primarily mediated by the activation of KATP channels containing the Kir6.1 subunit in vascular smooth muscle. This level of target validation is crucial for understanding the drug's therapeutic effects and potential side-effect profile, and it serves as a powerful example of how genetic models can be employed in drug development and pharmacological research.
References
- 1. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Smooth muscle ATP-sensitive potassium channels mediate migraine-relevant hypersensitivity in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
A Comparative Analysis of Cromakalim and its Active Enantiomer, Levocromakalim, as KATP Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of cromakalim, a racemic mixture, and its pharmacologically active enantiomer, levocromakalim ((3S,4R)-cromakalim). Both compounds are recognized as potent openers of ATP-sensitive potassium (KATP) channels, a critical target in various physiological processes, including the regulation of vascular smooth muscle tone. This analysis is supported by experimental data to objectively delineate their performance and mechanisms of action.
Executive Summary
Cromakalim's biological activity as a KATP channel opener is predominantly attributed to its (-)-enantiomer, levocromakalim. Levocromakalim exhibits significantly higher potency and stereoselectivity in activating KATP channels, leading to membrane hyperpolarization and subsequent vasodilation. This guide will delve into the quantitative differences in their potency, the experimental methodologies used to ascertain these differences, and the underlying signaling pathways.
Data Presentation: Potency Comparison
The potency of levocromakalim has been characterized across various subtypes of KATP channels, which are hetero-octameric complexes of a pore-forming Kir6.x subunit and a regulatory sulfonylurea receptor (SUR) subunit. The following table summarizes the half-maximal effective concentration (EC50) values for levocromakalim on different human KATP channel subtypes. It is widely accepted that the activity of the racemic cromakalim is almost exclusively due to the presence of levocromakalim.
| Compound | KATP Channel Subtype | Potency (EC50 in µM) | Reference |
| Levocromakalim | Pancreatic (Kir6.2/SUR1) | >30 | [1] |
| Levocromakalim | Vascular Smooth Muscle (Kir6.1/SUR2B) | 0.13 | [1] |
| Levocromakalim | Cardiac (Kir6.2/SUR2A) | 0.44 | [1] |
Note: A lower EC50 value indicates higher potency.
In functional assays, both cromakalim and levocromakalim have been shown to induce complete, concentration-dependent relaxation of penile resistance arteries, an effect that is competitively antagonized by the KATP channel blocker glibenclamide, confirming their shared mechanism of action.[2]
Signaling Pathway and Mechanism of Action
Cromakalim and levocromakalim exert their effects by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel. This interaction promotes the open state of the channel, leading to an efflux of potassium ions (K+) from the cell. The resulting hyperpolarization of the cell membrane closes voltage-gated calcium channels (VGCCs), which in turn reduces the influx of extracellular calcium (Ca2+) and inhibits calcium release from intracellular stores. The decrease in intracellular calcium concentration leads to the relaxation of smooth muscle cells and, consequently, vasodilation.
The activity of KATP channels is also modulated by intracellular signaling cascades. For instance, vasodilators that increase cyclic AMP (cAMP) levels and activate Protein Kinase A (PKA) can enhance KATP channel activity. Conversely, vasoconstrictors that activate Protein Kinase C (PKC) can inhibit channel function.
Experimental Protocols
The determination of the potency and mechanism of action of cromakalim and levocromakalim relies on established in vitro and electrophysiological techniques.
Vasorelaxation Assay in Isolated Arterial Rings
This assay assesses the ability of a compound to relax pre-constricted blood vessels.
-
Tissue Preparation: Arterial rings (e.g., from rat aorta or human penile resistance arteries) are dissected and mounted in an organ bath system. The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 mixture.
-
Contraction Induction: The arterial rings are pre-constricted with a vasoconstrictor agent like phenylephrine or noradrenaline to induce a stable, submaximal contraction.
-
Compound Administration: Cumulative concentrations of cromakalim or levocromakalim are added to the organ bath.
-
Data Acquisition and Analysis: The isometric tension of the arterial rings is continuously recorded. The relaxation at each concentration is expressed as a percentage of the pre-contraction. A concentration-response curve is then plotted to calculate the EC50 value, which represents the concentration of the compound that produces 50% of its maximal relaxing effect.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in isolated cells.
-
Cell Preparation: Smooth muscle cells are enzymatically isolated from vascular tissues and plated on glass coverslips.
-
Recording Setup: A glass micropipette with a very fine tip (filled with an intracellular-like solution) is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and recording of the total current across the cell membrane.
-
Experimental Procedure: The cell is held at a specific membrane potential (e.g., -60 mV). A baseline current is recorded before the application of cromakalim or levocromakalim. The compound is then perfused into the recording chamber.
-
Data Analysis: The activation of KATP channels by the compound results in an outward potassium current. The magnitude of this current is measured at various concentrations of the compound to construct a dose-response curve and determine the EC50 for channel activation.
Conclusion
The evidence strongly indicates that levocromakalim is the active enantiomer responsible for the pharmacological effects of cromakalim. Its high potency, particularly on vascular smooth muscle KATP channels, underscores its utility as a research tool and a lead compound for the development of novel therapeutics targeting these channels. The provided experimental protocols offer a robust framework for the continued investigation and characterization of KATP channel openers.
References
A Cross-Validation of Cromakalim's Efficacy Across Diverse Tissue Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of Cromakalim, a potent ATP-sensitive potassium (KATP) channel opener, across various tissue types. By objectively comparing its performance with alternative potassium channel openers and providing supporting experimental data, this document serves as a valuable resource for researchers and professionals in drug development.
Mechanism of Action
Cromakalim exerts its primary effect by opening ATP-sensitive potassium channels in the plasma membrane of various cell types. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. In excitable tissues, this hyperpolarization inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of calcium and leading to a range of physiological responses, including muscle relaxation and reduced cellular excitability.
Comparative Efficacy of Cromakalim in Different Tissues
Cromakalim exhibits distinct effects in various tissues, primarily due to the differential expression and physiological role of KATP channels. A summary of its quantitative effects in smooth muscle, cardiac tissue, and neurons is presented below.
Table 1: Comparative Potency of Cromakalim and Other K+ Channel Openers on Vascular Smooth Muscle Relaxation
| Compound | Tissue | Agonist | IC50 / EC50 (M) | Reference |
| Cromakalim | Rabbit Portal Vein | Spontaneous Contraction | 2.1 x 10⁻⁸ | [1] |
| Cromakalim | Canine Coronary Artery (dispersed cells) | Phenylephrine | 1.24 x 10⁻¹⁰ | [2] |
| Pinacidil | Rabbit Portal Vein | Spontaneous Contraction | 4.6 x 10⁻⁸ | [1] |
| Pinacidil | Canine Coronary Artery (dispersed cells) | Phenylephrine | 6.8 x 10⁻¹⁰ | [2] |
| Nicorandil | Rabbit Portal Vein | Spontaneous Contraction | 1.3 x 10⁻⁶ | [1] |
| U-89232 | Isolated Vascular Segments | - | ~100-fold less potent than Cromakalim | [3][4] |
Table 2: Effects of Cromakalim on Cardiac Tissue
| Parameter | Tissue | Species | Effect | Concentration | Reference |
| Action Potential Duration | Rabbit Interventricular Septa | Rabbit | Shortened | 5 µM | [5] |
| Developed Tension | Rabbit Papillary Muscle | Rabbit | Decreased | Concentration-dependent | [3][4] |
| Developed Tension | Rabbit Interventricular Septa | Rabbit | Reduced by 17% | 5 µM | [5] |
Table 3: Neuroprotective Effects of Cromakalim
| Experimental Model | Cell Type | Insult | Effect | Concentration | Reference |
| Chemical Ischemia | Primary Rat Neuronal Cultures | Iodoacetic Acid | Induced resistance to cell injury | 10 µM | [6] |
| Excitotoxicity | Primary Hippocampal Cultures | Glutamate | Prevents delayed neuronal death | - | [7] |
| Oxidative Stress | Mouse Mesencephalic Neurons | MPP+ | No protection | - | [1] |
Signaling Pathways and Experimental Workflows
Cromakalim's General Mechanism of Action
The fundamental mechanism of Cromakalim involves the opening of KATP channels, leading to membrane hyperpolarization and subsequent physiological effects.
Experimental Workflow for Assessing Vascular Smooth Muscle Relaxation
This workflow outlines the key steps in an in-vitro experiment to measure the vasodilatory effects of Cromakalim.
Detailed Experimental Protocols
Vascular Smooth Muscle Relaxation Assay
Objective: To determine the concentration-dependent relaxation effect of Cromakalim on pre-contracted vascular smooth muscle.
Materials:
-
Isolated arterial rings (e.g., rat aorta, rabbit portal vein)
-
Krebs-Ringer bicarbonate solution
-
Vasoconstrictor agent (e.g., Norepinephrine, Phenylephrine)
-
Cromakalim stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Isolate the desired artery and carefully clean it of adherent connective tissue.
-
Cut the artery into rings of 2-3 mm in width.
-
Mount the arterial rings in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.
-
Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., 1 µM Norepinephrine).
-
Once the contraction has stabilized, add Cromakalim in a cumulative manner to the organ bath, with each subsequent concentration added after the response to the previous one has plateaued.
-
Record the changes in isometric tension.
-
Calculate the relaxation as a percentage of the pre-induced contraction.
-
Construct a concentration-response curve and determine the IC50 value.
Cardiac Action Potential Measurement
Objective: To assess the effect of Cromakalim on the action potential duration in isolated cardiac myocytes.
Materials:
-
Isolated ventricular myocytes
-
Extracellular (Tyrode's) and intracellular (pipette) solutions
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Data acquisition and analysis software
Protocol:
-
Isolate ventricular myocytes from the desired species (e.g., rabbit, guinea pig) using enzymatic digestion.
-
Place the isolated cells in a perfusion chamber on the stage of an inverted microscope and perfuse with Tyrode's solution at 37°C.
-
Establish a whole-cell patch-clamp configuration using a glass micropipette filled with the intracellular solution.
-
Record baseline action potentials by applying depolarizing current pulses.
-
Perfuse the cells with a solution containing the desired concentration of Cromakalim (e.g., 5 µM) for a specified period.
-
Record the action potentials during and after Cromakalim application.
-
Analyze the data to determine changes in action potential duration at different repolarization levels (e.g., APD50, APD90).
Neuronal Protection Assay (Chemical Ischemia Model)
Objective: To evaluate the protective effect of Cromakalim against neuronal cell death induced by chemical ischemia.
Materials:
-
Primary neuronal cultures (e.g., rat cortical or hippocampal neurons)
-
Neurobasal medium and supplements
-
Iodoacetic acid (IAA) to induce chemical ischemia
-
Cromakalim stock solution
-
Cell viability assay (e.g., Trypan blue exclusion, MTT assay)
Protocol:
-
Culture primary neurons for an appropriate duration to allow for maturation.
-
Pre-treat the neuronal cultures with Cromakalim (e.g., 10 µM) for a specified period (e.g., 15 minutes) before inducing the insult.
-
Induce chemical ischemia by exposing the cells to a solution containing IAA (e.g., 150 µM) for a defined duration (e.g., 150 minutes).
-
After the insult, replace the medium with fresh, drug-free medium to simulate reperfusion.
-
Incubate the cells for a further period (e.g., 1 hour or 24 hours).
-
Assess cell viability using a suitable assay.
-
Compare the viability of Cromakalim-treated cells to that of untreated and vehicle-treated control cells.
Pancreatic Beta-Cell Insulin Secretion Assay
Objective: To investigate the effect of Cromakalim on insulin secretion from pancreatic beta-cells.
Materials:
-
Isolated pancreatic islets or an insulin-secreting cell line (e.g., RINm5F)
-
Krebs-Ringer bicarbonate buffer (KRB) with varying glucose concentrations
-
Cromakalim stock solution
-
Insulin immunoassay kit (e.g., ELISA, RIA)
Protocol:
-
Isolate pancreatic islets or culture the insulin-secreting cells.
-
Pre-incubate the islets or cells in KRB containing a low glucose concentration (e.g., 2.8 mM) for a defined period to establish a basal insulin secretion rate.
-
Incubate the cells in KRB containing a stimulatory glucose concentration (e.g., 16.7 mM) in the presence or absence of different concentrations of Cromakalim.
-
Collect the supernatant after the incubation period.
-
Measure the insulin concentration in the supernatant using an insulin immunoassay.
-
Compare the amount of insulin secreted in the presence of Cromakalim to the control conditions.
This guide provides a foundational understanding of Cromakalim's cross-tissue efficacy. Researchers are encouraged to consult the referenced literature for more in-depth information and to adapt the provided protocols to their specific experimental needs.
References
- 1. K(ATP) channel openers protect mesencephalic neurons against MPP+-induced cytotoxicity via inhibition of ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relaxation by cromakalim and pinacidil of isolated smooth muscle cells from canine coronary artery-multiple sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cromakalim activates the K(ATP) and enhances spontaneous transient outward potassium currents in rat saphenous arterial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potassium channel blockers and the effects of cromakalim on the smooth muscle of the guinea-pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Opening of ATP-sensitive potassium channels by cromakalim confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potassium channel opener (-)-cromakalim prevents glutamate-induced cell death in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cardiovascular Effects of Cromakalim and Nicorandil
This guide provides a detailed comparison of the cardiovascular effects of two prominent vasodilators: Cromakalim, a selective ATP-sensitive potassium (K-ATP) channel opener, and Nicorandil, a compound with a dual mechanism of action that includes K-ATP channel activation and nitric oxide (NO) donation. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their differential impacts on key cardiovascular parameters, supported by experimental data.
Executive Summary
Cromakalim and Nicorandil are both effective vasodilators, but their nuanced mechanisms of action lead to distinct profiles in terms of potency, tissue specificity, and electrophysiological effects. Cromakalim generally exhibits greater potency as an antihypertensive agent and has a more pronounced effect on renal vasculature.[1] Nicorandil's hybrid nature, combining K-ATP channel opening with nitrate-like effects, contributes to its efficacy in dilating both large and small coronary arteries and its utility in acute ischemic heart failure models. While both drugs increase coronary blood flow, the underlying contributions of their respective mechanisms differ.
Mechanism of Action
Cromakalim's primary mechanism involves the opening of ATP-sensitive potassium channels in the smooth muscle cells of blood vessels. This leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent vasodilation.
Nicorandil possesses a dual mechanism. It also opens K-ATP channels, contributing to vasodilation. Additionally, it has a nitrate moiety that donates nitric oxide (NO), which activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) and vasodilation through a separate pathway.[2] This dual action provides a broader spectrum of vasodilatory effects.
Comparative Cardiovascular Effects: Quantitative Data
The following tables summarize the quantitative data from various preclinical studies, offering a direct comparison of the cardiovascular effects of Cromakalim and Nicorandil.
Table 1: Antihypertensive Potency and Duration of Action
| Parameter | Cromakalim | Nicorandil | Animal Model | Reference |
| Antihypertensive Potency | 10 times more potent than pinacidil | 10 times less potent than pinacidil | Conscious renal hypertensive cats | [1] |
| Duration of Action | Similar to pinacidil (long-acting) | Short-acting | Conscious renal hypertensive cats | [1] |
Table 2: Effects on Vascular Resistance
| Vascular Bed | Cromakalim | Nicorandil | Animal Model | Reference |
| Mesenteric Vascular Resistance | Decrease | Decrease | Anesthetized cats | [1] |
| Renal Vascular Resistance | Marked reduction | No significant reduction | Anesthetized cats | [1] |
Table 3: Vasorelaxant Potency in Isolated Tissues
| Tissue | Cromakalim (IC50) | Nicorandil (IC50) | Animal Model | Reference |
| Rabbit Portal Vein | 2.1 x 10-8 M | 1.3 x 10-6 M | Rabbit | [1] |
| Porcine Large Coronary Artery (EC50, -log M) | 6.43 - 6.87 | 5.20 - 5.44 | Pig | [2] |
Table 4: Effects on Cardiac Electrophysiology
| Parameter | Cromakalim | Nicorandil | Animal Model | Reference |
| Atrial Effective Refractory Period | Reduction | Reduction | Anesthetized open-chest dogs | [3] |
| Ventricular Effective Refractory Period | Reduction | Reduction | Anesthetized open-chest dogs | [3] |
| Induction of Atrial Arrhythmias | Yes (at high doses) | No | Anesthetized open-chest dogs | [3] |
Experimental Protocols
Detailed methodologies from key comparative studies are outlined below to provide context for the presented data.
Study 1: Cardiovascular Haemodynamic Profiles in Cats[1]
-
Animal Model: Conscious renal hypertensive cats and anesthetized cats.
-
Drug Administration: Intravenous infusions.
-
Parameters Measured:
-
Conscious Hypertensive Cats: Blood pressure to assess antihypertensive potency and duration of action.
-
Anesthetized Cats: Hypotension, mesenteric vascular resistance, and renal vascular resistance.
-
-
In Vitro Analysis:
-
Tissues: Rabbit portal vein and rabbit papillary muscle.
-
Method: Measurement of inhibitory concentration (IC50) to determine tissue specificity of vasorelaxation.
-
Study 2: Vasorelaxant Actions in Porcine Coronary Arteries[2]
-
Animal Model: Isolated porcine large coronary arteries.
-
Experimental Setup: Arteries were pre-contracted with various agonists (Bay-K-8644, endothelin, histamine, 5-hydroxytryptamine, phenylephrine, PGF2 alpha, and U 46619).
-
Drug Administration: Cumulative addition of Cromakalim or Nicorandil.
-
Parameters Measured: Vasorelaxation, expressed as EC50 values.
-
Antagonist Studies: Glibenclamide (a K-ATP channel blocker) and methylene blue (a guanylate cyclase inhibitor) were used to investigate the mechanism of action.
Study 3: Cardiac Electrophysiology in Dogs[3]
-
Animal Model: Anesthetized open-chest normotensive dogs.
-
Drug Administration: Intravenous administration of Cromakalim (0.025-0.5 mg/kg), and Nicorandil (0.1-2.5 mg/kg).
-
Parameters Measured:
-
Arterial blood pressure.
-
Atrial and ventricular effective refractory periods using conventional surface electrogram recording techniques.
-
Induction of arrhythmias during electrical pacing.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for comparing the in vivo cardiovascular effects of Cromakalim and Nicorandil.
Differential Effects on Coronary Circulation
Both Cromakalim and Nicorandil are effective coronary vasodilators. However, the mechanisms contributing to this effect differ. Studies in dogs have shown that the increase in coronary blood flow induced by both drugs can be antagonized by glibenclamide, indicating a predominant role of K-ATP channel opening.[4][5] However, Nicorandil's nitrate action also contributes to the dilatation of large epicardial coronary arteries, an effect not suppressed by glibenclamide.[6] In contrast, Cromakalim's dilation of both large and small coronary arteries appears to be more directly linked to its K-ATP channel opening activity.[7]
In a canine model of acute ischemic heart failure, both drugs improved cardiac function by reducing preload and afterload.[8] However, Nicorandil's nitrate properties may contribute to a more significant reduction in venous tone.[8]
Proarrhythmic Potential
At high, likely supraclinical, concentrations, K-ATP channel openers can have proarrhythmic effects by shortening the cardiac refractory period. In a study on rabbit hearts, both Cromakalim (as its active enantiomer, levcromakalim) and Nicorandil demonstrated direct proarrhythmic effects.[9] However, the proarrhythmic effects of Nicorandil were reported to be 10 times less marked than those of levcromakalim, and arrhythmias were attributed solely to the potassium channel opener property of Nicorandil.[9] Notably, in a study in dogs, atrial arrhythmias were induced at high doses of Cromakalim, but not with Nicorandil.[3]
Conclusion
Cromakalim and Nicorandil, while both acting on ATP-sensitive potassium channels, exhibit distinct cardiovascular profiles. Cromakalim is a more potent and specific K-ATP channel opener with a significant impact on renal hemodynamics. Nicorandil's dual mechanism, incorporating nitrate-like effects, provides a broader spectrum of action, particularly in the coronary circulation, and may offer a more favorable safety profile concerning proarrhythmic potential at therapeutic doses. The choice between these agents in a research or clinical context would depend on the specific desired therapeutic outcome and target vascular bed. Further research, including head-to-head clinical trials, would be beneficial to translate these preclinical findings into definitive clinical guidance.
References
- 1. Cromakalim, a potassium channel activator: a comparison of its cardiovascular haemodynamic profile and tissue specificity with those of pinacidil and nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicorandil as a nitrate, and cromakalim as a potassium channel opener, dilate isolated porcine large coronary arteries in an agonist-nonselective manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cromakalim, pinacidil and nicorandil on cardiac refractoriness and arterial pressure in open-chest dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicorandil increases coronary blood flow predominantly by K-channel opening mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of the vasodilatory action of nicorandil on coronary circulation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of cromakalim and pinacidil on large epicardial and small coronary arteries in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemodynamic and hormonal responses to nicorandil in a canine model of acute ischemic heart failure: a comparison with cromakalim and nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of proarrhythmogenic effects of two potassium channel openers, levcromakalim (BRL 38227) and nicorandil (RP 46417): a high-resolution mapping study on rabbit heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Cromakalim for ATP-Sensitive Potassium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Cromakalim's specificity as an ATP-sensitive potassium (K-ATP) channel opener. Through objective comparisons with alternative compounds and presentation of supporting experimental data, this document serves as a resource for validating its use in research and development.
Introduction to Cromakalim and K-ATP Channels
Cromakalim is a prototypical potassium channel opener that exerts its pharmacological effects, most notably smooth muscle relaxation and vasodilation, by activating ATP-sensitive potassium (K-ATP) channels.[1][2] These channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical excitability. K-ATP channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[3] The specific combination of Kir6.x and SUR isoforms confers tissue-specific pharmacology and function. The primary subtypes include:
-
Kir6.2/SUR1: Predominantly found in pancreatic β-cells and neurons.
-
Kir6.2/SUR2A: The main cardiac isoform.
-
Kir6.1/SUR2B: Primarily located in vascular smooth muscle.
The specificity of a K-ATP channel opener is paramount for its utility as a research tool and its therapeutic potential. This guide evaluates the specificity of Cromakalim by comparing its potency on different K-ATP channel subtypes and examining its off-target effects.
Comparative Analysis of K-ATP Channel Openers
The following table summarizes the potency (EC50/IC50) of Cromakalim and other common K-ATP channel openers—Diazoxide, Pinacidil, and Minoxidil—on the major K-ATP channel subtypes. Lower values indicate higher potency.
| Compound | K-ATP Channel Subtype | EC50/IC50 (µM) | Tissue/System |
| Levcromakalim | Kir6.1/SUR2B | ~3.1[4] | Recombinant COS-7 cells |
| Kir6.2/SUR2A | No significant effect at relevant concentrations | Recombinant HEK293 cells[5] | |
| Kir6.2/SUR1 | No significant effect at relevant concentrations | Recombinant HEK293 cells[5] | |
| Native (Vascular) | IC50: 0.021[1] | Rabbit Portal Vein | |
| Diazoxide | Kir6.2/SUR1 | ~78.42[6] | Recombinant HEK-293 cells |
| Kir6.1/SUR2B | Activates, but with lower potency than on SUR1 | Recombinant HEK-293 cells[6] | |
| Kir6.2/SUR2A | Weak activation, potentiated by ADP[7] | Recombinant and native cardiac channels | |
| Pinacidil | Kir6.1/SUR2B | ~6.50[6] | Recombinant HEK-293 cells |
| Kir6.2/SUR2A | ~10[8] | Recombinant HEK293T cells | |
| Kir6.2/SUR1 | No significant effect[6] | Recombinant HEK-293 cells | |
| Native (Vascular) | IC50: 0.046[1] | Rabbit Portal Vein | |
| Minoxidil Sulfate | Kir6.x/SUR2 | Selective activator[9][10] | General |
| Kir6.2/SUR1 | No significant effect[10] | Human Hair Follicle Cells | |
| Native (Cardiac) | EC50: 182.6[11] | Guinea-pig ventricular myocytes |
Data Interpretation: The data indicates that Levcromakalim, the active enantiomer of Cromakalim, is a potent and selective activator of SUR2B-containing K-ATP channels, which are predominantly found in vascular smooth muscle. It shows minimal to no activity on the pancreatic (SUR1) and cardiac (SUR2A) subtypes at concentrations where it fully activates vascular channels. In contrast, Diazoxide is more potent on the pancreatic SUR1 subtype, while Pinacidil shows activity on both SUR2A and SUR2B containing channels. Minoxidil sulfate also demonstrates selectivity for SUR2-containing channels.
Off-Target Activity of Cromakalim
A critical aspect of validating a pharmacological tool is assessing its activity on unintended targets.
Mitochondrial Respiration: Studies have shown that Cromakalim does not directly impact mitochondrial respiratory function. In experiments using cardiomyocytes (H9c2 cell line) and isolated mouse liver mitochondria, Cromakalim did not alter the oxygen consumption rate or ATP production.[1][2] This is a significant finding, as some other K-ATP channel openers, like Diazoxide, have been reported to have off-target effects on mitochondrial components.
Voltage-Gated Calcium Channels: Cromakalim has been reported to inhibit low-threshold (T-type) and high-threshold (L-type) voltage-gated calcium channels in NG108-15 hybrid cells. However, the concentration required for this inhibition (IC50 of approximately 100 µM) is substantially higher than its potency for activating K-ATP channels.[12] This suggests a considerable selectivity window, and at concentrations typically used to study K-ATP channels, direct effects on voltage-gated calcium channels are unlikely to be significant.
Experimental Protocols for Specificity Validation
To experimentally validate the specificity of Cromakalim, a combination of electrophysiological and functional assays is recommended.
Whole-Cell Patch-Clamp Electrophysiology
This "gold-standard" technique allows for the direct measurement of ion channel currents in isolated cells.
Objective: To determine the potency and selectivity of Cromakalim on different recombinant K-ATP channel subtypes (e.g., Kir6.2/SUR1, Kir6.2/SUR2A, Kir6.1/SUR2B) expressed in a host cell line (e.g., HEK293).
Methodology:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with the plasmids encoding the specific Kir6.x and SURx subunits of interest.
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from transfected cells.
-
Use an internal (pipette) solution containing a low concentration of ATP (e.g., 100 µM) to partially inhibit the K-ATP channels.
-
Apply a series of voltage steps to elicit channel currents.
-
-
Drug Application:
-
Establish a stable baseline current.
-
Perfuse the cells with increasing concentrations of Cromakalim to determine the concentration-response relationship and calculate the EC50 value.
-
To confirm the current is mediated by K-ATP channels, apply a specific blocker like Glibenclamide (e.g., 10 µM) at the end of the experiment to observe inhibition.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage.
-
Normalize the Cromakalim-induced current to the maximal current and plot the concentration-response curve.
-
Fit the data with a Hill equation to determine the EC50.
-
Rubidium (Rb+) Efflux Assay
This functional assay provides a higher-throughput method to assess K-ATP channel activity by measuring the efflux of Rb+ (a potassium surrogate) from cells.
Objective: To assess the activity of Cromakalim on native or recombinant K-ATP channels in a population of cells.
Methodology:
-
Cell Preparation: Plate cells expressing the K-ATP channel of interest in a multi-well plate.
-
Rb+ Loading: Incubate the cells in a loading buffer containing non-radioactive RbCl for a defined period to allow for Rb+ uptake.
-
Efflux Stimulation:
-
Wash the cells to remove extracellular Rb+.
-
Add a stimulation buffer containing a low concentration of glucose (to maintain a basal level of ATP) and the desired concentration of Cromakalim or other test compounds.
-
Collect the supernatant at different time points.
-
-
Rb+ Measurement: Measure the concentration of Rb+ in the collected supernatant using atomic absorption spectroscopy.
-
Data Analysis:
-
Calculate the rate of Rb+ efflux for each condition.
-
Plot the concentration-response curve for Cromakalim to determine its EC50.
-
Visualizing Signaling Pathways and Workflows
Conclusion
The available experimental data strongly supports the characterization of Cromakalim as a potent and selective opener of ATP-sensitive potassium channels, particularly those containing the SUR2B subunit found in vascular smooth muscle. Its lack of significant activity on SUR1 and SUR2A subtypes at relevant concentrations, coupled with a wide selectivity window over other ion channels and no direct impact on mitochondrial respiration, validates its use as a specific tool for studying vascular K-ATP channels. For rigorous validation in specific experimental systems, the detailed protocols provided in this guide should be followed.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Diazoxide? [synapse.patsnap.com]
- 3. ATP sensitive potassium channel openers: a new class of ocular hypotensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener VU0071063 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Levcromakalim | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 9. Minoxidil - Wikipedia [en.wikipedia.org]
- 10. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Minoxidil opens mitochondrial KATP channels and confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cromakalim, a vasodilator, differentially inhibits Ca2+ currents in NG108-15 neuroblastoma x glioma hybrid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Cromakalim: A Procedural Guide
Cromakalim, a potent potassium channel opener utilized in research for its vasodilatory and smooth muscle relaxant properties, requires meticulous handling and disposal to ensure laboratory safety and environmental protection.[1][2] Adherence to proper disposal protocols is not only a regulatory necessity but also a cornerstone of responsible scientific practice. This guide provides a step-by-step operational plan for the safe disposal of Cromakalim, tailored for researchers, scientists, and drug development professionals.
Core Principles of Cromakalim Waste Management
The fundamental principle for the disposal of Cromakalim is to manage it as hazardous chemical waste. All disposal activities must comply with applicable country, federal, state, and local regulations.[3] It is crucial to prevent the release of Cromakalim into the environment, as it should be kept away from drains, water courses, and soil.[3]
Step-by-Step Disposal Protocol for Cromakalim
This protocol outlines the necessary steps for the safe handling and disposal of Cromakalim waste, including unused product, contaminated materials, and empty containers.
1. Personal Protective Equipment (PPE) and Preparation: Before handling Cromakalim waste, it is imperative to wear appropriate personal protective equipment to prevent exposure.[3]
-
Eye Protection: Safety goggles with side-shields are required.[3]
-
Hand Protection: Wear suitable protective gloves.[3]
-
Body Protection: Don impervious clothing to protect the skin.[3]
-
Respiratory Protection: In areas with dust or aerosols, a suitable respirator should be used.[3] Ensure that a safety shower and an eye wash station are readily accessible.[3]
2. Handling Spills and Liquid Waste: In the event of a spill or when disposing of Cromakalim in a liquid form:
-
Containment: Immediately take steps to prevent further leakage or spillage.[3]
-
Absorption: Cover and absorb the spill with a non-combustible, inert absorbent material such as sand, earth, or diatomaceous earth.[3][4]
-
Collection: Carefully collect the absorbed material and place it into a suitable, properly labeled container for disposal.[4]
3. Disposing of Solid Cromakalim and Contaminated Materials: For solid forms of Cromakalim or any materials contaminated with it (e.g., pipette tips, weighing paper, gloves):
-
Containment: Place the solid waste directly into a designated, clearly labeled hazardous waste container.
-
Avoid Dust: Handle solid Cromakalim in a way that avoids the formation of dust and aerosols.[3]
4. Packaging and Labeling for Disposal: Proper packaging and labeling are critical for the safe transport and disposal by waste management professionals.
-
Containers: Use containers that are in good condition, not broken or cracked, and have tightly fitting caps.
-
Labeling: The container must be clearly labeled as hazardous waste, and the label should be filled out completely and correctly.
-
Weight Limit: Ensure that waste bins do not exceed a manageable weight, typically around 12 kg, and are not overfilled.
5. Final Disposal: The ultimate disposal of Cromakalim waste must be conducted through an authorized channel.
-
Approved Facility: Dispose of the contents and the container at an approved waste disposal plant.[4]
-
Regulatory Compliance: Consult with your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal contractor to ensure compliance with all relevant regulations.[3][4]
6. Decontamination: After packaging the waste for disposal, it is essential to decontaminate the work area.
-
Surface Cleaning: Scrub contaminated surfaces and equipment with alcohol to decontaminate them.[3]
Cromakalim Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of Cromakalim.
Caption: Workflow for the safe disposal of Cromakalim.
References
Essential Safety and Operational Guide for Handling Cromakalim
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Cromakalim, a potent ATP-sensitive potassium (KATP) channel opener. The following procedural guidance is designed to be a preferred resource, building trust and providing value beyond the product itself.
Personal Protective Equipment (PPE)
When handling Cromakalim, particularly in its powdered form or when preparing solutions, adherence to standard laboratory safety protocols and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile or latex) should be worn. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Suitable Respirator | Recommended when handling the powder form to avoid inhalation of dust particles. Use in a well-ventilated area or under a fume hood. |
Safety and Handling
Operational Plan:
-
Preparation: Before handling Cromakalim, ensure that a designated workspace is clean and uncluttered. A readily accessible safety shower and eyewash station are mandatory.
-
Weighing and Aliquoting: When weighing the powdered form of Cromakalim, perform this task in a chemical fume hood to minimize the risk of inhalation. Avoid the formation of dust and aerosols.
-
Solution Preparation: To prepare a stock solution, dissolve Cromakalim in a suitable solvent such as DMSO. Sonication may be required to fully dissolve the compound.
-
Spill Management: In the event of a spill, prevent further leakage and keep the product away from drains and water sources. Absorb spills with an inert material (e.g., diatomite) and dispose of the contaminated material in accordance with local regulations. Decontaminate surfaces by scrubbing with alcohol.
Storage and Stability:
| Storage Condition | Duration |
| Powder | -20°C for up to 3 years. Keep away from direct sunlight and moisture. |
| In Solvent | -80°C for up to 1 year. |
Disposal Plan
Proper disposal of Cromakalim and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Unused Product: Dispose of unused Cromakalim in accordance with prevailing country, federal, state, and local regulations. One recommended method is to dissolve the compound in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Empty Containers: Treat empty containers as unused product and dispose of them accordingly. Do not dispose of Cromakalim or its containers with household garbage.
-
General Guidance for Drug Disposal: If a take-back program is unavailable, mix the medicine with an unappealing substance like dirt or cat litter, place it in a sealed plastic bag, and then dispose of it in the trash.[1]
Quantitative Safety Data
At present, specific occupational exposure limits (OELs) for Cromakalim have not been established by major regulatory bodies such as OSHA, ACGIH, or NIOSH. Therefore, it is crucial to handle this compound with care, adhering to the principle of keeping exposure as low as reasonably achievable (ALARA).
| Parameter | Value |
| Oral TDLO (Rat) | 0.1 mg/kg[2] |
| Occupational Exposure Limits (OELs) | Not established |
Experimental Protocol: Preparation of a Cromakalim Stock Solution
This protocol outlines the steps for preparing a stock solution of Cromakalim for use in laboratory experiments.
Materials:
-
Cromakalim powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Don PPE: Put on your lab coat, safety goggles, and gloves.
-
Weigh Cromakalim: In a chemical fume hood, carefully weigh the desired amount of Cromakalim powder using an analytical balance.
-
Transfer Powder: Transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Add Solvent: Add the calculated volume of DMSO to the tube to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Dissolve: Close the tube securely and vortex thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.
-
Label and Store: Clearly label the tube with the compound name, concentration, date, and your initials. Store the stock solution at -80°C.
Signaling Pathway of Cromakalim
Cromakalim is a well-characterized ATP-sensitive potassium (KATP) channel opener. Its primary mechanism of action involves the opening of these channels in the plasma membrane of smooth muscle cells, leading to hyperpolarization and subsequent vasodilation.
Caption: Cromakalim's mechanism of action leading to vasodilation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
